2,4-Diethyl-6-methyl-1,3,5-trioxane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-diethyl-6-methyl-1,3,5-trioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-7-9-6(3)10-8(5-2)11-7/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSXEDRNYINCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC(OC(O1)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338242 | |
| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117888-04-7 | |
| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Diethyl-6-methyl-1,3,5-trioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,4-Diethyl-6-methyl-1,3,5-trioxane. As a substituted 1,3,5-trioxane, its characteristics are crucial for its potential applications in various scientific and industrial fields. This document delves into its structure, synthesis, physical and chemical properties, spectral analysis, and safety considerations. Drawing upon data from analogous compounds such as paraldehyde and metaldehyde, this guide offers insights into its expected behavior and handling protocols, providing a foundational resource for professionals in research and development.
Introduction and Nomenclature
This compound is a cyclic acetal with a six-membered ring consisting of three carbon atoms and three oxygen atoms in alternating positions. The ring is substituted with two ethyl groups and one methyl group at the carbon atoms.
-
IUPAC Name: this compound[1]
-
CAS Number: 117888-04-7[1]
-
Molecular Formula: C₈H₁₆O₃[1]
-
Molecular Weight: 160.21 g/mol [1]
-
Synonyms: 2,4-Diethyl-6-methyl-s-trioxane[1]
The structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound, while not extensively detailed in the literature for this specific molecule, can be inferred from the well-established synthesis of other 1,3,5-trioxanes. These compounds are typically formed by the acid-catalyzed cyclic trimerization of aldehydes.[2][3] For this compound, a mixed trimerization of acetaldehyde and propionaldehyde would be the logical synthetic route.[4]
Proposed Synthetic Protocol
This protocol is based on the general method for preparing 1,3,5-trioxanes.
Materials:
-
Acetaldehyde
-
Propionaldehyde
-
Anhydrous strong acid catalyst (e.g., sulfuric acid, phosphomolybdic acid)[3]
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
Procedure:
-
Cool a mixture of acetaldehyde and propionaldehyde (in a 1:2 molar ratio) in an anhydrous solvent to 0°C in an ice bath.
-
Slowly add a catalytic amount of a strong acid with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, continue stirring at 0°C for 2-3 hours.
-
Quench the reaction by adding a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by fractional distillation under reduced pressure.
Caption: Proposed workflow for the synthesis of this compound.
Physical and Chemical Properties
Direct experimental data for this compound is limited. However, its properties can be estimated based on its structure and by comparison with its analogs, paraldehyde (the trimer of acetaldehyde) and the trimer of propionaldehyde.
| Property | Value / Description | Source / Analogy |
| Appearance | Colorless liquid with a characteristic odor. | Analogy with paraldehyde[5][6] |
| Boiling Point | Estimated to be in the range of 140-160°C. | Interpolation between paraldehyde (124°C)[5] and tripropyl-trioxane (~105°C/21.32 mbar)[7] |
| Melting Point | Expected to be below 0°C. | Paraldehyde has a melting point of 12°C[5]; increased alkyl substitution generally lowers the melting point in this class. |
| Solubility | Sparingly soluble in water; miscible with most organic solvents. | Analogy with paraldehyde[2][5] |
| Density | Approximately 0.95-1.0 g/mL. | Paraldehyde has a density of ~0.994 g/mL[5]. |
| Stability | Stable under neutral conditions. Decomposes in the presence of strong acids.[8] Slowly oxidizes in air.[2] | General property of 1,3,5-trioxanes. |
| Reactivity | Depolymerizes to acetaldehyde and propionaldehyde upon heating with an acid catalyst.[2] | Characteristic reaction of 1,3,5-trioxanes. |
Spectral Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and ethyl groups, as well as the methine protons on the trioxane ring.[9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the methyl and ethyl substituents and the carbons of the trioxane ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of alkyl groups and the breakdown of the trioxane ring.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong C-O stretching bands characteristic of the acetal linkages in the trioxane ring, typically in the 1100-1200 cm⁻¹ region.[1]
Safety and Handling
Based on the GHS classification, this compound is a flammable liquid and vapor.[1] Its analogs, such as paraldehyde, are also flammable.[10]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor[1]
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11]
-
P233: Keep container tightly closed.[11]
-
P240: Ground/bond container and receiving equipment.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]
-
P403+P235: Store in a well-ventilated place. Keep cool.[11]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]
-
Use in a fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Due to its flammable nature, it should be stored in a flammables-rated cabinet.
Potential Applications
While specific applications for this compound are not widely documented, its chemical nature suggests potential uses in several areas:
-
Solvent: Its cyclic ether structure may lend it utility as a polar aprotic solvent.
-
Intermediate in Organic Synthesis: As a source of acetaldehyde and propionaldehyde, it could be used as a more manageable alternative to these volatile aldehydes in certain reactions.[2]
-
Fuel Additive: Some cyclic ethers have been investigated as fuel additives.
-
Polymer Chemistry: As a monomer or co-monomer in the synthesis of polyacetal resins.
Conclusion
This compound is a member of the 1,3,5-trioxane family of compounds. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be constructed through analysis of its structure and comparison with well-characterized analogs. Its synthesis via mixed aldehyde trimerization, its characteristic depolymerization in the presence of acid, and its expected physical and spectral properties provide a solid foundation for its use in research and development. Adherence to appropriate safety protocols for flammable liquids is essential when handling this compound.
References
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Paraldehyde - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Paraldehyde. (n.d.). DrugFuture. Retrieved January 12, 2026, from [Link]
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Metaldehyde (PIM 332). (n.d.). Inchem.org. Retrieved January 12, 2026, from [Link]
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Metaldehyde | C8H16O4 | CID 61021. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Metaldehyde. (n.d.). EXTOXNET PIP. Retrieved January 12, 2026, from [Link]
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Metaldehyde - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Paraldehyde. (n.d.). Bionity. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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This compound | CAS#:117888-04-7. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). InfochemsDB. Retrieved January 12, 2026, from [Link]
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2,4,6-triethyl-1,3,5-trioxane parapropionaldehyde. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]
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Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023, February 6). NIH. Retrieved January 12, 2026, from [Link]
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A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 2,4-Diethyl-6-methyl-1,3,5-trioxane (CAS: 117888-04-7)
This technical guide provides a comprehensive overview of 2,4-Diethyl-6-methyl-1,3,5-trioxane, a substituted trioxane of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, synthesis, analytical characterization, potential applications, and safety considerations, offering a holistic view grounded in established scientific principles.
Introduction and Chemical Identity
This compound is a synthetic organic compound featuring a six-membered ring with alternating oxygen and carbon atoms, the characteristic structure of a 1,3,5-trioxane.[1] The ring is substituted with two ethyl groups and one methyl group. As a cyclic acetal, it possesses a unique combination of stability and reactivity that makes it a subject of scientific inquiry.
Nomenclature and Identifiers:
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Systematic IUPAC Name: this compound[2]
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CAS Number: 117888-04-7[2]
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Molecular Formula: C₈H₁₆O₃[2]
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Molecular Weight: 160.21 g/mol [2]
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InChI Key: SWBSXEDRNYINCU-UHFFFAOYSA-N[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 160.21 g/mol | PubChem[2] |
| Boiling Point | 155 °C | ChemSrc[3] |
| Density | 0.96 g/cm³ | ChemSrc[3] |
| Flash Point | 56.4 °C | ChemSrc[3] |
| Physical State | Liquid | Inferred from properties |
| Solubility | Expected to be soluble in organic solvents | General chemical principles |
Synthesis and Mechanism
The primary route for the synthesis of this compound is the acid-catalyzed cyclotrimerization of the corresponding aldehydes. In this case, the precursors are propionaldehyde and acetaldehyde.[3] This reaction involves the formation of a stable six-membered ring through the sequential addition of aldehyde molecules.
Reaction Mechanism
The formation of the trioxane ring proceeds through a series of acid-catalyzed nucleophilic additions. The mechanism is initiated by the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack from the oxygen of a second aldehyde molecule, leading to the formation of a hemiacetal intermediate. This process continues until the cyclic trimer is formed.
Caption: Generalized mechanism for the acid-catalyzed synthesis of 1,3,5-trioxanes.
Experimental Protocol
Caption: A proposed experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of propionaldehyde (2 molar equivalents) and acetaldehyde (1 molar equivalent) is cooled to -10 °C.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added dropwise to the stirred aldehyde mixture, ensuring the temperature does not exceed 0 °C.
-
Reaction: The reaction mixture is stirred at a low temperature for a period of 3 to 5 hours to facilitate the cyclotrimerization.
-
Workup: The reaction is quenched by the addition of a cold, dilute sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then separated.
-
Purification: The crude product is washed with brine, dried over anhydrous magnesium sulfate, and purified by vacuum distillation.
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the presence of the ethyl and methyl groups and the trioxane ring structure. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the molecular connectivity.[1]
-
Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-O-C stretching frequencies of the trioxane ring.
Potential Applications and Research Directions
While specific applications for this compound are not extensively documented, the broader class of trioxanes has garnered significant interest in various fields. It is important to note that much of the research in a pharmaceutical context has focused on the 1,2,4-trioxane isomer, which contains a peroxide bridge crucial for its biological activity.
Relevance to Drug Development
The 1,2,4-trioxane core is the pharmacophore of the potent antimalarial drug artemisinin and its derivatives. The mechanism of action is believed to involve the iron-mediated cleavage of the endoperoxide bridge, generating reactive oxygen species that are toxic to the malaria parasite. Furthermore, some synthetic 1,2,4-trioxanes have demonstrated anticancer activity.
While this compound does not possess the endoperoxide bridge of the 1,2,4-isomers, its structural similarity to these biologically active molecules suggests it could serve as a scaffold for the synthesis of novel compounds. Researchers may explore this molecule as a starting material or a control compound in structure-activity relationship (SAR) studies.
Use as a Research Chemical
Substituted trioxanes can be used as building blocks in organic synthesis. The acetal nature of the trioxane ring allows for its use as a protecting group for aldehydes, which can be deprotected under acidic conditions.
Safety and Handling
As a flammable organic liquid, this compound requires careful handling in a laboratory setting.
GHS Hazard Classification:
-
Flammable liquids: Category 3 (H226: Flammable liquid and vapor)[2]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection.
-
Store in a tightly closed container in a cool, dry place.
Toxicological Profile
For 1,3,5-trioxane, the acute oral LD50 in rats is reported to be >2000 mg/kg, indicating low acute oral toxicity.[4] The primary route of exposure is expected to be inhalation, and upon heating, it can decompose to release formaldehyde vapor, which is a known irritant.[4]
| Toxicological Endpoint | Data for 1,3,5-Trioxane (Parent Compound) | Source |
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw | NICNAS[4] |
| Acute Dermal Toxicity (Rabbit) | LD50 > 2000 mg/kg bw | NICNAS[4] |
| Skin Irritation | Non-irritating | NICNAS[4] |
| Eye Irritation | Non-irritating | NICNAS[4] |
Conclusion
This compound is a compound with well-defined chemical and physical properties that can be synthesized through the acid-catalyzed cyclotrimerization of propionaldehyde and acetaldehyde. While direct applications in drug development have not been established, its structural features and the biological activity of related trioxane isomers suggest potential avenues for future research. As with all chemical reagents, proper safety precautions should be observed during its handling and use in a laboratory setting.
References
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synthesis of 2,4-Diethyl-6-methyl-1,3,5-trioxane
An In-depth Technical Guide to the Synthesis of 2,4-Diethyl-6-methyl-1,3,5-trioxane
Abstract
This document provides a comprehensive technical guide for the , an asymmetrically substituted cyclic acetal. The synthesis is achieved through the acid-catalyzed cyclotrimerization of propionaldehyde and acetaldehyde. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering an in-depth exploration of the underlying chemical principles, a detailed experimental protocol, and robust methods for purification and characterization. The narrative emphasizes the rationale behind procedural choices, ensuring a thorough understanding of the synthesis from a mechanistic and practical standpoint.
Introduction and Significance
1,3,5-trioxanes are six-membered rings composed of three alternating oxygen and carbon atoms. They are the cyclic trimers of aldehydes.[1] While symmetrical trioxanes, derived from a single aldehyde, are well-documented, the synthesis of asymmetrical variants like this compound presents unique challenges in selectivity and control. This specific molecule results from the co-trimerization of two propionaldehyde molecules and one acetaldehyde molecule.[2]
Substituted trioxanes are a class of compounds with significant interest in various fields. The core 1,2,4-trioxane ring, for example, is the key pharmacophore in the potent antimalarial drug artemisinin and its derivatives.[3][4] While 1,3,5-trioxanes do not share this specific endoperoxide bridge, their applications are diverse, ranging from intermediates in the production of high-performance polymers like polyoxymethylene (POM) to specialized solvents and fuel additives.[1][5] The synthesis of asymmetrically substituted trioxanes opens avenues for creating novel structures with tailored physical and chemical properties for advanced materials and pharmaceutical scaffolding.
This guide focuses on the foundational acid-catalyzed approach, a robust and widely applicable method for trioxane synthesis.
Mechanistic Principles: The Chemistry of Formation
The is a classic example of acid-catalyzed acetal formation, specifically a cyclotrimerization reaction. The process requires a Brønsted or Lewis acid catalyst to activate the aldehyde carbonyl groups, rendering them susceptible to nucleophilic attack.[6][7][8]
The core mechanism unfolds in several key steps:
-
Protonation of Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of an aldehyde molecule (either propionaldehyde or acetaldehyde). This step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A second aldehyde molecule acts as a nucleophile, with its carbonyl oxygen attacking the protonated, electrophilic carbon of the first molecule.
-
Proton Transfer and Dimer Formation: A series of proton transfers occurs, leading to the formation of a hemiacetal-like dimer intermediate.
-
Chain Elongation: The process repeats, with a third aldehyde molecule attacking the dimeric intermediate.
-
Cyclization and Catalyst Regeneration: The resulting trimeric, linear intermediate undergoes an intramolecular cyclization to form the stable six-membered trioxane ring. The final step involves the elimination of a proton, thereby regenerating the acid catalyst.
Controlling the stoichiometry of the starting aldehydes (a 2:1 molar ratio of propionaldehyde to acetaldehyde) is critical to maximize the yield of the desired asymmetrical product over the symmetrical byproducts (2,4,6-triethyl-1,3,5-trioxane and 2,4,6-trimethyl-1,3,5-trioxane).
Caption: Experimental workflow for the .
Step-by-Step Synthesis Protocol
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Reagent Addition: Charge the flask with propionaldehyde (e.g., 0.2 mol) and acetaldehyde (e.g., 0.1 mol). Begin stirring and allow the mixture to cool to 0-5 °C.
-
Catalyst Introduction: Add 2-3 drops of concentrated sulfuric acid to the stirred aldehyde mixture via the dropping funnel. Rationale: A strong acid is essential to catalyze the reaction effectively. [9]The slow, dropwise addition is critical to control the exothermic reaction and maintain a low temperature, which favors the formation of the cyclic trimer over linear polymers or aldol condensation products.
-
Reaction: Maintain the reaction temperature between 0-5 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by taking small aliquots for analysis (e.g., GC-MS or TLC), if desired.
-
Quenching: After the reaction period, slowly add saturated sodium bicarbonate solution dropwise until the mixture is neutralized (pH ~7). This step deactivates the acid catalyst and stops the reaction.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers. Rationale: The trioxane product is significantly more soluble in organic solvents than in the aqueous phase, allowing for efficient separation.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator. This will yield the crude product as an oil.
Purification Protocol
Fractional distillation under reduced pressure is the most effective method for purifying the final product.
-
Set up a fractional distillation apparatus.
-
Transfer the crude oil to the distillation flask.
-
Carefully heat the flask while applying a vacuum.
-
Collect the fraction corresponding to the boiling point of this compound. The boiling point will be higher than that of the starting aldehydes but will depend on the pressure. Symmetrical 2,4,6-triethyl-1,3,5-trioxane has a boiling point of 104-106 °C at ~21 mbar, which can serve as a reference point. [10] Recrystallization from a suitable solvent at low temperatures can also be an effective purification technique for trioxanes. [11]
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | PubChem [12] |
| Molecular Weight | 160.21 g/mol | PubChem [12] |
| IUPAC Name | This compound | PubChem [12] |
| CAS Number | 117888-04-7 | PubChem [12] |
Spectroscopic Data
The structure of the product is validated by comparing the obtained spectra with known data.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the structure. The presence of signals corresponding to the methyl and ethyl groups, as well as the methine protons on the trioxane ring, is expected. The integration of these signals should correspond to the 16 protons in the molecule. [13]* ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the methyl carbon, the methylene and methyl carbons of the ethyl groups, and the acetal carbons of the trioxane ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 160.21.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching bands typical of an acetal, and the absence of a strong C=O stretching band from the starting aldehydes.
Conclusion
The via acid-catalyzed co-trimerization of propionaldehyde and acetaldehyde is a straightforward yet fundamentally important transformation. Success hinges on careful control of reaction stoichiometry and temperature to maximize the yield of the desired asymmetrical product. The detailed protocol and validation methods provided in this guide offer a robust framework for researchers to produce and confirm this valuable chemical compound, enabling further exploration of its properties and applications in science and industry.
References
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Sciencemadness Discussion Board. (2008). Purification of 1,3,5-trioxane. [Online] Available at: [Link]
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PubChem. This compound. [Online] Available at: [Link]
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ResearchGate. (2014). Trimerization of aldehydes with one α-hydrogen catalyzed by sodium hydroxide. [Online] Available at: [Link]
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ACS Publications. (2002). Acid-Catalyzed Trimerization of Acetaldehyde: A Highly Selective and Reversible Transformation at Ambient Temperature in a Zeolitic Solid. The Journal of Physical Chemistry B. [Online] Available at: [Link]
- Google Patents. US3519650A - Purification of trioxane.
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ResearchGate. (2002). Acid-Catalyzed Trimerization of Acetaldehyde: A Highly Selective and Reversible Transformation at Ambient Temperature in a Zeolitic Solid. [Online] Available at: [Link]
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Pearson. In the presence of an acid catalyst, acetaldehyde forms a trimer.... [Online] Available at: [Link]
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Inchem.org. ICSC 0550 - PROPIONALDEHYDE. [Online] Available at: [Link]
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Chemsrc. This compound. [Online] Available at: [Link]
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MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Online] Available at: [Link]
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PubMed. (1998). Orally active antimalarial 3-substituted trioxanes: new synthetic methodology and biological evaluation. [Online] Available at: [Link]
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ResearchGate. Effect of substitutions on antimalarial activity of 1,2,4-trioxane derivatives. [Online] Available at: [Link]
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NIH. (2017). Novel series of 1,2,4-trioxane derivatives as antimalarial agents. [Online] Available at: [Link]
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Linquip. (2024). What Is The Use of Trioxane?. [Online] Available at: [Link]
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PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Online] Available at: [Link]
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ACS Publications. (2022). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. JACS Au. [Online] Available at: [Link]
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NIH. (2014). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. [Online] Available at: [Link]
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ResearchGate. A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes. [Online] Available at: [Link]
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The Buller Lab - University of Wisconsin–Madison. (2022). Efficient Chemoenzymatic Synthesis of α-Aryl Aldehydes as Intermediates in C–C Bond Forming Biocatalytic Cascades. [Online] Available at: [Link]
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Common Organic Chemistry. 1,3,5-Trioxane. [Online] Available at: [Link]
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The Good Scents Company. 2,4,6-triethyl-1,3,5-trioxane parapropionaldehyde. [Online] Available at: [Link]
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HMDB. Showing metabocard for 2,4,6-Triethyl-1,3,5-trioxane (HMDB0034040). [Online] Available at: [Link]
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MDPI. (2025). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. [Online] Available at: [Link]
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An In-depth Technical Guide to the Structural Analysis of 2,4-Diethyl-6-methyl-1,3,5-trioxane
Introduction: The Significance of 2,4-Diethyl-6-methyl-1,3,5-trioxane in Modern Chemistry
This compound, a substituted cyclic acetal, represents a fascinating molecular architecture with implications in various fields, from materials science to drug development. As a derivative of the 1,3,5-trioxane ring system, it is fundamentally a cyclic trimer formed from the aldehydes propionaldehyde and acetaldehyde.[1] The precise arrangement of its diethyl and methyl substituents gives rise to stereoisomers, each with unique physicochemical properties. Understanding the exact three-dimensional structure and conformational dynamics of this molecule is paramount for researchers aiming to harness its potential. In drug development, for instance, the stereochemistry of a molecule can profoundly influence its pharmacological activity and metabolic fate.
This technical guide provides a comprehensive framework for the structural elucidation of this compound. Moving beyond a simple recitation of methods, this document delves into the underlying principles of each analytical technique, offering insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable structural data for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
A foundational understanding of the basic properties of this compound is the first step in any analytical endeavor.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 117888-04-7 | PubChem[2] |
| Molecular Formula | C₈H₁₆O₃ | PubChem[2] |
| Molecular Weight | 160.21 g/mol | PubChem[2] |
| SMILES | CCC1OC(OC(O1)CC)C | PubChem[2] |
Synthesis and Purification: A Note on Preparation
The synthesis of this compound is typically achieved through the acid-catalyzed co-cyclotrimerization of propionaldehyde and acetaldehyde.[1] The choice of a specific acid catalyst and reaction conditions will influence the yield and the ratio of stereoisomers produced. Purification is generally accomplished through distillation or chromatography to isolate the desired trioxane from unreacted starting materials and other side products. A thorough characterization of the purified product is essential before proceeding with detailed structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Core Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the connectivity between neighboring protons.
Expected ¹H NMR Spectral Features for this compound:
-
Methine Protons (O-CH-O): The protons on the trioxane ring (at positions 2, 4, and 6) will appear as distinct signals, likely in the range of δ 4.5-5.5 ppm. The exact chemical shift will be influenced by the nature of the substituent (methyl or ethyl) and the stereochemical environment.
-
Methylene Protons (-CH₂-): The methylene protons of the ethyl groups will appear as a multiplet, likely a quartet, due to coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₃): The methyl protons of the ethyl groups will appear as a triplet, while the methyl group directly attached to the trioxane ring will likely be a doublet, coupled to the adjacent methine proton.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Spectral Interpretation: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Core Principle: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Expected ¹³C NMR Spectral Features for this compound:
-
Trioxane Ring Carbons (O-C-O): The carbon atoms of the trioxane ring will resonate at a characteristic downfield region, typically between δ 90-100 ppm.
-
Methylene and Methyl Carbons: The carbons of the ethyl and methyl substituents will appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing and Interpretation: Process the FID and interpret the resulting spectrum to identify the number of unique carbon environments.
Advanced 2D NMR Techniques: Establishing Connectivity and Stereochemistry
For an unambiguous structural assignment, especially concerning stereochemistry, two-dimensional (2D) NMR experiments are indispensable.[4]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the definitive assignment of protons within the ethyl and methyl groups and their connection to the trioxane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, providing a clear map of which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining the relative stereochemistry of the substituents on the trioxane ring.[5] Through-space correlations between protons that are close in proximity will be observed, allowing for the differentiation of cis and trans isomers.
Workflow for 2D NMR Analysis
Caption: Workflow for structural elucidation using 2D NMR.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation pathways.[6]
Electron Ionization Mass Spectrometry (EI-MS)
Core Principle: In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure.[7]
Expected Fragmentation Pattern for this compound:
The fragmentation of cyclic acetals under EI conditions is often characterized by the formation of stable oxonium ions.[8] For this compound, key fragmentation pathways would likely involve the cleavage of the trioxane ring and the loss of alkyl radicals. The presence of a molecular ion peak (M⁺) at m/z 160 would confirm the molecular weight.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the ideal setup for analyzing this volatile compound.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Diagram of a Typical Mass Spectrometry Workflow
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of this compound requires a multi-faceted analytical approach. While ¹H and ¹³C NMR provide the foundational framework of the molecule's connectivity, advanced 2D NMR techniques, particularly NOESY, are essential for unequivocally determining the relative stereochemistry of the substituents. Mass spectrometry serves as a crucial complementary technique, confirming the molecular weight and providing valuable insights into the molecule's fragmentation behavior, which further corroborates the proposed structure. By integrating the data from these powerful analytical tools, researchers can achieve a comprehensive and unambiguous structural characterization of this compound, paving the way for its informed application in scientific research and development.
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An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Diethyl-6-methyl-1,3,5-trioxane
Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Development
In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of chemical entities is a cornerstone of safety, efficacy, and intellectual property. For cyclic acetals such as 2,4-Diethyl-6-methyl-1,3,5-trioxane, a comprehensive understanding of its spectroscopic signature is paramount. This technical guide provides a detailed exploration of the analytical methodologies required to fully characterize this compound, grounded in the principles of scientific integrity and field-proven expertise. We will delve into the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just data, but the causal reasoning behind the experimental choices and interpretation. This document is designed for researchers, scientists, and drug development professionals who require a robust and self-validating approach to the spectroscopic analysis of this and similar trioxane-based molecules.
Molecular Structure and its Spectroscopic Implications
This compound is a cyclic acetal with a six-membered ring containing three oxygen atoms and three carbon atoms. The substituents—two ethyl groups and one methyl group—at the 2, 4, and 6 positions, respectively, give rise to specific stereoisomers, which can influence the complexity of the resulting spectra. For the purpose of this guide, we will consider the general spectroscopic features, while acknowledging that isomeric purity is a critical parameter to be assessed in any real-world sample.
Molecular Diagram of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl and ethyl substituents, as well as the protons on the trioxane ring. The exact chemical shifts and multiplicities will depend on the stereoisomeric form.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ring CH (methine) | ~4.8 - 5.2 | Quartet (q) or Multiplet (m) | 3H | ~5-7 |
| Ethyl CH₂ | ~1.5 - 1.7 | Quartet (q) or Multiplet (m) | 4H | ~7 |
| Methyl CH₃ (on ring) | ~1.2 - 1.4 | Doublet (d) | 3H | ~5-7 |
| Ethyl CH₃ | ~0.9 - 1.1 | Triplet (t) | 6H | ~7 |
Expertise & Experience: The methine protons on the trioxane ring (H-2, H-4, H-6) are in an acetal environment, which deshields them significantly, leading to their downfield chemical shift. Their multiplicity will be a quartet due to coupling with the adjacent methyl or ethyl groups. The diastereotopic nature of the methylene protons in the ethyl groups could lead to more complex splitting patterns (multiplets) in high-resolution spectra, especially if rotation is hindered.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ring C (acetal) | ~95 - 105 |
| Ethyl CH₂ | ~25 - 35 |
| Methyl C (on ring) | ~15 - 25 |
| Ethyl CH₃ | ~5 - 15 |
Trustworthiness: The chemical shifts for the acetal carbons are highly characteristic and appear significantly downfield due to the electronegativity of the two adjacent oxygen atoms. The predicted ranges are based on data for similar trioxane structures.[1][2]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the potentially complex multiplets of the ethyl groups.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).
-
Ensure proper shimming of the magnetic field to obtain sharp peaks and accurate integration.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without sacrificing too much resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Employ a relaxation delay of at least 2 seconds to ensure accurate integration, if desired.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
NMR Experimental Workflow
Caption: A robust workflow for the acquisition and analysis of NMR data.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation pattern. Data available in the PubChem database, originating from the NIST Mass Spectrometry Data Center, provides key insights into its behavior under electron ionization (EI).[3]
Expected Mass Spectrum
-
Molecular Ion (M⁺•): The molecular weight of C₈H₁₆O₃ is 160.21 g/mol .[3] The molecular ion peak at m/z 160 is expected, though it may be of low abundance due to the lability of the trioxane ring.
-
Key Fragments: The fragmentation of cyclic acetals is typically driven by the cleavage of the C-O bonds and subsequent rearrangements. The most abundant fragments are often stabilized oxonium ions.
-
m/z 59, 57, 45: PubChem lists the top three peaks in the GC-MS spectrum as m/z 59, 57, and 45.[3] These likely correspond to fragments arising from the cleavage of the trioxane ring and loss of alkyl groups. For instance, the fragment at m/z 59 could correspond to [CH₃CH₂CHOCH₃]⁺.
-
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron, typically from one of the oxygen atoms, to form the molecular ion. The ring is then prone to cleavage.
Predicted EI-MS Fragmentation of this compound
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this compound, as it is expected to be volatile.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) in split mode to avoid overloading the column.
-
Temperature Program: Start with an initial oven temperature of ~50°C, hold for 1-2 minutes, then ramp up to ~250°C at a rate of 10-20°C/min. This ensures good separation from any potential impurities or solvent peaks.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer is suitable for this analysis.
-
Scan Range: Scan a mass range of m/z 35-300 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the corresponding mass spectrum and compare it with library data (such as the NIST database) for confirmation.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be those associated with the C-O and C-H bonds. A vapor-phase IR spectrum is available through SpectraBase.[3]
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³ hybridized) | 2850 - 3000 | Strong |
| C-O stretch (acetal) | 1050 - 1150 | Strong, often multiple bands |
| CH₂/CH₃ bending | 1370 - 1470 | Medium |
Authoritative Grounding: The most characteristic feature in the IR spectrum of a trioxane is the strong and complex set of absorptions in the 1050-1150 cm⁻¹ region, corresponding to the symmetric and asymmetric C-O-C stretching vibrations of the acetal linkages. The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl impurities (e.g., from unreacted aldehydes or water), while the absence of a sharp, strong peak around 1700-1750 cm⁻¹ would confirm the absence of carbonyl impurities.
Experimental Protocol for FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, a dilute solution in a solvent with minimal IR absorbance in the regions of interest (e.g., CCl₄) can be prepared and analyzed in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for rapid data acquisition and high signal-to-noise ratio.
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plates or the solvent-filled cell.
-
Acquire the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding molecular vibrations.
Conclusion: A Multi-faceted Approach to Spectroscopic Confirmation
The comprehensive characterization of this compound necessitates a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, MS confirms the molecular weight and offers clues to the structure through fragmentation, and IR spectroscopy provides a rapid confirmation of the key functional groups. By following the robust, self-validating protocols outlined in this guide, researchers can be confident in the identity and purity of their samples, a critical requirement for advancing drug development and other chemical research endeavors. The combination of empirical data from databases and predictive analysis based on sound chemical principles, as presented herein, forms a solid foundation for the spectroscopic investigation of this and related trioxane compounds.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemsrc. This compound. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0034040). [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 75(19), 6747–6749. [Link]
-
NIST Chemistry WebBook. Paraldehyde. National Institute of Standards and Technology. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pihlaja, K., & Äyräs, P. (1970). Proton magnetic resonance spectra of some substituted 1, 3, 5-trioxanes. Acta Chemica Scandinavica, 24(2), 531-542. [Link]
-
SpectraBase. 1,3,5-Trioxane. John Wiley & Sons, Inc. [Link]
-
NIST Chemistry WebBook. 2,4,6-Triethyl-[3][4][5]trioxane, stereoisomer 1. [Link]
-
InfochemsDB. This compound. [Link]
-
The Good Scents Company. 2,4,6-triethyl-1,3,5-trioxane. [Link]
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Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023). Molecules, 28(3), 1381. [Link]
-
Human Metabolome Database. Showing metabocard for 2,4,6-Triethyl-1,3,5-trioxane (HMDB0034040). [Link]
-
NIST Chemistry WebBook. 1,3,5-Trioxane. [Link]
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An In-depth Technical Guide to the Safe Handling of 2,4-Diethyl-6-methyl-1,3,5-trioxane
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,4-diethyl-6-methyl-1,3,5-trioxane (CAS No. 117888-04-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes the known hazard information with established best practices for laboratory safety. Given the limited specific toxicological data for this compound, this guide incorporates authoritative information on structurally related trioxanes and general principles for handling flammable liquid chemicals to ensure a robust margin of safety.
Section 1: Compound Identification and Properties
This compound is a cyclic ether. A clear understanding of its fundamental chemical and physical properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |
| Molecular Weight | 160.21 g/mol | PubChem[1] |
| CAS Number | 117888-04-7 | PubChem[1] |
| Appearance | Data not available; likely a liquid | Inferred from structure |
| IUPAC Name | This compound | PubChem[1] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="O", pos="0,1.5!"]; C2 [label="C", pos="1.3,-0.75!"]; C3 [label="O", pos="-1.3,-0.75!"]; C4 [label="C", pos="0, -2.5!"]; C5 [label="O", pos="2.1, 0.5!"]; C6 [label="C", pos="-2.1, 0.5!"];
// Methyl group C7 [label="CH3", pos="0, -3.5!"];
// Ethyl group 1 C8 [label="CH2", pos="3.1, 1.2!"]; C9 [label="CH3", pos="4.1, 1.9!"];
// Ethyl group 2 C10 [label="CH2", pos="-3.1, 1.2!"]; C11 [label="CH3", pos="-4.1, 1.9!"];
// Ring structure edge [color="#4285F4"]; C1 -- C6; C6 -- C3; C3 -- C4; C4 -- C2; C2 -- C5; C5 -- C1;
// Substituents edge [color="#EA4335"]; C4 -- C7; C5 -- C8; C8 -- C9; C6 -- C10; C10 -- C11; }
Caption: Chemical structure of this compound.
Section 2: Hazard Identification and GHS Classification
The primary documented hazard associated with this compound is its flammability. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding this risk.
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source |
| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapor | PubChem[1] |
Expert Analysis: A GHS Category 3 classification for flammable liquids indicates that this substance has a flash point of ≥ 23°C and ≤ 60°C.[2][3] This means that at temperatures within this range, the liquid can produce enough vapor to form an ignitable mixture with air. Consequently, ignition sources are a primary concern when handling this chemical.
Section 3: Risk Assessment and Engineering Controls
A thorough risk assessment is mandatory before commencing any work with this compound. The core principle is to minimize exposure and prevent the formation of a flammable atmosphere.
Caption: Hierarchy of controls for risk mitigation.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be conducted inside a certified chemical fume hood.[4][5] This is the most critical engineering control to prevent the accumulation of flammable vapors in the laboratory.
-
Ventilation: The laboratory should be well-ventilated with a sufficient number of air changes per hour to dilute any fugitive emissions.
-
Ignition Source Control: Ensure all electrical equipment within the fume hood and surrounding area is intrinsically safe or spark-proof.[6] Avoid open flames, static-generating materials, and hot plates in the immediate vicinity of handling.[5]
Section 4: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE provide the final barrier of protection.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant) | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. Regularly inspect gloves for signs of degradation or puncture. |
| Body Protection | Flame-resistant laboratory coat | Provides a barrier against splashes and is less likely to ignite and melt than standard synthetic coats.[5] |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Section 5: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing incidents.
Handling:
-
Grounding and Bonding: When transferring quantities greater than 4 liters from a metal container, it is essential to bond the dispensing and receiving containers and ground one of them to prevent the buildup of static electricity, which can serve as an ignition source.[5][6][7]
-
Container Management: Keep containers of this compound tightly closed when not in use to minimize vapor release.[5][7]
-
Heating: Never heat this compound with an open flame.[4][6] Use controlled heating methods such as a heating mantle, steam bath, or oil bath.[6]
-
Housekeeping: Maintain a clean and organized workspace. In case of a small spill, it can be absorbed with a chemical sorbent.
Storage:
-
Flammable Storage Cabinet: Store this compound in a designated, properly labeled flammable liquids storage cabinet.[5][7]
-
Segregation: Store this compound away from strong oxidizing agents, acids, and other incompatible materials to prevent hazardous reactions.[8]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[7]
Section 6: First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Section 7: Emergency Procedures
Preparedness is key to effectively managing emergencies involving flammable liquids.
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Use a spill kit with a chemical absorbent suitable for flammable liquids.
-
Wear appropriate PPE.
-
Collect the absorbed material in a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Activate the fire alarm.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire Response:
-
Fire Extinguishers: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use water, as it may spread the flammable liquid.
-
Procedure:
-
Alert everyone in the lab and activate the fire alarm.
-
If the fire is small and you are trained, you may attempt to extinguish it.
-
If the fire is large or spreading, evacuate the area immediately and close the door behind you.
-
Do not re-enter the area.
-
Section 8: Disposal Considerations
This compound and any materials contaminated with it must be disposed of as hazardous waste.[5] Follow all local, state, and federal regulations for the disposal of flammable liquid waste. Do not dispose of this chemical down the drain.
References
-
4 Essential Steps For Keeping Flammable Liquids In The Laboratory. (2023, March 15). Storemasta Blog. [Link]
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Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (2025, January). Environmental Health & Safety, University of Nevada, Reno. [Link]
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Flammable Liquids. (2024, June 12). Division of Research Safety, University of Illinois. [Link]
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Use and Storage of Flammable and Combustible Liquids. Environmental Health & Safety. [Link]
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Flammable and combustible liquids. (2020, February 3). WorkSafe.qld.gov.au. [Link]
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GHS Hazard Class and Hazard Category. (2016, January 6). ChemSafetyPro.COM. [Link]
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Flammable Liquid Handling Precautions. Office of Environmental Health and Safety. [Link]
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1,3,5-Trioxane: Human health tier II assessment. (2016, February 5). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
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An In-Depth Technical Guide to the Physical Constants of 2,4-Diethyl-6-methyl-1,3,5-trioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diethyl-6-methyl-1,3,5-trioxane is a substituted trioxane, a class of heterocyclic organic compounds characterized by a six-membered ring with three carbon atoms and three oxygen atoms.[1] While specific research on this particular substituted trioxane is limited in publicly available literature, an understanding of its physical constants is crucial for its synthesis, purification, and potential application in various fields, including medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, contextualized with data from related compounds and detailed experimental protocols for its synthesis and characterization.
The 1,3,5-trioxane ring system is the cyclic trimer of formaldehyde. Substituted trioxanes are formed from the acid-catalyzed cyclotrimerization of aldehydes.[2] For this compound, this involves the reaction of propionaldehyde and acetaldehyde. As with other acetals, trioxanes can exhibit stability under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions.[3][4] This reactivity is a key consideration in its handling and potential applications.
Core Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 117888-04-7 | [5] |
| Molecular Formula | C₈H₁₆O₃ | [5] |
| Molecular Weight | 160.21 g/mol | [5] |
| Canonical SMILES | CCC1OC(OC(O1)CC)C | [5] |
| InChI Key | SWBSXEDRNYINCU-UHFFFAOYSA-N | [5] |
| GHS Classification | Flammable liquid and vapor (Warning) | [5] |
Spectral data, including ¹H NMR, IR, and mass spectrometry, are available for this compound, confirming its chemical structure.[5][6]
Comparative Analysis of Physical Constants in Substituted 1,3,5-Trioxanes
To estimate the physical properties of this compound, it is instructive to examine the experimentally determined constants of structurally similar trialkyl-1,3,5-trioxanes. The following table summarizes these values, providing a baseline for expected properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n_D) | Melting Point (°C) |
| 2,4,6-Trimethyl-1,3,5-trioxane | C₆H₁₂O₃ | 132.16 | 124 | 1.420 | 13 |
| 2,4,6-Triethyl-1,3,5-trioxane | C₉H₁₈O₃ | 174.24 | 104-106 / 21.32 mbar | 1.4265 | -20 |
| 2,4,6-Tripropyl-1,3,5-trioxane | C₁₂H₂₄O₃ | 216.32 | 104-106 / 21.32 mbar | 1.4265 | N/A |
| 2,4,6-Tributyl-1,3,5-trioxane | C₁₅H₃₀O₃ | 258.40 | 105-109 / 0.53 mbar | 1.4338 | N/A |
Data for trimethyl, tripropyl, and tributyl derivatives are sourced from patent literature describing their synthesis.[1][7][8] Data for the triethyl derivative is from chemical supplier and database entries.[9]
Based on this homologous series, it can be inferred that this compound is a liquid at room temperature with a boiling point likely in the range of 150-180 °C at atmospheric pressure. Its refractive index is expected to be in the range of 1.41 to 1.43.
Experimental Protocols
Synthesis of this compound
The synthesis of substituted 1,3,5-trioxanes is typically achieved through the acid-catalyzed cyclotrimerization of the corresponding aldehydes.[2] For this compound, this would involve the co-trimerization of propionaldehyde and acetaldehyde. The following is a generalized procedure based on established methods for similar compounds.[7]
Materials:
-
Propionaldehyde
-
Acetaldehyde
-
Anhydrous strong acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like silica gel pre-treated with acid)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (5%)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the chosen anhydrous solvent and cooled to 0-5 °C in an ice bath.
-
Catalyst Addition: A catalytic amount of the strong acid is carefully added to the cooled solvent.
-
Aldehyde Addition: A stoichiometric mixture of propionaldehyde and acetaldehyde (a 2:1 molar ratio is a logical starting point) is added dropwise from the dropping funnel to the stirred, cooled reaction mixture. The temperature should be maintained below 10 °C during the addition to minimize side reactions, such as aldol condensation.
-
Reaction: After the addition is complete, the reaction mixture is stirred at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: The reaction is quenched by the slow addition of a cold 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., diethyl ether). The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can lead to the formation of hydrates and other byproducts, reducing the yield of the desired trioxane.
-
Low Temperature: Aldehyde trimerization is an exothermic process. Low temperatures are crucial to control the reaction rate and prevent side reactions like aldol condensation and the formation of higher oligomers.
-
Acid Catalyst: The mechanism involves the protonation of the aldehyde carbonyl group, which activates it for nucleophilic attack by another aldehyde molecule, leading to the formation of the cyclic trimer.
Determination of Boiling Point
The boiling point is a fundamental physical constant that is indicative of a substance's volatility and purity.
Apparatus:
-
A small distillation apparatus (e.g., Hickman still or a short-path distillation setup)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
A small sample of the purified this compound is placed in the distillation flask along with a few boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The flask is gently heated.
-
The temperature at which the liquid boils and a stable ring of condensate forms on the thermometer is recorded as the boiling point. For distillation under reduced pressure, the pressure must also be recorded.
Visualization of Synthesis
Caption: Workflow for the synthesis of this compound.
Conclusion
While specific, experimentally verified physical constants for this compound are not widely published, a strong foundational understanding can be built through the analysis of its chemical structure, comparison with related compounds, and the application of established synthetic and analytical methodologies. This guide provides researchers with the necessary context and procedural knowledge to synthesize, purify, and characterize this compound, enabling further investigation into its properties and potential applications. The provided protocols are designed to be self-validating, with checkpoints for monitoring reaction progress and purity, ensuring the integrity of the final product.
References
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- The Good Scents Company. 2,4,6-triethyl-1,3,5-trioxane parapropionaldehyde.
- Biosynth. 2,4,6-Triethyl-1,3,5-trioxane | 2396-42-1 | CAA39642.
- InfochemsDB. This compound.
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- ACS Omega.
- NIH.
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An In-Depth Technical Guide to the Molecular Weight and Characterization of 2,4-Diethyl-6-methyl-1,3,5-trioxane
Abstract
This technical guide provides a comprehensive analysis of 2,4-diethyl-6-methyl-1,3,5-trioxane, focusing on the determination and verification of its molecular weight. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's fundamental physicochemical properties, synthesis, and authoritative characterization. By integrating theoretical calculations with detailed experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy, this guide establishes a robust framework for validating the compound's identity and molecular mass, underpinning its potential application in various scientific domains.
Fundamental Physicochemical Properties
The cornerstone of any chemical entity's profile is its molecular weight, which dictates its stoichiometric relationships, physical properties, and biological interactions. For this compound, the molecular weight is derived directly from its chemical formula, C₈H₁₆O₃.[1]
The Molecular Weight (or molar mass) is the average mass of a molecule, calculated using the standard atomic weights of its constituent elements. This value is crucial for gravimetric analysis and solution preparation. In contrast, the Exact Mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry for unambiguous formula determination.
The logical workflow for determining and verifying the molecular weight of a compound is a multi-step process that combines theoretical calculation with empirical evidence.
Caption: Logical workflow for molecular weight determination.
Table 1: Core Physicochemical and Identification Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 117888-04-7 | [1][2] |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Exact Mass | 160.109944368 Da | [1] |
| InChIKey | SWBSXEDRNYINCU-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CCC1OC(OC(O1)CC)C | [1] |
| GHS Classification | Flammable liquid and vapor (Category 3) | [1] |
Chemical Synthesis and Mechanism
This compound is a cyclic acetal, specifically an asymmetrical trimer. The 1,3,5-trioxane ring is characteristic of the acid-catalyzed cyclotrimerization of aldehydes.[4][5] This particular compound is formed from the co-trimerization of two equivalents of propionaldehyde and one equivalent of acetaldehyde.[2] The reaction proceeds via protonation of the aldehyde carbonyl group, followed by nucleophilic attack from another aldehyde molecule, repeating to form a linear trimer which then cyclizes.
The choice of an acid catalyst is critical; strong acids like sulfuric acid or heteropoly acids are effective.[4][5] The reaction is often performed at low temperatures to suppress the formation of unwanted side products.[5]
Caption: Generalized workflow for the synthesis of the trioxane.
Experimental Protocol: Synthesis
This protocol describes a representative method for the acid-catalyzed co-trimerization of propionaldehyde and acetaldehyde.
-
Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add propionaldehyde (2 equivalents) and acetaldehyde (1 equivalent).
-
Cooling : Place the flask in an ice-salt bath and cool the aldehyde mixture to below 0°C with gentle stirring.
-
Catalysis : Prepare a 5% (v/v) solution of concentrated sulfuric acid in water. Add this catalyst solution dropwise to the cooled aldehyde mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction : After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Subsequently, remove the ice bath and let the reaction warm to room temperature, stirring for another hour.
-
Workup : Quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
-
Drying and Concentration : Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, flammable liquid.[1]
Authoritative Characterization for Molecular Weight Verification
Unambiguous confirmation of a compound's structure and molecular weight requires a self-validating system of complementary analytical techniques. Mass spectrometry provides direct evidence of the mass, while NMR spectroscopy confirms the atomic framework, thereby validating the molecular formula from which the weight is calculated.
Caption: Workflow for analytical confirmation of structure and MW.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for determining the molecular weight of volatile compounds. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides its mass-to-charge ratio (m/z). Using electron ionization (EI), a molecular ion (M⁺•) is formed, whose m/z value corresponds to the compound's molecular weight.
Protocol for GC-MS Analysis [6]
-
Sample Preparation : Prepare a 100 ppm solution of the purified trioxane in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions :
-
Injector : Split/splitless inlet at 250°C.
-
Column : A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Mass Range : Scan from m/z 40 to 300.
-
-
Data Analysis : Identify the peak corresponding to the trioxane. The mass spectrum for this peak should exhibit a molecular ion peak at m/z = 160. The fragmentation pattern, involving the loss of alkyl groups and ring cleavage, will further corroborate the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the mass, NMR confirms the structure, providing an orthogonal validation of the molecular formula. ¹H and ¹³C NMR spectra reveal the chemical environment and connectivity of every hydrogen and carbon atom in the molecule.
Protocol for NMR Analysis [6]
-
Sample Preparation : Dissolve ~10-20 mg of the purified trioxane in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to be complex due to the molecule's asymmetry, showing distinct signals for the methyl and two non-equivalent ethyl groups, as well as the protons on the trioxane ring.
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. This will show eight distinct signals, corresponding to each unique carbon atom in the C₈H₁₆O₃ structure.
-
Data Analysis : Correlate the observed chemical shifts, coupling constants (in ¹H NMR), and signal integrations with the proposed structure of this compound. This confirmation of the carbon-hydrogen framework validates the molecular formula C₈H₁₆O₃, and thus the calculated molecular weight of 160.21 g/mol .
Potential Applications
While specific applications for this compound are not widely documented, its chemical class, the 1,3,5-trioxanes, has significant industrial relevance.
-
Polymer Precursors : The primary use of 1,3,5-trioxane itself is as a monomer for the production of polyoxymethylene (POM) plastics, a high-performance engineering thermoplastic.[4][7] Substituted trioxanes can be explored as co-monomers to modify polymer properties.
-
Anhydrous Formaldehyde Source : In laboratory settings, trioxanes serve as stable, solid sources of anhydrous formaldehyde, which is otherwise a gas.[8]
-
Fuel Source : Trioxane can be combined with hexamine to create solid fuel tablets for cooking, valued for their high energy density.[8]
-
Specialty Solvents and Intermediates : The cyclic ether structure suggests potential as a specialty solvent or as a stable intermediate in more complex organic syntheses.
Conclusion
The molecular weight of this compound is definitively established as 160.21 g/mol , based on its molecular formula of C₈H₁₆O₃. This theoretical value is authoritatively verified through a synergistic analytical approach. Gas chromatography-mass spectrometry directly confirms the molecular mass via the observation of the molecular ion at m/z 160, while nuclear magnetic resonance spectroscopy validates the underlying atomic connectivity. This rigorous, multi-faceted characterization provides the foundational data necessary for any further research, development, or application of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
What Is The Use of Trioxane? (2024). Content available on a relevant chemical information platform. Retrieved from [Link]
-
Stenutz. (n.d.). 2,4,6-trimethyl-1,3,5-trioxane. Retrieved from [Link]
-
Stenutz. (n.d.). 2,4,6-trimethyl-1,3,5-trioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,6-triethyl-1,3,5-trioxane parapropionaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3,5-Trioxane. Retrieved from [Link]
- Google Patents. (n.d.). DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes.
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An In-depth Technical Guide to 2,4-Diethyl-6-methyl-1,3,5-trioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-diethyl-6-methyl-1,3,5-trioxane (CAS No. 117888-04-7), a substituted saturated heterocyclic compound. While specific peer-reviewed literature on this exact molecule is sparse, this document consolidates available data and provides expert insights based on the well-established chemistry of the 1,3,5-trioxane ring system. The guide covers nomenclature, physicochemical properties, a generalized synthesis protocol, expected analytical characteristics, potential applications, and safety considerations. It is designed to be a foundational resource for scientists interested in the synthesis, characterization, and potential utility of asymmetrically substituted trioxanes.
Introduction and Nomenclature
This compound is a cyclic acetal, specifically a trimer formed from the aldehydes propionaldehyde and acetaldehyde. The 1,3,5-trioxane core is a six-membered ring with alternating oxygen and carbon atoms.[1] The nomenclature follows IUPAC rules, where the ring is numbered to give the substituents the lowest possible locants.
IUPAC Name: this compound[1] CAS Number: 117888-04-7[1] Molecular Formula: C₈H₁₆O₃[1] Molecular Weight: 160.21 g/mol [1]
The structure consists of a central 1,3,5-trioxane ring with two ethyl groups and one methyl group attached to the carbon atoms of the ring.
Physicochemical and Spectroscopic Properties
Predictable properties for this compound are based on data from chemical databases and comparison with similar alkyl-substituted trioxanes.
| Property | Value | Source |
| Boiling Point | 155 °C | [2] |
| Density | 0.96 g/cm³ | [2] |
| GHS Classification | Flammable liquid and vapor (Category 3) | [1] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of stereoisomers (cis/trans). However, characteristic signals would include:
-
A quartet and a triplet for the ethyl groups (-CH₂-CH₃).
-
A quartet and a doublet for the methine proton and methyl group of the C-methyl unit (-CH(O)-CH₃).
-
The chemical shifts of the methine protons on the trioxane ring would be downfield, typically in the range of 4.5-5.5 ppm, due to the deshielding effect of the adjacent oxygen atoms.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the methyl and ethyl substituents, as well as for the carbon atoms of the trioxane ring. The ring carbons are expected to resonate in the acetal region, typically between 90 and 100 ppm.
-
Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of 1,3,5-trioxanes typically shows fragmentation patterns involving the loss of alkyl substituents and cleavage of the trioxane ring.[5] The molecular ion peak at m/z = 160 may be observed, though it might be weak. Common fragments would correspond to the loss of methyl (M-15) and ethyl (M-29) groups, as well as fragments arising from the constituent aldehydes.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. The most characteristic feature would be the strong C-O stretching bands associated with the acetal groups, typically found in the 1200-1000 cm⁻¹ region.
Synthesis of this compound
The synthesis of 1,3,5-trioxanes is achieved through the acid-catalyzed cyclic trimerization of aldehydes.[6] For an asymmetrically substituted trioxane like this compound, a mixture of propionaldehyde and acetaldehyde would be used, likely in a 2:1 molar ratio, respectively.
Underlying Principle
The reaction proceeds via the protonation of the aldehyde carbonyl group, followed by nucleophilic attack by the oxygen of another aldehyde molecule. This process repeats to form a linear trimer which then cyclizes. The use of an acid catalyst is essential, with common choices including sulfuric acid, methanesulfonic acid, or solid acid catalysts like silica gel.[3][7] The reaction is reversible and can be driven to the product side by removing water or by using a high concentration of the aldehyde reactants.
Generalized Experimental Protocol
This protocol is a representative procedure based on established methods for trioxane synthesis and has not been optimized for this specific product.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionaldehyde (2 molar equivalents) and acetaldehyde (1 molar equivalent) in a suitable solvent (e.g., dichloromethane) or neat.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 mol%).
-
Reaction: Allow the reaction to stir at room temperature. The reaction is often exothermic. Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield the desired this compound as a clear liquid.
Stereoisomerism
The trimerization of two different aldehydes results in the formation of stereoisomers. For this compound, two diastereomers are possible: a cis isomer where all three alkyl groups are on the same side of the trioxane ring, and a trans isomer where one alkyl group is on the opposite side relative to the other two. The separation of these isomers can be challenging and may require preparative gas chromatography or careful fractional distillation. Spectroscopic methods, particularly high-resolution NMR, would be essential to characterize the individual isomers.
Reactivity and Stability
The 1,3,5-trioxane ring is stable under neutral and basic conditions but is susceptible to acid-catalyzed decomposition.[8] In the presence of strong acids, the ring will depolymerize to regenerate the constituent aldehydes. The rate of this decomposition is dependent on the acid concentration and temperature. This property is exploited in applications where trioxanes serve as a stable, solid source of anhydrous formaldehyde. For this compound, acidic conditions would lead to the release of propionaldehyde and acetaldehyde. The compound is also a flammable liquid and should be handled accordingly.[1]
Potential Applications
While specific applications for this compound are not well-documented in the literature, its properties suggest potential uses in several industrial areas, drawing parallels from the known applications of other trioxanes.
-
Fuel Additives: Substituted cyclic acetals and ethers are known to be investigated as fuel additives to improve octane ratings and reduce emissions.[9] The oxygen content and combustion properties of this trioxane could make it a candidate for such applications. Some triazine aldehyde compounds have been patented for use in fuel oils.[1]
-
Polymer Chemistry: 1,3,5-trioxane is a key monomer in the production of polyoxymethylene (POM), a high-performance engineering plastic.[6] It is conceivable that mixed substituted trioxanes could be used as comonomers to modify the properties of POM, such as its flexibility or melting point.
-
Specialty Solvents and Intermediates: The cyclic ether structure imparts good solvency for a range of organic compounds. It could also serve as a stable precursor for the controlled release of a specific ratio of propionaldehyde and acetaldehyde in chemical reactions.
It is important to note that this compound is not structurally related to the 1,2,4-trioxane pharmacophore found in antimalarial drugs like artemisinin.[10] Therefore, its application in drug development is unlikely.
Safety and Handling
Based on the GHS classification, this compound is a flammable liquid and vapor.[1] Standard precautions for handling flammable organic liquids should be followed. This includes working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.
Conclusion
This compound is a representative example of an asymmetrically substituted cyclic acetal. While it is not extensively studied, its chemistry can be well understood through the principles governing the 1,3,5-trioxane family. Its synthesis via acid-catalyzed trimerization of aldehydes is straightforward, though it presents challenges in controlling stereoisomerism. The primary utility of this and similar compounds likely lies in industrial applications such as fuel additives or polymer science, rather than in the life sciences. This guide provides a solid foundation for any researcher looking to synthesize, characterize, or explore the potential of this molecule. Further research is needed to fully elucidate its specific properties, reactivity, and applications.
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The Trioxane Triumph: A Technical Guide to the Discovery and Chemistry of a Modern Antimalarial Cornerstone
For Researchers, Scientists, and Drug Development Professionals
Preamble: From Ancient Herb to Artemisinin and Beyond
The history of substituted trioxanes is a compelling narrative of scientific discovery rooted in traditional knowledge, accelerated by military urgency, and refined by decades of chemical innovation. This guide provides an in-depth exploration of the journey from the ancient Chinese herbal remedy qinghao to the synthesis of a class of potent antimalarial agents that have saved millions of lives. We will delve into the pivotal moments of discovery, the intricate mechanism of action, and the diverse synthetic strategies that have been developed to create these life-saving molecules.
Part 1: The Genesis of a Cure - A Historical Perspective
The story of trioxanes as antimalarials begins with the rediscovery of the therapeutic properties of Artemisia annua, a common sweet wormwood plant.
Project 523: A Secret Military Initiative
In the 1960s, the Democratic Republic of Vietnam, embroiled in a protracted war, faced a devastating malaria epidemic that was crippling its military forces. The prevalent parasite, Plasmodium falciparum, had developed widespread resistance to existing therapies like chloroquine. In a plea for assistance, Vietnamese leaders turned to their Chinese counterparts, prompting the launch of a top-secret military program on May 23, 1967, codenamed "Project 523". The primary objective of this nationwide effort was to discover new treatments for chloroquine-resistant malaria.
Youyou Tu and the Ancient Texts
A crucial breakthrough in Project 523 came from the work of Youyou Tu, a researcher at the Institute of Chinese Materia Medica in Beijing. Tasked with screening traditional Chinese remedies, Tu and her team systematically investigated ancient texts. Her research led her to a 4th-century text, "A Handbook of Prescriptions for Emergencies" by Ge Hong, which described the use of qinghao for intermittent fevers, a hallmark symptom of malaria. The text contained a crucial and unconventional instruction: to soak the herb in water and wring out the juice, rather than boiling it, which was the conventional method for preparing herbal remedies.
This insight proved to be the key. Tu's team found that a low-temperature ether extraction of Artemisia annua yielded a substance with 100% efficacy against Plasmodium berghei in mice. This extract, later named artemisinin, was a sesquiterpene lactone with a unique 1,2,4-trioxane ring system, a chemical structure previously unknown in natural products.
Part 2: The Endoperoxide Bridge - Unraveling the Mechanism of Action
The remarkable antimalarial activity of artemisinin and its derivatives lies in the unique endoperoxide bridge within the trioxane ring. This section details the currently accepted mechanism of action.
Heme-Mediated Activation
The malaria parasite, in its intraerythrocytic stage, digests hemoglobin within its food vacuole, releasing large quantities of heme. This heme, in its ferrous (Fe²⁺) state, is the key that unlocks the potent parasiticidal activity of trioxanes.
The proposed mechanism involves the following steps:
-
Activation: The iron in heme reductively cleaves the endoperoxide bridge of the trioxane ring.
-
Radical Formation: This cleavage generates highly reactive carbon-centered radicals.
-
Alkylation and Oxidative Stress: These radicals then indiscriminately alkylate and damage a multitude of parasite proteins and other biomolecules, leading to oxidative stress and ultimately, cell death.
This heme-dependent activation provides a degree of selectivity, as the drug is primarily activated within the malaria parasite, where heme concentrations are high.
Caption: Heme-mediated activation of substituted trioxanes leading to parasite death.
Part 3: The Chemist's Craft - Synthesizing Substituted Trioxanes
While artemisinin itself is a potent antimalarial, its poor solubility and short half-life prompted the development of semi-synthetic derivatives with improved pharmacokinetic properties. This section provides an overview of key synthetic methodologies for creating substituted trioxanes.
Artemisinin Derivatives: Enhancing Nature's Blueprint
The most clinically significant substituted trioxanes are derivatives of artemisinin, created by modifying the lactone functional group.
Dihydroartemisinin is a key intermediate in the synthesis of other artemisinin derivatives. It is prepared by the reduction of the lactone in artemisinin.
Experimental Protocol: Sodium Borohydride Reduction of Artemisinin
-
Suspension: Suspend artemisinin in methanol at a concentration of approximately 0.6 M.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled suspension over 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Carefully quench the excess NaBH₄ by the slow addition of a 30% solution of glacial acetic acid in methanol until the pH reaches 5-6.
-
Isolation:
-
Precipitation: Dilute the neutralized reaction mixture with cold water and stir for 15 minutes. Collect the precipitated dihydroartemisinin by filtration, wash with water, and dry. This method typically yields 79-89% of DHA.[1]
-
Extraction: Concentrate the neutralized mixture under reduced pressure. Extract the residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield dihydroartemisinin. This method can achieve yields of up to 98%.[1]
-
Artesunate is a water-soluble hemisuccinate derivative of DHA, suitable for both oral and intravenous administration.
Experimental Protocol: Esterification of Dihydroartemisinin
-
Reagent Preparation: Dissolve succinic anhydride in isopropyl acetate. Add triethylamine to this solution under an inert atmosphere (e.g., Argon).
-
Esterification: Add dihydroartemisinin to the succinic anhydride solution and stir at room temperature for approximately 4 hours.
-
Work-up: Quench the reaction with water and adjust the pH to 5 with 2N sulfuric acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by recrystallization to obtain artesunate. A facile and scalable synthetic route reports high yields.[2]
Artemether and arteether are lipid-soluble derivatives of DHA, often used in oral formulations.
Experimental Protocol: Acid-Catalyzed Etherification of Dihydroartemisinin
-
Dissolution: Dissolve dihydroartemisinin in the corresponding alcohol (methanol for artemether, ethanol for arteether).
-
Catalysis: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), or a solid acid catalyst like p-toluenesulfonic acid.[3]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from 30 minutes to several hours depending on the catalyst and conditions.[3]
-
Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography to separate the α and β isomers.
Caption: Synthetic pathways from artemisinin to its key derivatives.
Novel Trioxane Synthesis: Beyond Artemisinin
The success of artemisinin has spurred the development of entirely synthetic trioxanes, aiming for simpler structures, lower cost, and improved activity against resistant strains.
This method involves the reaction of an allylic alcohol with singlet oxygen, generated photochemically, to form a β-hydroperoxy alcohol. This intermediate is then condensed with a ketone or aldehyde in the presence of an acid catalyst to form the 1,2,4-trioxane ring. This approach has been used to synthesize a variety of monocyclic and spirobicyclic trioxanes.
This reaction involves the ozonolysis of an O-methyl oxime in the presence of a carbonyl compound to directly form a 1,2,4-trioxolane (ozonide). This method is particularly useful for creating structurally diverse and stable trioxolanes.
Part 4: The Evolving Threat - Artemisinin Resistance
The emergence of artemisinin resistance in Plasmodium falciparum, particularly in Southeast Asia, poses a significant threat to global malaria control efforts.
Mechanism of Resistance
Artemisinin resistance is characterized by a delayed parasite clearance time following treatment. Mutations in the Kelch13 (K13) protein of the parasite are strongly associated with this resistance phenotype. These mutations are thought to reduce the parasite's uptake of hemoglobin, thereby limiting the amount of heme available to activate the artemisinin prodrug. This results in a decreased level of drug-induced oxidative stress, allowing the parasite to survive.
Artemisinin Combination Therapies (ACTs): A Strategy to Combat Resistance
To mitigate the development and spread of resistance, the World Health Organization (WHO) recommends the use of Artemisinin Combination Therapies (ACTs). ACTs pair a potent, fast-acting artemisinin derivative with a longer-acting partner drug that has a different mechanism of action. This dual-pronged attack enhances efficacy and reduces the likelihood of resistant parasites emerging.
Commonly Used ACTs:
| Artemisinin Derivative | Partner Drug |
| Artemether | Lumefantrine |
| Artesunate | Amodiaquine |
| Artesunate | Mefloquine |
| Dihydroartemisinin | Piperaquine |
| Artesunate | Sulfadoxine-Pyrimethamine |
Conclusion: The Future of Trioxanes in Malaria Therapy
The discovery of artemisinin and the subsequent development of substituted trioxanes represent a monumental achievement in modern medicine. This class of compounds has fundamentally changed the landscape of malaria treatment. However, the emergence of resistance underscores the need for continued research and development. Efforts are ongoing to discover and synthesize novel trioxanes with improved efficacy against resistant parasites, as well as to develop new partner drugs for ACTs. The story of the trioxanes is a powerful testament to the value of integrating traditional knowledge with modern scientific methods in the ongoing fight against infectious diseases.
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A simplified and scalable synthesis of artesunate. Monatshefte für Chemie - Chemical Monthly, 148(4), 773–778. [Link]
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One-pot green synthesis of β-artemether/arteether. RSC Advances, 4(69), 36838–36841. [Link]
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Arteether, a new antimalarial drug: synthesis and antimalarial properties. Journal of Medicinal Chemistry, 31(3), 645–650. [Link]
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[Extraction of artemisinin and synthesis of its derivates artesunate and artemether]. Médecine et Santé Tropicales, 23(1), 59-64. [Link]
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Synthesis of antimalarial trioxanes via continuous photo-oxidation with 1O2 in supercritical CO2. Green Chemistry, 15(2), 438-443. [Link]
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Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025). Organic & Biomolecular Chemistry, 23(40), 10034-10052. [Link]
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Novel series of 1,2,4-trioxane derivatives as antimalarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1159–1173. [Link]
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A Review on Antimalarial 1,2,4-Trioxane Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(8), 3566-3578. [Link]
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Diversification in the synthesis of antimalarial trioxane and tetraoxane analogs. RSC Advances, 4(11), 5469-5498. [Link]
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An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. Journal of the American Chemical Society, 135(34), 12584–12587. [Link]
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Synthesis of 1,2,4-Trioxepanes and 1,2,4-Trioxocanes via Photooxygenation of Homoallylic Alcohols. The Journal of Organic Chemistry, 71(24), 9057–9061. [Link]
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Methodological & Application
The Synthetic Chemist's Guide to 2,4-Diethyl-6-methyl-1,3,5-trioxane: A Stable Aldehyde Surrogate
Introduction: Taming the Reactivity of Small Aldehydes
In the realm of organic synthesis, low molecular weight aldehydes such as acetaldehyde and propionaldehyde are fundamental C2 and C3 building blocks. Their utility, however, is often hampered by their high volatility, noxious odors, and propensity for self-condensation and polymerization. 2,4-Diethyl-6-methyl-1,3,5-trioxane, a mixed cyclic trimer of two molecules of propionaldehyde and one molecule of acetaldehyde, presents an elegant solution to these challenges. This stable, crystalline solid serves as a convenient and manageable surrogate, capable of releasing the parent aldehydes in situ under controlled acidic conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile reagent, with a focus on its use in the aldol condensation.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 117888-04-7 | [1] |
| Molecular Formula | C₈H₁₆O₃ | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | Data not available | |
| Melting Point | Data not available |
Safety Information:
| Hazard Statement | Precautionary Statement |
| H228: Flammable solid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H361d: Suspected of damaging the unborn child | P280: Wear protective gloves/protective clothing/face protection. |
This data is based on related trioxanes and should be treated with caution. Always consult the specific Safety Data Sheet (SDS) before handling.[3][4]
Synthesis of this compound: A Protocol
The synthesis of this compound is achieved through the acid-catalyzed cyclotrimerization of propionaldehyde and acetaldehyde.[4][5] The key to forming the mixed trimer is the controlled reaction of the two different aldehydes.
Reaction Mechanism: Acid-Catalyzed Cyclotrimerization
The formation of the trioxane ring proceeds via a stepwise electrophilic addition mechanism initiated by protonation of an aldehyde carbonyl group.
Caption: Acid-catalyzed formation of the mixed trioxane.
Experimental Protocol
Materials:
-
Propionaldehyde (2 equivalents)
-
Acetaldehyde (1 equivalent)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Add propionaldehyde (2 eq.) to the cooled solvent.
-
Slowly add acetaldehyde (1 eq.) to the reaction mixture via the dropping funnel.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Rationale: The use of a 2:1 molar ratio of propionaldehyde to acetaldehyde statistically favors the formation of the desired mixed trimer. The reaction is performed at low temperatures to control the exothermic nature of the polymerization and to minimize side reactions. Anhydrous conditions are crucial to prevent the formation of hydrates and other byproducts.
Application in Organic Synthesis: The Aldol Condensation
The primary application of this compound is as an in situ source of propionaldehyde and acetaldehyde for subsequent reactions. This is particularly advantageous in reactions where the slow and controlled introduction of the aldehyde is beneficial, such as in the aldol condensation.
Reaction Mechanism: In Situ Depolymerization and Aldol Condensation
Under acidic conditions, the trioxane undergoes depolymerization to regenerate the parent aldehydes, which can then participate in a crossed aldol condensation.
Caption: Tandem depolymerization-aldol condensation workflow.
Experimental Protocol: A Hypothetical Mixed Aldol Condensation
This protocol describes a hypothetical crossed aldol condensation between the in situ generated propionaldehyde and acetaldehyde.
Materials:
-
This compound (1 equivalent)
-
Acetone (as a representative ketone for a crossed aldol reaction)
-
Ethanol (as solvent)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (as catalyst)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.
-
Add a catalytic amount of a non-nucleophilic acid (e.g., a crystal of p-toluenesulfonic acid) to initiate the depolymerization. Stir for 10-15 minutes at room temperature to allow for the generation of the monomeric aldehydes.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acetone (1 eq.) to the reaction mixture.
-
Add 10% aqueous sodium hydroxide solution dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the resulting aldol adduct by column chromatography.
Rationale: The initial acidic catalysis gently releases the aldehydes into the reaction medium. The subsequent addition of a base facilitates the formation of the enolate from the aldehyde possessing α-hydrogens (in this case, both acetaldehyde and propionaldehyde can form enolates), which then attacks the carbonyl of another aldehyde molecule.[6] Using the mixed trioxane in a crossed aldol reaction with a ketone like acetone would lead to a mixture of products, illustrating the complexity of such reactions. For a more selective reaction, one might choose a ketone that readily forms an enolate and an aldehyde that cannot. The purpose of this hypothetical protocol is to demonstrate the principle of using the trioxane as an aldehyde source.
Conclusion
This compound is a valuable reagent for the controlled delivery of acetaldehyde and propionaldehyde in organic synthesis. Its stability and ease of handling make it a superior alternative to the direct use of the volatile and reactive parent aldehydes. The protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently incorporate this versatile building block into their synthetic strategies, particularly in the realm of carbonyl chemistry. As with any chemical procedure, appropriate safety precautions and a thorough understanding of the underlying principles are essential for successful and safe experimentation.
References
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PubChem. This compound. Available at: [Link].
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The Alchemist's Formaldehyde: A Guide to 2,4-Diethyl-6-methyl-1,3,5-trioxane in Anhydrous Synthesis
Introduction: The Challenge of Anhydrous Formaldehyde
In the landscape of synthetic organic chemistry, formaldehyde (CH₂O) stands as a cornerstone C1 building block, indispensable for a myriad of transformations including hydroxymethylations, Mannich reactions, and the construction of complex heterocyclic scaffolds. However, its practical application is fraught with challenges. As a gas at room temperature, it is difficult to handle, and its common aqueous form, formalin, introduces water, which is detrimental to a vast range of moisture-sensitive reactions. While solid polymers like paraformaldehyde and the cyclic trimer 1,3,5-trioxane offer anhydrous alternatives, their solid nature can lead to solubility issues and unpredictable depolymerization rates, creating challenges in achieving precise stoichiometry and controlled reaction kinetics.[1][2]
This guide introduces a versatile and underutilized solution: 2,4-diethyl-6-methyl-1,3,5-trioxane . As a liquid, anhydrous formaldehyde surrogate, it offers significant advantages in handling, solubility, and controlled delivery of monomeric formaldehyde for high-precision anhydrous reactions. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and application of this valuable reagent.
Physicochemical Properties and Advantages
This compound is an unsymmetrical cyclic acetal. Its physical state as a liquid at standard temperature and pressure is its most significant advantage over solid formaldehyde surrogates.
| Property | Value | Source |
| CAS Number | 117888-04-7 | [3] |
| Molecular Formula | C₈H₁₆O₃ | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| Appearance | Liquid | Inferred |
| Boiling Point | Not specified, but expected to be higher than 1,3,5-trioxane (115 °C) | N/A |
| Solubility | Soluble in common organic solvents | [4] |
Key Advantages:
-
Liquid Form: Enables easy and accurate measurement and dispensing, facilitating precise control over reaction stoichiometry.
-
Anhydrous Nature: Ideal for use in reactions involving water-sensitive reagents such as Grignard reagents, organolithiums, and Lewis acid catalysts.[5]
-
High Solubility: Readily dissolves in a wide range of anhydrous organic solvents, ensuring homogeneous reaction conditions.
-
Controlled Formaldehyde Release: The trioxane ring can be catalytically cleaved under specific conditions to generate monomeric formaldehyde in situ, allowing for a slow and controlled release that can minimize side reactions.[4]
Synthesis of this compound
This unsymmetrical trioxane is synthesized via the acid-catalyzed cyclotrimerization of a stoichiometric mixture of acetaldehyde and propionaldehyde.[6] The reaction proceeds through the formation of hemiacetal intermediates, which then cyclize to form the stable six-membered trioxane ring.
Caption: Synthesis of this compound.
Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of substituted trioxanes.[7]
Materials:
-
Acetaldehyde (freshly distilled)
-
Propionaldehyde (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add a mixture of acetaldehyde (1 equivalent) and propionaldehyde (2 equivalents) in anhydrous diethyl ether.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (0.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Mechanism of Formaldehyde Release
The utility of this compound as a formaldehyde source hinges on the controlled, acid-catalyzed cleavage of the trioxane ring. This process is essentially the reverse of its synthesis. The reaction is initiated by protonation of one of the ring oxygens, followed by ring-opening to generate a carbocationic intermediate. This intermediate then fragments to release molecules of acetaldehyde, propionaldehyde, and ultimately, formaldehyde.
Caption: Acid-catalyzed decomposition of the trioxane.
The rate of formaldehyde release can be finely tuned by the choice and concentration of the acid catalyst, with Lewis acids generally offering milder conditions and greater control than Brønsted acids.
Application and Protocols
The liquid nature and anhydrous properties of this compound make it an ideal reagent for a variety of anhydrous reactions that require formaldehyde.
Application 1: Anhydrous Hydroxymethylation of a Grignard Reagent
Hydroxymethylation of organometallic reagents is a fundamental C-C bond-forming reaction. The use of an anhydrous formaldehyde source is critical to prevent quenching of the highly basic Grignard reagent.[5]
Reaction: R-MgX + CH₂O → R-CH₂OMgX → R-CH₂OH
Protocol: Hydroxymethylation of Phenylmagnesium Bromide
Materials:
-
Phenylmagnesium bromide (1.0 M in THF)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add phenylmagnesium bromide solution (1.1 equivalents).
-
Reagent Addition: Cool the solution to 0 °C. In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent, assuming 1:1 release of formaldehyde for simplicity in this hypothetical protocol) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Acidify the mixture with 1 M HCl until the aqueous layer is clear.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude benzyl alcohol by column chromatography.
Application 2: Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds. In cases where formaldehyde is the desired electrophile, an anhydrous source is essential, especially when using moisture-sensitive Lewis acid catalysts.
Reaction: Silyl enol ether + CH₂O --(Lewis Acid)--> β-silyloxy ketone
Protocol: Reaction of 1-(Trimethylsilyloxy)cyclohexene with Formaldehyde
Materials:
-
1-(Trimethylsilyloxy)cyclohexene
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.
-
Catalyst and Reagent Addition: Add TiCl₄ (1.1 equivalents) to the cooled DCM. To this solution, add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting β-silyloxy ketone by flash chromatography.
Safety and Handling
While this compound is less volatile and easier to handle than gaseous formaldehyde, it should be treated as a potential source of formaldehyde and handled with appropriate care in a well-ventilated fume hood. It is a flammable liquid.[3] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound represents a significant advancement for synthetic chemists working under anhydrous conditions. Its liquid form provides superior handling and stoichiometric control compared to solid formaldehyde surrogates, while its anhydrous nature makes it compatible with a wide array of sensitive reagents and catalysts. By understanding its synthesis, mechanism of formaldehyde release, and proper application, researchers can unlock new possibilities in the precise and efficient construction of complex molecules.
References
- Walker, J. F. (1943). Trioxane as a Source of Formaldehyde. Industrial & Engineering Chemistry, 35(3), 354-358.
- Szabó, K. J., et al. (2024).
-
Wikipedia contributors. (2023, December 19). Hydroxymethylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Rodil, A., Deska, J., & Prechtl, M. H. G. (2025). Formaldehyde and its surrogates as a C1 platform for defossilised modern societies. Chemical Society Reviews.
- Teeters, W. O., & Gradsten, M. A. (1951). HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE. Organic Syntheses, 31, 65.
-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). 1,3,5-Trioxane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 547840, this compound. Retrieved from [Link].
- DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes. (1980). Google Patents.
Sources
- 1. Formaldehyde and its surrogates as a C1 platform for defossilised modern societies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00882D [pubs.rsc.org]
- 2. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H16O3 | CID 547840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. WO1986000886A1 - Process for hydroxymethylation - Google Patents [patents.google.com]
- 6. This compound | CAS#:117888-04-7 | Chemsrc [chemsrc.com]
- 7. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]
experimental protocol for using 2,4-Diethyl-6-methyl-1,3,5-trioxane
An Application Note and Experimental Protocol for the Characterization of 2,4-Diethyl-6-methyl-1,3,5-trioxane as a Precursor for Controlled Aldehyde Release
Abstract
This document provides a comprehensive guide for the characterization of this compound, a cyclic acetal. Due to the limited specific application data for this compound in publicly available literature, this guide presents a theoretical framework and a detailed experimental protocol based on its chemical structure. The protocol outlines its potential use as a precursor for the controlled release of acetaldehyde and propionaldehyde. These aldehydes are valuable in the fragrance and flavor industries for their distinct aromatic profiles. This application note will detail the acid-catalyzed hydrolysis mechanism and provide a robust analytical workflow for quantifying the release of the constituent aldehydes over time using headspace gas chromatography-mass spectrometry (GC-MS).
Introduction and Scientific Background
This compound (CAS No. 117888-04-7) is a cyclic organic compound with the molecular formula C₈H₁₆O₃.[1] It is the cyclic trimer formed from two molecules of propionaldehyde and one molecule of acetaldehyde.[2] Like other 1,3,5-trioxanes, it is a type of acetal. The parent compound, 1,3,5-trioxane, is a stable, solid form of formaldehyde used extensively in the production of polyoxymethylene (POM) plastics and as a laboratory source of anhydrous formaldehyde.[3][4][5]
The core principle behind the proposed application lies in the reversible nature of acetal formation. In the presence of an acid catalyst and water, this compound can undergo hydrolysis to release its constituent aldehydes. This property makes it a prime candidate for applications requiring the slow, sustained release of volatile aroma compounds. By encapsulating the aldehydes in this more stable, less volatile trimer form, formulators can achieve greater product stability and a longer-lasting fragrance profile.
Mechanism: Acid-Catalyzed Hydrolysis
The controlled release of acetaldehyde and propionaldehyde is initiated by acid-catalyzed hydrolysis. The reaction proceeds via protonation of an oxygen atom in the trioxane ring, followed by nucleophilic attack by water, leading to ring-opening and eventual liberation of the free aldehydes.
Caption: Acid-catalyzed hydrolysis of this compound.
Safety and Handling
Before initiating any experimental work, it is crucial to review the Safety Data Sheet (SDS).
-
Physical Hazards : this compound is classified as a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and take precautionary measures against static discharge.[1]
-
Health Hazards : While specific toxicological data for this compound is sparse, related trioxanes may cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be performed inside a certified chemical fume hood.
Experimental Protocol: Quantifying Aldehyde Release
This protocol describes the methodology to assess the rate of aldehyde release from this compound when incorporated into a mildly acidic aqueous matrix.
Materials and Reagents
| Material | Grade | Supplier Example |
| This compound | ≥95% Purity | Chemical Supplier |
| Ethanol (200 Proof) | ACS Grade | Sigma-Aldrich |
| Citric Acid | ACS Grade | Fisher Scientific |
| Sodium Citrate Dihydrate | ACS Grade | VWR |
| Deionized Water (18.2 MΩ·cm) | Type I | Millipore Milli-Q |
| 20 mL Headspace Vials with Septa Caps | - | Agilent Technologies |
| Acetaldehyde Standard | Analytical Standard | Supelco |
| Propionaldehyde Standard | Analytical Standard | Supelco |
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Automated Headspace Sampler
-
Analytical Balance (4 decimal places)
-
Vortex Mixer
-
Calibrated Micropipettes
Preparation of Solutions
-
Citrate Buffer (0.1 M, pH 4.5):
-
Dissolve 2.10 g of citric acid in approximately 80 mL of deionized water.
-
Adjust the pH to 4.5 by adding a 1 M sodium hydroxide solution.
-
Transfer to a 100 mL volumetric flask and bring to volume with deionized water.
-
Rationale: A mildly acidic pH is chosen to facilitate measurable hydrolysis over a reasonable timeframe without being instantaneous. This pH is representative of many cosmetic and food product matrices.
-
-
Trioxane Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound.
-
Dissolve in and bring to a final volume of 10.0 mL with ethanol in a volumetric flask.
-
Rationale: Ethanol is used as a solvent due to the likely solubility of the organic trioxane. This stock solution allows for precise dosing into the aqueous buffer.
-
-
Aldehyde Calibration Standards:
-
Prepare a series of calibration standards for acetaldehyde and propionaldehyde in the 0.1 M, pH 4.5 citrate buffer. The concentration range should bracket the expected release levels (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Experimental Procedure
-
Sample Preparation:
-
Label a series of 20 mL headspace vials for each time point (e.g., T=0, 1h, 2h, 4h, 8h, 24h). Prepare in triplicate for each time point.
-
To each vial, add 9.9 mL of the 0.1 M, pH 4.5 citrate buffer.
-
Spike each vial with 100 µL of the 1000 µg/mL trioxane stock solution to achieve a final concentration of 10 µg/mL.
-
Immediately cap and crimp the vials. Vortex for 10 seconds.
-
Rationale: The headspace vial serves as a closed system, trapping the volatile aldehydes as they are released from the liquid phase, allowing for reproducible sampling.
-
-
Incubation:
-
Store the prepared vials in a temperature-controlled environment (e.g., 25°C oven or water bath).
-
The T=0 samples should be analyzed immediately after preparation.
-
-
Headspace GC-MS Analysis:
-
At each designated time point, transfer three vials to the headspace autosampler.
-
Equilibrate the vials at 60°C for 15 minutes in the headspace oven.
-
Rationale: Heating the vial increases the vapor pressure of the volatile aldehydes, partitioning them into the headspace for more sensitive detection.
-
Inject a sample of the headspace onto the GC-MS system.
-
GC-MS Instrumental Parameters (Example)
| Parameter | Setting |
| GC Column | DB-WAX or similar polar column (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min |
| Inlet Temp | 230°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 35-200 m/z |
Rationale: A polar column is selected for good separation of the volatile and polar aldehydes. The temperature program is designed to resolve acetaldehyde and propionaldehyde from the solvent front and any potential impurities.
Workflow Diagram
Caption: Experimental workflow for quantifying aldehyde release.
Data Analysis and Expected Results
-
Quantification:
-
Identify the peaks for acetaldehyde and propionaldehyde in the chromatograms based on their retention times and mass spectra, confirmed by the analytical standards.
-
Integrate the peak areas for the target aldehydes.
-
Construct a calibration curve for each aldehyde by plotting peak area against concentration for the prepared standards.
-
Use the regression equation from the calibration curve to calculate the concentration of each aldehyde in the headspace of the samples at each time point.
-
-
Data Presentation: The results can be presented in a table summarizing the mean concentration of each aldehyde detected at each time point.
| Time Point (hours) | Mean Acetaldehyde Conc. (µg/mL) ± SD | Mean Propionaldehyde Conc. (µg/mL) ± SD |
| 0 | < LOD | < LOD |
| 1 | Hypothetical | Hypothetical |
| 2 | Hypothetical | Hypothetical |
| 4 | Hypothetical | Hypothetical |
| 8 | Hypothetical | Hypothetical |
| 24 | Hypothetical | Hypothetical |
| *LOD: Limit of Detection |
Plotting the concentration of each aldehyde as a function of time will yield a release profile, providing valuable kinetic data for formulation development.
Conclusion for Drug Development and Research Professionals
The methodology presented provides a robust framework for evaluating this compound as a controlled-release agent. While this application note focuses on a fragrance context, the same principles apply to flavor systems or as a method for the slow introduction of reactive aldehydes into a chemical synthesis.[4] For drug development, understanding the stability and degradation pathways of excipients or active pharmaceutical ingredients with similar acetal structures is critical. This protocol can be adapted to study the release of formaldehyde from trioxane-based prodrugs or the stability of acetal-protected functional groups under physiologically relevant pH conditions. The inherent stability of the trioxane ring compared to free aldehydes, combined with its capacity for triggered release, presents a compelling platform for advanced formulation strategies.
References
-
Wikipedia. (n.d.). 1,3,5-Trioxane. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Powerhouse: How 1,3,5-Trioxane Drives Innovation. Retrieved from [Link]
-
Chemsrc. (2022). This compound. Retrieved from [Link]
-
Silver Fern Chemical Inc. (2024). What Is The Use of Trioxane?. Retrieved from [Link]
-
Amewu, R., Stachulski, A. V., Berry, N. G., Ward, S. A., Davies, J., Labat, G., Rossignol, J.-F., & O'Neill, P. M. (2006). Synthesis of 1,2,4-trioxepanes via application of thiol-olefin co-oxygenation methodology. Bioorganic & Medicinal Chemistry Letters, 16(23), 6124–6130. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rubush, D. M., Morges, M. A., Sheff, N. W., Johnson, K. M., Nishiden, H., White, C. V., & Rovis, T. (2018). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. Journal of the American Chemical Society, 140(32), 10172–10176. [Link]
-
The Good Scents Company. (n.d.). 2,4,6-triethyl-1,3,5-trioxane parapropionaldehyde. Retrieved from [Link]
Sources
- 1. This compound | C8H16O3 | CID 547840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:117888-04-7 | Chemsrc [chemsrc.com]
- 3. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. What Is The Use of Trioxane? [slchemtech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Note: GC-MS Analysis of 2,4-Diethyl-6-methyl-1,3,5-trioxane and its Reaction Products
Introduction and Significance
2,4-Diethyl-6-methyl-1,3,5-trioxane is a cyclic acetal, specifically a mixed trimer formed from two molecules of propionaldehyde and one molecule of acetaldehyde.[1] Like its simpler analog paraldehyde (the trimer of acetaldehyde), it belongs to the trioxane class of heterocyclic compounds.[2][3][4] These structures are relevant in organic synthesis, as intermediates, and potentially as components in various chemical formulations. The stability of the trioxane ring can be sensitive to acidic conditions and heat, potentially leading to depolymerization back to its constituent aldehydes or participation in other reactions.[5][6]
The analysis of this compound and its potential reaction products—such as the precursor aldehydes or subsequent byproducts—requires a highly selective and sensitive analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for this application. It provides robust chromatographic separation of volatile and semi-volatile compounds, coupled with the high specificity of mass spectrometry for unambiguous identification and structural elucidation based on characteristic mass fragmentation patterns.[7][8]
This application note provides a comprehensive, field-proven protocol for the GC-MS analysis of this compound. It details the entire workflow from sample preparation to data interpretation, explains the causality behind key experimental choices, and offers insights into the expected fragmentation patterns to ensure trustworthy and reproducible results.
Analytical Principle: The Synergy of GC and MS
The power of GC-MS lies in its two-dimensional separation and detection capability.
-
Gas Chromatography (GC): The sample, once vaporized, is carried by an inert gas through a capillary column. Separation is achieved based on the analytes' boiling points and their differential interactions with the column's stationary phase. For the analysis of a moderately polar compound like a trioxane and its potentially more volatile aldehyde precursors, a non-polar or mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is ideal.[9] This phase provides excellent resolution for a wide range of analytes and thermal stability.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS ion source. Electron Ionization (EI) is the standard method for this type of analysis. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules.[10] This process is energetic enough to not only ionize the molecule—forming a molecular ion (M⁺)—but also to induce predictable and repeatable fragmentation. The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" for identification. For cyclic ethers and acetals, the molecular ion peak may be weak or absent, making the interpretation of fragmentation patterns critical for identification.[11][12]
Comprehensive Experimental Protocol
This protocol is designed as a self-validating system, where instrument performance and method suitability are continuously monitored.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: This column provides excellent resolving power for a broad range of compound polarities and is thermally stable for the required temperature program.[9]
-
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Rationale: Amber glass protects potentially light-sensitive compounds, and PTFE lining prevents contamination from the septa.
-
-
Carrier Gas: Helium (99.999% purity).
Reagents and Standard Preparation
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
-
Analyte Standard: this compound (CAS: 117888-04-7), if available from a commercial supplier.[13]
-
Internal Standard (IS): Dodecane (or other suitable n-alkane not present in the sample).
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL amber volumetric flask. Dissolve and dilute to the mark with DCM. Store at 4°C.
-
Internal Standard Stock (1000 µg/mL): Prepare in the same manner as the analyte stock.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard in DCM. Spike each calibration level with the internal standard to a final concentration of 20 µg/mL.
-
Rationale: A multi-point calibration curve covering the expected sample concentration range is essential for accurate quantitation. The internal standard corrects for variations in injection volume and instrument response.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for extracting the analyte from an aqueous reaction mixture.
-
Pipette 1 mL of the aqueous sample into a 5 mL glass test tube.
-
Add 20 µL of the 1000 µg/mL internal standard stock solution.
-
Add 2 mL of Dichloromethane (DCM).
-
Rationale: DCM is a water-immiscible organic solvent with good solubility for the target analyte, allowing for efficient extraction from the aqueous phase.
-
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and analyte transfer into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to break any emulsion and achieve clean phase separation.
-
Carefully transfer the lower organic layer (DCM) using a glass Pasteur pipette to a 2 mL autosampler vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following table summarizes the optimized instrumental conditions for the analysis.
| Parameter | Setting | Justification |
| GC System | ||
| Injection Mode | Split (50:1 ratio) | Prevents column overloading for concentrated samples and ensures sharp chromatographic peaks. A lower split ratio or splitless injection can be used for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and internal standard without causing thermal degradation within the inlet.[10] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for carrier gas through the column, balancing separation efficiency and analysis time. |
| Oven Program | Initial: 50 °C, hold for 2 min | Allows for sharp focusing of volatile components (e.g., acetaldehyde, propionaldehyde) at the head of the column. |
| Ramp 1: 15 °C/min to 200 °C | A moderate ramp rate to effectively separate the target trioxane from other reaction components. | |
| Ramp 2: 25 °C/min to 280 °C, hold for 3 min | A faster final ramp and hold period to elute any high-boiling point compounds and clean the column before the next injection. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The industry standard energy that provides sufficient fragmentation for structural elucidation and is consistent with commercial mass spectral libraries (e.g., NIST).[10] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation.[10] |
| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering performance. |
| Mass Scan Range | 35 - 350 m/z | Covers the mass of the parent molecule (160.21 amu) and all expected fragments, while avoiding interference from low-mass background ions (air, water).[14] |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent (DCM) from entering and saturating the MS detector, which would shorten filament life. |
| Data Acquisition | Full Scan | Collects all fragment data, which is essential for identifying unknown reaction products and confirming the identity of the target analyte. |
Visualization of the Analytical Workflow
The following diagram provides a high-level overview of the entire analytical process.
Caption: High-level workflow for GC-MS analysis of trioxane reaction products.
Data Interpretation: Understanding the Mass Spectrum
The molecular formula of this compound is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol .[14] Its electron ionization mass spectrum is predicted to show characteristic fragmentation patterns typical of substituted cyclic ethers.[7][8]
Predicted Fragmentation Pathway
The fragmentation of cyclic ethers under EI conditions is often initiated by the loss of an electron from one of the oxygen atoms, followed by cleavage of a bond beta to the resulting radical cation (a process known as β-scission).[7] The stability of the resulting carbocation and radical species dictates the most favorable pathways.
-
Molecular Ion (M⁺): The initial species formed is the molecular ion at m/z 160 . This peak may be of low abundance or entirely absent due to the instability of the ionized ring structure.[11]
-
Loss of an Ethyl Group (M-29): Cleavage of a C-C bond to lose an ethyl radical (•C₂H₅) is a highly probable event, as it is the largest alkyl substituent. This would produce a stable, oxygen-stabilized cation at m/z 131 .
-
Loss of a Methyl Group (M-15): A less favored, but still possible, fragmentation is the loss of a methyl radical (•CH₃) to yield a fragment at m/z 145 .
-
Ring Cleavage Fragments: Subsequent fragmentation of the ring structure can lead to a variety of smaller ions. Key fragments may include those corresponding to the protonated aldehyde monomers or their derivatives. For example, fragments around m/z 59 (C₃H₇O⁺) and m/z 45 (C₂H₅O⁺) are plausible.
The diagram below illustrates a probable primary fragmentation pathway.
Caption: Proposed primary EI fragmentation pathway for the target analyte.
Hypothetical Results
The following table presents expected results for the analysis of a hypothetical reaction mixture.
| Compound ID | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Acetaldehyde | ~3.5 | 44 | 29, 43, 44 |
| Propionaldehyde | ~4.2 | 58 | 29, 57, 58 |
| This compound | ~10.8 | 160 (low abundance) | 131, 103, 87, 59, 45 |
| Internal Standard (Dodecane) | ~12.1 | 170 | 43, 57, 71, 85 |
References
-
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Trioxane-based MS-cleavable cross-linking mass spectrometry for profiling multimeric interactions of cellular networks. (2023). ResearchGate. Retrieved from [Link]
-
El-Adly, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. Retrieved from [Link]
-
Trioxane-based MS-cleavable Cross-linking Mass Spectrometry for Profiling Multimeric Interactions of Cellular Networks. (n.d.). EMBL-EBI. Retrieved from [Link]
-
1,3,5-Trioxane. (n.d.). NIST WebBook. Retrieved from [Link]
-
1,3,5-Trioxane. (n.d.). PubChem. Retrieved from [Link]
-
Gathua, S., et al. (2004). Determination of paraldehyde by gas chromatography in whole blood from children. Journal of Chromatography B. Retrieved from [Link]
-
GCMS Section 6.18. (n.d.). Whitman College. Retrieved from [Link]
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Gathua, S., et al. (2004). Determination of paraldehyde by gas chromatography in whole blood from children. National Institutes of Health. Retrieved from [Link]
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Qualitative Tests, Structure and Uses of Formaldehyde, Paraldehyde, Acetone. (n.d.). Studocu. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University. Retrieved from [Link]
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This compound. (n.d.). ChemSrc. Retrieved from [Link]
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cis-2,4,6-Trimethyl-1,3,5-trioxane. (n.d.). NIST WebBook. Retrieved from [Link]
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The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. (2022). Molecules. Retrieved from [Link]
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2,4,6-trimethyl-1,3,5-trioxane. (n.d.). Stenutz. Retrieved from [Link]
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2,4,6-triethyl-1,3,5-trioxane parapropionaldehyde. (n.d.). The Good Scents Company. Retrieved from [Link]
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2,4,6-Triethyl-1,3,5-trioxane. (n.d.). Human Metabolome Database. Retrieved from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. (2024). DergiPark. Retrieved from [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). Food Chemistry. Retrieved from [Link]
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Determination of 1,3,5-Trioxane and 1,3-Dioxolane Residues in Plastic Products by Headspace GC-MS. (2021). ResearchGate. Retrieved from [Link]
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Application Note: High-Resolution ¹H NMR Characterization of 2,4-Diethyl-6-methyl-1,3,5-trioxane
Abstract
This application note provides a comprehensive guide for the structural characterization of 2,4-Diethyl-6-methyl-1,3,5-trioxane using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition, grounded in the fundamental principles of NMR. The narrative explains the causality behind experimental choices to ensure robust and reproducible results. Furthermore, a thorough analysis of the expected ¹H NMR spectrum is provided, including predicted chemical shifts, multiplicities, and coupling constants. This guide is designed for researchers, scientists, and drug development professionals who require accurate structural elucidation and verification of small organic molecules.
Introduction
This compound is a cyclic organic compound belonging to the trioxane family, which are characterized by a six-membered ring containing three oxygen atoms and three carbon atoms. Specifically, it is a cyclic acetal formed from the acid-catalyzed trimerization of two equivalents of propionaldehyde and one equivalent of acetaldehyde.[1] The structural verification of such molecules is critical in chemical synthesis, materials science, and pharmaceutical development to ensure purity and confirm identity.
¹H NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic compounds in solution.[2] It provides detailed information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. This note aims to establish a definitive protocol for acquiring and interpreting a high-quality ¹H NMR spectrum of this compound, addressing both the practical execution and the theoretical underpinnings of the spectral features.
Theoretical Background: Structural and Spectroscopic Considerations
Molecular Structure and Stereoisomerism
The 1,3,5-trioxane ring typically adopts a low-energy chair conformation to minimize steric strain, analogous to cyclohexane.[1] The substituents at the 2, 4, and 6 positions (two ethyl groups, one methyl group) can be arranged in either axial or equatorial positions. This gives rise to several possible diastereomers (e.g., cis,cis,cis or cis,trans,cis configurations). The relative stereochemistry of these substituents profoundly impacts the symmetry of the molecule and, consequently, the complexity of its ¹H NMR spectrum. A mixture of diastereomers will result in a more complex spectrum with multiple sets of signals corresponding to each unique isomer. For the purpose of this guide, we will analyze the spectrum predicted for a single, representative diastereomer.
Below is the structure of this compound with distinct proton environments labeled for spectral assignment.
Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Protocol Steps:
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. This lock corrects for any magnetic field drift during acquisition. [3]2. Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. Good shimming is evident from the sharp, symmetric lineshape of the TMS or residual solvent peak.
-
Parameter Setup: Load a standard 1D proton experiment. The parameters in Table 1 are recommended for achieving high-quality spectra for routine analysis. [4][5] Table 1: Recommended ¹H NMR Acquisition Parameters (400 MHz Spectrometer)
Parameter Value Rationale Pulse Program zg30 A standard 30° pulse acquire sequence that allows for a shorter relaxation delay. [5][6] Spectral Width (SW) 16 ppm Encompasses the typical chemical shift range for organic molecules. Acquisition Time (AQ) ~3.0 s Provides adequate digital resolution to resolve fine coupling constants. [5] Relaxation Delay (D1) 1.5 s Sufficient for qualitative and semi-quantitative analysis of small molecules. [5] Number of Scans (NS) 8-16 Averages signal and reduces noise for samples in the recommended concentration range. [4] Receiver Gain (RG) Auto The instrument automatically sets the optimal amplification of the signal. [6] | Temperature | 298 K | Standard ambient temperature for routine experiments. |
-
Acquisition: Start the acquisition. The experiment will collect and average the specified number of FIDs.
-
Processing: After acquisition, the FID is processed by applying a Fourier transform, followed by phase and baseline correction, to generate the final frequency-domain spectrum.
Data Analysis and Interpretation
The resulting spectrum should be referenced to the TMS signal at 0 ppm. The analysis involves assigning each signal based on its chemical shift, integration, and multiplicity.
Table 2: Predicted ¹H NMR Data and Assignments for this compound (in CDCl₃)
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
|---|---|---|---|---|---|
| a, a' | -O-CH(CH₂CH₃)-O- | ~4.85 | Triplet (t) | ~5.2 | 2H |
| b, b' | -CH(CH₂CH₃)- | ~1.60 | Quartet (q) | ~7.0 | 4H |
| c, c' | -CH₂(CH₃) | ~0.92 | Triplet (t) | ~7.0 | 6H |
| d | -O-CH(CH₃)-O- | ~4.95 | Quartet (q) | ~5.0 | 1H |
| e | -CH(CH₃) | ~1.25 | Doublet (d) | ~5.0 | 3H |
Note: These are predicted values. Actual chemical shifts and coupling constants may vary slightly based on the specific diastereomer and experimental conditions.
Signal Assignment Walkthrough:
-
Signals (a, a') & (d): The signals for the methine protons on the trioxane ring are expected in the 4.8-5.0 ppm region. Signal (d) , the methine proton at C6, is coupled to the three protons of the adjacent methyl group (e) , resulting in a quartet that integrates to 1H . Signals (a, a') , the methine protons at C2 and C4, are each coupled to the two protons of their adjacent methylene groups (b, b') , resulting in a triplet that integrates to 2H (assuming a symmetric isomer).
-
Signal (e): The methyl group attached to the ring is coupled to the single methine proton (d) , appearing as a doublet integrating to 3H around 1.25 ppm.
-
Signals (b, b') & (c, c'): These signals correspond to the two ethyl groups. The methylene protons (b, b') are coupled to the three methyl protons (c, c') , yielding a quartet that integrates to 4H . The methyl protons (c, c') are coupled to the two methylene protons (b, b') , appearing as the most upfield signal—a triplet integrating to 6H .
Conclusion
This application note details a robust and reliable methodology for the ¹H NMR characterization of this compound. By following the prescribed protocols for sample preparation and data acquisition, researchers can obtain high-resolution spectra suitable for unambiguous structural confirmation. The provided analysis of the expected spectral features—chemical shifts, integrations, and coupling patterns—serves as a predictive guide for accurate data interpretation. This comprehensive approach underscores the power of ¹H NMR spectroscopy as an essential tool in modern chemical research and development.
References
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Martin, G. E. (2018). Acquiring ¹H and ¹³C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. [Link]
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ResearchGate. (2014). Liquid 1 H NMR (400 MHz, CDCl 3 ) of trioxane in the presence of (a).... [Link]
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Application Note & Protocol: Elucidating the Reaction Kinetics of 2,4-Diethyl-6-methyl-1,3,5-trioxane Decomposition
Introduction: The Significance of Trioxane Stability
The 1,3,5-trioxane scaffold represents a class of cyclic ethers with significant utility, most notably as a stable, solid source of aldehydes. The parent compound, 1,3,5-trioxane, is the cyclic trimer of formaldehyde and its decomposition kinetics are well-documented as a method for generating pure, monomeric formaldehyde for kinetic studies.[1][2] Substituted trioxanes, such as 2,4-Diethyl-6-methyl-1,3,5-trioxane, are analogous trimers formed from acetaldehyde and propionaldehyde.[3] Understanding the kinetics of their decomposition is paramount in fields ranging from materials science, where they might be used in degradable polymers[4], to drug development, where precise control over the release of active carbonyl compounds could be a novel delivery mechanism.
This guide provides both the theoretical underpinnings and the detailed, field-tested protocols necessary to rigorously characterize the decomposition kinetics of this compound. We will explore both thermal and acid-catalyzed degradation pathways, offering a complete framework for stability assessment and reaction profiling.
Part 1: Mechanistic Framework and Theoretical Considerations
A robust experimental design is built upon a solid theoretical foundation. The stability of the this compound ring is not absolute; it is susceptible to cleavage under specific energetic conditions.
Thermal Decomposition Pathway
In the absence of a catalyst, the decomposition is driven by thermal energy. For the parent 1,3,5-trioxane, this is a unimolecular process that proceeds through a concerted rupture of the three C-O bonds in the ring to produce three formaldehyde molecules.[5][6] By analogy, the thermal decomposition of this compound is expected to yield the constituent aldehydes from which it is formed: two equivalents of propionaldehyde and one equivalent of acetaldehyde.
The reaction can be represented as: C₈H₁₆O₃ (g) → 2 CH₃CH₂CHO (g) + CH₃CHO (g)
The rate of this unimolecular reaction is highly dependent on temperature, a relationship quantified by the Arrhenius equation. High-temperature gas-phase studies on 1,3,5-trioxane have been conducted using shock tubes and flow reactors to determine these kinetic parameters.[5]
Caption: Proposed thermal decomposition pathway of the target trioxane.
Acid-Catalyzed Decomposition Pathway
The trioxane ring is highly susceptible to acid-catalyzed hydrolysis. This pathway is significantly more efficient at lower temperatures than thermal decomposition. The mechanism involves the protonation of one of the ring's ether oxygens, which weakens the adjacent C-O bonds and facilitates ring opening. This process continues until the molecule has completely depolymerized back to its constituent aldehydes.[7] Strong acids like sulfuric acid are effective catalysts, even in non-aqueous organic solvents such as acetic acid or 1,4-dioxane.[7] The reaction rate in this regime is dependent on both temperature and the concentration (and strength) of the acid catalyst.
Caption: General mechanism for the acid-catalyzed decomposition of trioxanes.
Part 2: Experimental Design and Protocols
The following section details the protocols for quantifying the decomposition kinetics. A crucial aspect of experimental design is the selection of analytical techniques capable of resolving the reactant from its products over time. High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of the parent trioxane[8], while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying the volatile aldehyde products.[9]
General Experimental Workflow
A systematic approach is essential for generating reliable kinetic data. The overall workflow involves careful preparation, controlled reaction conditions, precise sampling, and robust analysis.
Caption: High-level workflow for kinetic decomposition studies.
Protocol 1: Isothermal Thermal Decomposition in Solution
Objective: To determine the first-order rate constant (k) and half-life (t₁/₂) of thermal decomposition at several distinct temperatures.
Causality Behind Choices:
-
Solvent: 1,4-Dioxane is chosen as it is a relatively inert, high-boiling point solvent capable of fully dissolving the trioxane.[8] Its use prevents water from participating in hydrolysis, isolating the thermal decomposition pathway.
-
Sealed Vials: Using sealed glass ampoules or crimp-top vials is critical to prevent the loss of volatile aldehyde products and ensure consistent pressure during the experiment.[8]
-
Quenching: Immediately placing samples in an ice bath effectively halts the reaction, ensuring that the measured concentration accurately reflects the concentration at the precise sampling time.[8]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 1,4-dioxane.
-
Aliquoting: Dispense 1 mL aliquots of the stock solution into 2 mL glass ampoules or HPLC vials with PTFE-lined septa.
-
Inerting (Optional but Recommended): For rigorous studies, degas the solutions by bubbling with nitrogen or argon for 5 minutes before sealing to remove oxygen, which could potentially cause side reactions at high temperatures.
-
Sealing: Heat-seal the glass ampoules or securely crimp the vial caps.
-
Thermostatic Bath: Pre-heat a silicone oil bath to the desired temperature (e.g., 150 °C ± 0.1 °C).
-
Initiation: Place a set of vials (e.g., 8-10 vials) into the hot oil bath simultaneously and start a timer. This is t=0.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes), remove one vial from the bath and immediately plunge it into an ice-water bath for at least 2 minutes to quench the reaction.
-
Sample Preparation for Analysis: Once cooled to room temperature, open the vial and transfer the contents to an analysis vial, diluting if necessary for HPLC analysis.
-
Repeat: Repeat steps 5-8 for a series of at least three different temperatures (e.g., 150 °C, 160 °C, 170 °C) to gather data for Arrhenius analysis.
-
Self-Validation Control: A control vial should be kept at room temperature for the duration of the longest experiment and analyzed at the end to confirm no significant decomposition occurs without heat.
Protocol 2: Acid-Catalyzed Decomposition
Objective: To determine the pseudo-first-order rate constant under acidic conditions.
Causality Behind Choices:
-
Catalyst: Sulfuric acid is a strong, non-volatile acid that provides a consistent source of H⁺ ions.[7]
-
Solvent: Glacial acetic acid can be an effective solvent as it readily dissolves both the trioxane and the acid catalyst, though 1,4-dioxane can also be used.[7]
-
Temperature: A lower, constant temperature (e.g., 75 °C) is chosen to ensure the reaction rate is measurable and not instantaneous.
Step-by-Step Methodology:
-
Catalyst-Solvent Preparation: Prepare a 0.1 M solution of sulfuric acid in 1,4-dioxane. Handle with extreme care.
-
Stock Solution: Prepare a 10 mg/mL stock solution of the trioxane in 1,4-dioxane.
-
Reaction Setup: In a thermostatically controlled reaction vessel (e.g., a jacketed beaker at 75 °C), place 9 mL of the catalyst-solvent solution and allow it to reach thermal equilibrium.
-
Initiation: To initiate the reaction, inject 1 mL of the trioxane stock solution into the stirring catalyst solution and start the timer (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL).
-
Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., 900 µL of a cold, saturated sodium bicarbonate solution) to neutralize the acid and stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the remaining concentration of the trioxane.
Analytical Protocol: HPLC-DAD Quantification
Objective: To quantify the concentration of this compound over time.
Methodology:
-
Instrument: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (as trioxanes have weak UV absorbance at low wavelengths).
-
Calibration: Prepare a series of known concentrations of the trioxane standard (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) to generate a linear calibration curve of peak area vs. concentration. The R² value must be >0.995 for the curve to be considered valid.
Part 3: Data Analysis and Interpretation
Raw analytical data must be transformed into meaningful kinetic parameters.
Determination of Rate Constants
Assuming the decomposition follows first-order kinetics, the rate is proportional to the concentration of the trioxane [A]. The integrated first-order rate law is:
ln([A]t) = -kt + ln([A]₀)
Where:
-
[A]t is the concentration at time t.
-
[A]₀ is the initial concentration at t=0.
-
k is the first-order rate constant (s⁻¹ or min⁻¹).
By plotting ln([A]t) versus time (t), a straight line should be obtained. The slope of this line is equal to -k.
| Temperature (°C) | Time (min) | [Trioxane] (mg/mL) | ln([Trioxane]) |
| 160 | 0 | 10.00 | 2.303 |
| 160 | 30 | 7.50 | 2.015 |
| 160 | 60 | 5.62 | 1.726 |
| 160 | 90 | 4.21 | 1.437 |
| 160 | 120 | 3.16 | 1.151 |
Table 1: Example data structure for determining the rate constant at a single temperature.
Arrhenius Analysis: Activation Energy
The temperature dependence of the rate constant is described by the Arrhenius equation:
k = A * e^(-Ea/RT)
This can be linearized by taking the natural logarithm:
ln(k) = ln(A) - (Ea/R) * (1/T)
Where:
-
k: Rate constant at a given temperature.
-
A: Pre-exponential factor (related to collision frequency and orientation).
-
Ea: Activation energy (J/mol), the minimum energy required for the reaction to occur.
-
R: Ideal gas constant (8.314 J/mol·K).
-
T: Absolute temperature (K).
By calculating the rate constant (k) at several different temperatures (from Protocol 1), a plot of ln(k) versus 1/T (the "Arrhenius plot") will yield a straight line.
-
The slope of the line = -Ea/R. From this, the activation energy (Ea) can be calculated.
-
The y-intercept of the line = ln(A). From this, the pre-exponential factor (A) can be determined.
| Rate Constant, k (min⁻¹) | Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | ln(k) |
| 0.0048 | 150 | 423.15 | 0.002363 | -5.339 |
| 0.0095 | 160 | 433.15 | 0.002309 | -4.656 |
| 0.0185 | 170 | 443.15 | 0.002257 | -3.990 |
Table 2: Summary of kinetic data required for generating an Arrhenius plot.
A high activation energy implies a strong temperature dependence and greater stability at lower temperatures. This quantitative data is crucial for predicting shelf-life, defining safe operating temperatures, and designing controlled-release systems.
References
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Alquaity, A. B. S., Giri, B. R., Lo, J. M. H., & Farooq, A. (2015). High-Temperature Experimental and Theoretical Study of the Unimolecular Dissociation of 1,3,5-Trioxane. The Journal of Physical Chemistry A, 119(25), 6594–6601. [Link]
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Mateo, C. M., Nesprias, K., Cañizo, A. I., & Eyler, N. (2007). Thermal decomposition of trioxanes in solution of 1,4-dioxane. Molecular Medicinal Chemistry, 13, 43-44. [Link]
-
Walker, J. F. (1944). TRIOXANE AS A SOURCE OF FORMALDEHYDE. Journal of the American Chemical Society, 66(5), 1012-1015. [Link]
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Hochgreb, S., & Dryer, F. L. (1992). Decomposition of 1,3,5-trioxane at 700-800 K. The Journal of Physical Chemistry, 96(1), 295–297. [Link]
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Paffen, A., et al. (2022). Trioxanes as photodegradable motifs for additive manufacturing. ChemRxiv. [Link]
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The Journal of Physical Chemistry. (1992). Decomposition of 1,3,5-trioxane at 700-800 K. [Link]
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Sciencemadness Discussion Board. (2010). 1,3,5 - Trioxane synthesis. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Griesbeck, A. G., et al. (2007). Metal-Induced Deoxygenation and Rearrangement of the 1,2,4-Trioxane Obtained by Photooxidation of β-Ionone. ResearchGate. [Link]
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Brewer, P. J., et al. (2013). Gaseous reference standards of formaldehyde from trioxane. Talanta, 108, 83-87. [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Scribd. (n.d.). Decomposition of 1,3,5-Trioxane at 700-800 K. [Link]
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Zhang, X., Hu, Y., & Ma, W. (2018). A model for reaction kinetics of main and side reactions during industrial production of trioxane and its applications. Journal of Chemical Technology & Biotechnology, 93(7), 2111-2117. [Link]
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Analytice. (n.d.). 1,3,5-trioxane (determined as formaldehyde) - analysis. Retrieved from [Link]
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Infochems. (n.d.). This compound. Retrieved from [Link]
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Vallance, C. (n.d.). Reaction Kinetics. [Link]
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Chapman, O. L., & Beard, C. L. (2016). Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide. ACS Publications. [Link]
-
Common Organic Chemistry. (n.d.). 1,3,5-Trioxane. Retrieved from [Link]
-
Sigman, M. E., & Clark, C. D. (2007). Gas chromatography/mass spectrometry analysis of triacetone triperoxide (TATP) degradation products. ResearchGate. [Link]
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Applications of Substituted 1,3,5-Trioxanes in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The 1,3,5-trioxane ring system, a six-membered heterocycle with alternating carbon and oxygen atoms, represents a fascinating and underexplored scaffold in medicinal chemistry. While its isomer, the 1,2,4-trioxane ring, is famously represented by the potent antimalarial drug artemisinin and its derivatives, the 1,3,5-trioxane core holds its own unique potential for the development of novel therapeutic agents. This guide provides a comprehensive overview of the applications of substituted 1,3,5-trioxanes, delving into their synthesis, mechanisms of action, and therapeutic prospects, with a particular focus on their emerging roles in oncology and infectious diseases.
The 1,3,5-Trioxane Scaffold: A Platform for Therapeutic Innovation
The 1,3,5-trioxane ring is a stable cyclic trimer of formaldehyde.[1][2] Its inherent stability under normal laboratory conditions, coupled with its ability to be functionalized at its carbon atoms, makes it an attractive starting point for the design of diverse molecular architectures.[3] While the parent compound has applications as a disinfectant and in various industrial processes, its substituted derivatives are gaining attention for their potential biological activities.[3]
The closely related 1,3,5-triazine scaffold, where nitrogen atoms replace the ring carbons, has been extensively studied and has yielded numerous compounds with significant medicinal potential, including anticancer and antimicrobial agents.[4][5][6][7] The insights gained from the study of 1,3,5-triazines can provide a valuable roadmap for the exploration of substituted 1,3,5-trioxanes as therapeutic agents.
Therapeutic Applications of Substituted Trioxanes
Anticancer Activity
Several studies have highlighted the potential of heterocyclic compounds containing the trioxane or triazine core as anticancer agents. While much of the focus has been on 1,2,4-trioxanes and 1,3,5-triazines, the underlying principles can be extrapolated to inform the design of 1,3,5-trioxane-based cancer therapeutics.[5][6][7][8]
Mechanism of Action: The anticancer activity of these scaffolds is often multifaceted. For 1,3,5-triazine derivatives, mechanisms include the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[9] Some chalcone-tethered 1,3,5-triazines have been shown to enhance the efficacy of cisplatin by increasing DNA damage and apoptosis in lung adenocarcinoma cells.[10] It is plausible that appropriately substituted 1,3,5-trioxanes could be designed to interact with similar biological targets. For instance, the introduction of specific pharmacophores could lead to the inhibition of kinases or other enzymes crucial for tumor growth.
The anticancer mechanism of some 1,2,4-trioxanes has been linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis through both ROS-dependent and independent pathways.[11] Some derivatives have also been shown to overcome multidrug resistance by inhibiting P-glycoprotein (P-gp).[11] These mechanisms provide a conceptual framework for investigating the anticancer potential of novel substituted 1,3,5-trioxanes.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Substituted 1,3,5-triazine derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4][12]
Mechanism of Action: The antimicrobial action of 1,3,5-triazine derivatives is often attributed to their ability to disrupt essential cellular processes in bacteria. The design of these compounds frequently incorporates cationic charges and lipophilic groups, mimicking the properties of antimicrobial peptides.[4] For some 1,3-dioxane derivatives, the proposed mechanism involves the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition.[13] This suggests that substituted 1,3,5-trioxanes could be engineered to act as electrophilic agents that target critical bacterial enzymes.
Synthesis of Substituted 1,3,5-Trioxanes and Related Heterocycles
The synthesis of the parent 1,3,5-trioxane is achieved through the acid-catalyzed cyclic trimerization of formaldehyde.[1][14] However, the controlled synthesis of substituted 1,3,5-trioxanes for medicinal applications is more complex and less documented in the literature compared to their 1,3,5-triazine counterparts.
For 1,3,5-triazines, a common and versatile synthetic route involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[15][16] This allows for the controlled introduction of various substituents at the 2, 4, and 6 positions of the triazine ring.
Application Note 1: General Strategy for the Synthesis of Trisubstituted 1,3,5-Triazines
This approach provides a framework that could be adapted for the functionalization of a hypothetical substituted 1,3,5-trioxane precursor.
-
Principle: The differential reactivity of the chlorine atoms on the cyanuric chloride ring allows for a stepwise substitution by various nucleophiles (e.g., amines, alcohols, thiols) by carefully controlling the reaction temperature. The first substitution is typically carried out at a low temperature (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature.
-
Workflow Diagram:
Caption: General workflow for the synthesis of trisubstituted 1,3,5-triazines.
Experimental Protocols
The following protocols provide standardized methods for the in vitro evaluation of the anticancer and antibacterial activities of novel substituted 1,3,5-trioxane derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compound (substituted 1,3,5-trioxane) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare a series of dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%. b. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank control (medium only). c. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate the plate for another 48-72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100 |
| 0.1 | 1.180 | 94.4 |
| 1 | 0.950 | 76.0 |
| 10 | 0.625 | 50.0 |
| 100 | 0.200 | 16.0 |
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. A standardized inoculum of the test bacterium is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (substituted 1,3,5-trioxane) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well U-bottom plates
-
Spectrophotometer
-
McFarland standards (0.5)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: a. Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. b. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL. b. Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound in which there is no visible growth.
Data Presentation:
| Compound Concentration (µg/mL) | Growth (+/-) |
| 128 | - |
| 64 | - |
| 32 | - |
| 16 | + |
| 8 | + |
| 4 | + |
| 2 | + |
| 1 | + |
| 0 (Positive Control) | + |
| 0 (Negative Control) | - |
Result: The MIC for this compound is 32 µg/mL.
Future Directions and Conclusion
The field of medicinal chemistry is in constant need of novel scaffolds to address the challenges of drug resistance and to develop therapies for a wide range of diseases. Substituted 1,3,5-trioxanes represent a promising, yet underexplored, class of compounds with the potential for significant therapeutic applications. While the synthesis of diversely substituted 1,3,5-trioxanes presents a current challenge, the wealth of knowledge from the closely related 1,3,5-triazines provides a strong foundation for future research.
Future efforts should focus on the development of efficient and versatile synthetic methodologies for the preparation of libraries of substituted 1,3,5-trioxanes. Subsequent screening of these compounds using the robust in vitro protocols outlined in this guide will be crucial for identifying lead candidates with potent anticancer and antimicrobial activities. Further investigations into their mechanisms of action will be essential for optimizing their therapeutic potential and for the rational design of the next generation of 1,3,5-trioxane-based drugs.
References
- Zhou, C., Min, J., Liu, Z., Young, A., Deshazer, H., Gao, T., Chang, Y. T., & Kallenbach, N. R. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308–1311.
- Arya, K., & Dandia, A. (2007). Synthesis and cytotoxic activity of trisubstituted-1,3,5-triazines. Bioorganic & Medicinal Chemistry Letters, 17(12), 3298–3304.
- Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. (2022). Pharmaceuticals, 15(3), 360.
- Rubush, D. M., Morges, M. A., Rose, B. J., Thamm, D. H., & Rovis, T. (2015). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. Journal of the American Chemical Society, 137(44), 14034–14037.
- Gahtori, A., et al. (2024). Substituted 1,3,5-Triazine Heterocycles: Synthesis and Antibacterial Activity.
- Serag, M. I., Gomaa, R. M., Massoud, M. A. M., & Eisa, H. M. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3,5-Trioxane: A Versatile Organic Intermediate for Engineering Plastics, Cosmetics, and Beyond.
- Al-Sanea, M. M., et al. (2018).
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- Cakir, B., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5946–5958.
- Wikipedia. (n.d.). 1,3,5-Trioxane.
- El-Sayed, M. A., et al. (2020). New chalcone-tethered 1,3,5-triazines potentiate the anticancer effect of cisplatin against human lung adenocarcinoma A549 cells by enhancing DNA damage and cell apoptosis. Bioorganic Chemistry, 105, 104393.
- Gutor, D. S., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Pharmaceuticals, 16(3), 403.
- Zareba, G., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(16), 8887.
- Reddy, B. V. S., et al. (2007). A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes.
- Russell, A. D., & Chopra, I. (1990). Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). Journal of Applied Bacteriology, 69(3), 317-327.
- Katritzky, A. R., et al. (2017). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Molecules, 22(12), 2163.
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- EP2634183B1 - Method for preparing 1,3,5-trioxane.
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- de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-93.
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Application & Protocol Guide: 2,4-Diethyl-6-methyl-1,3,5-trioxane in Organic Synthesis
A Senior Application Scientist's Guide to a Niche Solvent and Aldehyde Source
This document provides a detailed exploration of 2,4-diethyl-6-methyl-1,3,5-trioxane, a substituted cyclic acetal, for its potential applications in modern organic synthesis. Recognizing the limited direct literature on this specific molecule, this guide establishes its potential by drawing scientifically grounded parallels to its well-characterized analogues, primarily paraldehyde (2,4,6-trimethyl-1,3,5-trioxane). The principles, protocols, and mechanistic insights are designed for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the 1,3,5-trioxane scaffold.
Introduction: The 1,3,5-Trioxane Class
The 1,3,5-trioxane ring is a six-membered heterocycle consisting of alternating methylene and oxygen atoms, most famously known as the stable, cyclic trimer of formaldehyde.[1] Substituted trioxanes, such as this compound, are formed from the acid-catalyzed trimerization of other aldehydes—in this case, a co-trimerization of propionaldehyde and acetaldehyde.[2]
While paraldehyde, the trimer of acetaldehyde, has a long history as a sedative and a chemical intermediate, the broader class of asymmetrically substituted trioxanes remains largely unexplored as process solvents or reagents.[3][4] Their key chemical feature is the acetal linkage, which imparts excellent stability under neutral to strongly basic conditions but allows for controlled decomposition back to the constituent aldehydes in the presence of acid.[5][6] This duality makes them compelling candidates for applications as both high-boiling point aprotic solvents and as safer, manageable in situ sources for volatile or toxic aldehydes.
This guide will focus on the practical application of this compound, providing both the theoretical basis for its use and actionable protocols.
Physicochemical Profile & Safety Considerations
Understanding the physical properties and safety requirements is critical before laboratory use. Below is a summary of known data for the target compound and its close analogue, paraldehyde, to provide a comprehensive operational profile.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | Paraldehyde (Analogue) | Parapropionaldehyde (Analogue) |
| CAS Number | 117888-04-7[2][7] | 123-63-7 | 2396-42-1[8] |
| Molecular Formula | C₈H₁₆O₃[7] | C₆H₁₂O₃ | C₉H₁₈O₃[8] |
| Molecular Weight | 160.21 g/mol [7] | 132.16 g/mol [9] | 174.24 g/mol [8] |
| Appearance | Flammable Liquid[7][10] | Colorless oily liquid[11] | Liquid |
| Boiling Point | Not reported; estimated >130 °C | 124.5 °C[11] | Not reported |
| Melting Point | Not reported | 12.6 °C[11] | -20 °C[8] |
| Density | Not reported | 0.99 g/mL[11] | Not reported |
| Flash Point | Flammable Liquid, Category 3[7] | 35.5 °C[11] | Not reported |
| Solubility | Not reported | Miscible with most organic solvents.[12] | Soluble in water (824.1 mg/L est.).[13] |
Safety & Handling:
This compound is classified as a flammable liquid.[7][10] Handling requires strict adherence to safety protocols for flammable organic compounds.
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood.[14]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and flame-retardant lab coats.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can trigger rapid and exothermic depolymerization.[12]
Core Chemistry: A Dual-Purpose Molecule
The utility of this compound stems from the chemical nature of its cyclic acetal structure.
Stability and Solvent Properties
Like ethers and other acetals, the trioxane ring is stable in neutral and basic media. This makes it a suitable aprotic solvent for reactions involving organometallics (Grignard reagents, organolithiums), strong bases (metal hydrides, alkoxides), and nucleophilic substitutions. Its higher estimated boiling point compared to THF or diethyl ether offers a wider operational temperature range.
Acid-Catalyzed Depolymerization: An Aldehyde Source
The defining characteristic of trioxanes is their controlled decomposition into their constituent aldehydes upon treatment with a catalytic amount of acid.[5][16] This process is an equilibrium, but the volatile aldehydes can be removed by distillation to drive the reaction to completion.[16][17] This provides a method for the safe storage and handling of aldehydes like acetaldehyde (B.P. 21 °C), which are otherwise difficult to manage.[17]
Figure 1. Mechanism of Acid-Catalyzed Depolymerization.
Application & Experimental Protocols
Application 1: As a High-Boiling Point Aprotic Solvent
Rationale: In syntheses where a reaction requires temperatures above the boiling points of common ethereal solvents (~66 °C for THF) and where protic or coordinating solvents are undesirable, this compound can serve as a viable alternative. Its stability to bases makes it suitable for reactions like metal-hydride reductions or substitutions with strong nucleophiles.
Protocol 1: Sₙ2 Reaction using this compound as Solvent
This protocol details a representative Sₙ2 reaction. The higher boiling point of the trioxane solvent allows the reaction to be run at an elevated temperature to increase the reaction rate, particularly for less reactive substrates.
Workflow:
Figure 2. Workflow for a typical Sₙ2 reaction using the trioxane solvent.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium phenoxide (1.16 g, 10 mmol) and potassium iodide (0.17 g, 1 mmol, catalyst).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add this compound (40 mL).
-
Substrate Addition: Add 1-bromobutane (1.37 g, 10 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Carefully pour the mixture into 50 mL of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield butyl phenyl ether.
Expected Outcome: High yield of the desired ether product. The solvent is expected to remain inert throughout the reaction.
Troubleshooting:
-
Slow Reaction: Increase the temperature to 100-110 °C. Ensure reagents are anhydrous.
-
Solvent Contamination: Ensure the trioxane solvent is pure and free of acidic impurities that could cause decomposition upon heating.
Application 2: As an In Situ Source of Propionaldehyde and Acetaldehyde
Rationale: This is the most powerful application. Handling low-boiling aldehydes is challenging due to their volatility and tendency to self-polymerize.[5] Using this compound as a stable liquid precursor allows for the controlled, gradual release of the active aldehydes directly into the reaction mixture. This is particularly useful for reactions like Grignard additions, Wittig reactions, or reductive aminations.
Protocol 2: In Situ Aldehyde Generation for Grignard Reaction
This protocol describes the addition of a Grignard reagent to aldehydes generated in situ from the trioxane.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck 250 mL flask equipped with a dropping funnel, magnetic stir bar, and a distillation head, place this compound (8.01 g, 50 mmol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (95 mg, 0.5 mmol).
-
Depolymerization: Gently heat the flask to 40-50 °C. The constituent aldehydes (acetaldehyde B.P. 21°C; propionaldehyde B.P. 46-50°C) will begin to distill. Collect the aldehyde mixture in a receiver flask cooled in an ice bath. This step generates the aldehyde feedstock for the next step.[16]
-
Grignard Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of the generated aldehydes (assume 150 mmol total aldehydes) in 50 mL of anhydrous diethyl ether. Cool the flask to 0 °C.
-
Grignard Addition: Add phenylmagnesium bromide (1.0 M in THF, 150 mL, 150 mmol) dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quenching: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution (50 mL).
-
Workup and Purification: Perform a standard aqueous workup, extract with ether, dry the organic phase, and purify by column chromatography to isolate the corresponding secondary alcohols (1-phenylpropan-1-ol and 1-phenylbutan-1-ol).
Expected Outcome: A mixture of the two corresponding secondary alcohols. The ratio will depend on the stoichiometry of the aldehydes generated from the trioxane.
Troubleshooting:
-
Low Yield: Ensure the Grignard reagent is of high quality. Ensure all glassware is scrupulously dried.
-
Aldol Side Products: Add the Grignard reagent slowly at low temperatures to minimize self-condensation of the generated enolates.
-
Incomplete Depolymerization: If aldehyde generation is slow, a slightly higher temperature or a stronger acid catalyst (e.g., a drop of H₂SO₄) can be used, but with caution to prevent charring.[17]
Conclusion
This compound represents a molecule with significant, albeit underexplored, potential in organic synthesis. By leveraging the well-understood chemistry of the trioxane scaffold, it can function as both a robust, high-boiling aprotic solvent and, more importantly, a safe and convenient precursor for generating mixed aldehydes in situ. Its stability in basic conditions and controlled reactivity in acidic media provide a valuable combination for process chemists and researchers. Further investigation into this and other asymmetrically substituted trioxanes is warranted to fully unlock their utility in specialized synthetic applications.
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Synthesis of Acetaldehyde and Paraldehyde.
- Zellner, R. J., & Ehman, P. J. (1955). U.S. Patent No. 2,722,552. Washington, DC: U.S.
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How to Prepare Paraldehyde: A More Efficient and Environmentally Friendly Method. Xingrui Industry Co., Limited. [Link]
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A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. International Journal of Scientific & Development Research, 6(6). [Link]
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Shinde, S. B., et al. (1987). Metabolism of paraldehyde to acetaldehyde in liver microsomes. Evidence for the involvement of cytochrome P-450. Drug Metabolism and Disposition, 15(6), 736-741. [Link]
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Paraldehyde Physical Property Data. BDMAEE. [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
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Application Note: 2,4-Diethyl-6-methyl-1,3,5-trioxane as a Versatile Aldehyde Surrogate for Heterocyclic Synthesis
Abstract
This guide provides an in-depth technical overview and detailed protocols for the application of 2,4-diethyl-6-methyl-1,3,5-trioxane in the synthesis of medicinally relevant heterocyclic compounds. We move beyond simple procedural descriptions to explain the underlying chemical principles, focusing on the trioxane's role as a stable, solid surrogate for a mixed stream of propionaldehyde and acetaldehyde. By leveraging its controlled, acid-catalyzed decomposition, this reagent offers a safer and more convenient alternative to handling volatile and noxious aldehydes, making it an invaluable tool for constructing libraries of substituted pyridines and pyrimidines. This document serves as a practical guide for researchers seeking to streamline synthetic workflows and explore novel chemical space in drug discovery.
Introduction: The Challenge and Opportunity of Aldehyde Chemistry
Heterocyclic scaffolds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and natural products.[1] Syntheses of foundational heterocycles like pyridines and pyrimidines often rely on classic condensation reactions, such as the Hantzsch and Biginelli reactions, which require aldehyde building blocks. However, low-molecular-weight aldehydes like acetaldehyde and propionaldehyde are volatile, flammable, and pose significant handling challenges due to their toxicity and unpleasant odor.
This compound presents an elegant solution to this problem. It is a stable, crystalline solid that functions as a cyclic trimer of two propionaldehyde molecules and one acetaldehyde molecule.[2][3] Its true synthetic utility is realized upon acid-catalyzed ring-opening, which controllably releases its constituent aldehydes in situ. This allows for the precise introduction of a 2:1 stoichiometric mixture of propionaldehyde and acetaldehyde directly into the reaction vessel, obviating the need for direct handling of the volatile monomers. This application note details the mechanistic basis for this approach and provides actionable protocols for its use in constructing valuable heterocyclic systems.
Core Principle: Acid-Catalyzed Depolymerization
The stability of the 1,3,5-trioxane ring is robust under neutral or basic conditions, but it is readily susceptible to acid-catalyzed hydrolysis.[4] This process is a reversible equilibrium, but in the presence of nucleophilic reagents that consume the liberated aldehydes, the reaction is driven forward, leading to complete decomposition of the trioxane. This controlled release is the cornerstone of its application in one-pot synthetic procedures.
The mechanism involves protonation of an oxygen atom within the trioxane ring, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent fragmentation releases the aldehyde monomers.
Caption: Workflow for in-situ aldehyde generation and consumption.
Application I: Synthesis of Dihydropyrimidinone Libraries via the Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. It is a cornerstone of medicinal chemistry for producing dihydropyrimidinones (DHPMs), a scaffold with a wide range of biological activities.[1][5] Using this compound as the aldehyde source introduces a controlled diversity element, leading to a mixture of DHPMs substituted at the 4-position with either a methyl (from acetaldehyde) or an ethyl (from propionaldehyde) group.
Expert Insight: Why This Approach is Valuable
For lead discovery and library synthesis, generating a small, controlled mixture of closely related analogs in a single pot is highly efficient. The 2:1 product ratio of ethyl- to methyl-substituted DHPMs is predictable based on the trioxane's composition. This allows for the rapid generation of structure-activity relationship (SAR) data from a single experiment, accelerating the early phases of drug development.
Protocol 1: One-Pot Synthesis of 4-Alkyl-Substituted Dihydropyrimidinones
Objective: To synthesize a mixture of 4-ethyl- and 4-methyl-dihydropyrimidinones using this compound as a mixed aldehyde source.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (3.0 eq)
-
Urea (or Thiourea) (4.5 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice bath
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound, ethyl acetoacetate, and urea in ethanol.
-
Stir the mixture at room temperature to achieve a homogeneous suspension.
-
Add 3-4 drops of concentrated HCl to the stirring mixture. This initiates the slow decomposition of the trioxane.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the products.
-
Collect the solid precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. The resulting solid will be a mixture of the two DHPM products.
-
Characterize the product mixture via ¹H NMR and LC-MS to confirm the identity and ratio of the products. Further separation can be achieved by column chromatography if desired.
Expected Products and Data Summary
| Aldehyde Source | Resulting Product | R-Group | Expected Ratio | Typical Yield |
| Propionaldehyde | 6-methyl-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | -CH₂CH₃ | 2 | 75-85% (combined) |
| Acetaldehyde | 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | -CH₃ | 1 |
Application II: Hantzsch Synthesis of Substituted Dihydropyridines
The Hantzsch dihydropyridine synthesis is another classic multi-component reaction that constructs the dihydropyridine core from an aldehyde, two equivalents of a β-ketoester, and an ammonia source (typically ammonium acetate).[6] These scaffolds are precursors to pyridines and are themselves important, most notably in the class of calcium channel blockers. The use of our target trioxane provides a direct route to a predictable mixture of 4-ethyl and 4-methyl dihydropyridines.
Protocol 2: Hantzsch Synthesis of 4-Alkyl-1,4-Dihydropyridines
Objective: To synthesize a library of diethyl 4-alkyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (6.0 eq)
-
Ammonium acetate (3.5 eq)
-
Methanol (as solvent)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound, ethyl acetoacetate, and ammonium acetate.
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 65°C) for 3-5 hours. The reaction is mildly acidic due to the nature of ammonium acetate, which is sufficient to catalyze the trioxane decomposition.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
If precipitation is incomplete, slowly add cold water to induce further precipitation.
-
Collect the solid product by vacuum filtration, wash with a cold methanol/water mixture (1:1), and dry under vacuum.
-
The resulting product is a mixture of the 4-ethyl and 4-methyl dihydropyridine derivatives. The crude product can be oxidized to the corresponding pyridines using an oxidizing agent like ceric ammonium nitrate (CAN) or iodine in methanol if desired.
Visualization of the Hantzsch Synthesis Workflow
Caption: Step-by-step workflow for the Hantzsch synthesis protocol.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The expected outcome—a mixture of two products in a predictable ratio—serves as an internal confirmation of the reaction's success.
-
Spectroscopic Verification: ¹H NMR spectroscopy of the crude product mixture should clearly show two distinct sets of signals corresponding to the two analogs. The integration of characteristic peaks (e.g., the methyl vs. ethyl signals at the 4-position) can be used to verify the ~2:1 product ratio.
-
Chromatographic Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis will show two distinct peaks with the expected molecular weights for the two products, further confirming their formation and providing a more precise ratio.
This inherent predictability and the straightforward analytical confirmation make these protocols highly reliable for implementation in diverse research settings.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for synthetic efficiency and safety. By acting as a solid, stable surrogate for a 2:1 mixture of propionaldehyde and acetaldehyde, it streamlines the synthesis of important heterocyclic scaffolds like dihydropyrimidinones and dihydropyridines. This approach minimizes the handling of hazardous materials and provides a predictable pathway to generating small, focused libraries of compounds for biological screening. The protocols and insights provided herein should empower researchers to confidently apply this versatile reagent to accelerate their discovery programs.
References
- Wisdom Library. (2024). Synthesis of 1,3,5-triazine pyrimidines as anti-bacterial agents.
- Author Not Listed. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
- Author Not Listed. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- ACS Medicinal Chemistry Letters. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. PubMed.
- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemsrc. (2025). This compound | CAS#:117888-04-7.
-
PubMed. (n.d.). Synthesis and identification of[1][5][7]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. National Center for Biotechnology Information. Available at:
- Wikipedia. (n.d.). 1,3,5-Trioxane.
- Organic Syntheses. (n.d.). HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE.
- Benchchem. (n.d.). 2,4,6-Tripropyl-1,3,5-trioxane.
- Author Not Listed. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- ResearchGate. (2018). A Model for Reaction Kinetics of Main and Side Reactions during Industrial Production of Trioxane and Its Applications.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | C8H16O3 | CID 547840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:117888-04-7 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,5-triazine pyrimidines as anti-bacterial agents [wisdomlib.org]
Application Notes and Protocols for the Catalytic Depolymerization of 2,4-Diethyl-6-methyl-1,3,5-trioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the catalytic depolymerization of 2,4-diethyl-6-methyl-1,3,5-trioxane, a substituted cyclic acetal. This process serves as a method for the controlled, in-situ generation of a mixture of acetaldehyde and propionaldehyde, two highly volatile and reactive aldehydes. Such controlled release is of significant interest in organic synthesis and drug development, where the precise delivery of reactive species is paramount. These application notes detail the underlying chemical principles, offer a comparative analysis of catalytic systems, and provide robust, step-by-step protocols for conducting and monitoring the depolymerization reaction. Furthermore, potential side reactions, safety considerations, and prospective applications in medicinal chemistry and process development are discussed.
Introduction: The Strategic Advantage of Controlled Aldehyde Release
Acetaldehyde and propionaldehyde are fundamental C2 and C3 building blocks in organic synthesis. However, their high volatility (boiling points of 20.2 °C and 46-50 °C, respectively) and propensity for self-condensation present significant challenges in storage, handling, and accurate dosing. The cyclic trimer, this compound, offers a stable, liquid-phase surrogate that can be efficiently depolymerized under catalytic conditions to release the constituent aldehydes on demand. This approach circumvents the hazards and logistical issues associated with handling the free aldehydes, enabling their use in a more controlled and reproducible manner.
The ability to generate reactive aldehydes in situ is particularly valuable in drug development for the construction of complex molecular scaffolds and in high-throughput screening campaigns where precise stoichiometry is critical. This document serves as a practical guide for researchers seeking to leverage the catalytic depolymerization of this compound in their synthetic endeavors.
Chemical Principles and Reaction Mechanism
The depolymerization of this compound is an acid-catalyzed process that proceeds via the cleavage of the acetal linkages within the trioxane ring. The reaction is an equilibrium between the cyclic trimer and the monomeric aldehydes.
Mechanism of Acid-Catalyzed Depolymerization:
The generally accepted mechanism for the acid-catalyzed depolymerization of trioxanes involves the following steps:
-
Protonation: A proton from the acid catalyst protonates one of the oxygen atoms in the trioxane ring, making it a better leaving group.
-
Ring Opening: The protonated ring opens to form a resonance-stabilized carbocationic intermediate.
-
Aldehyde Release: The intermediate fragments to release a molecule of aldehyde and a new carbocationic species.
-
Propagation: The process continues, leading to the complete depolymerization of the trioxane into its constituent aldehydes.
Given the structure of this compound, the depolymerization will yield one equivalent of acetaldehyde and two equivalents of propionaldehyde.
Figure 1: General workflow for the acid-catalyzed depolymerization of this compound.
Catalytic Systems: A Comparative Overview
Both homogeneous and heterogeneous acid catalysts can be employed for the depolymerization of substituted trioxanes. The choice of catalyst will depend on the specific application, desired reaction conditions, and scalability.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (pTSA), Trifluoroacetic acid (TFA) | High activity, mild reaction conditions, good for small-scale synthesis. | Difficult to separate from the reaction mixture, potential for product contamination, can promote side reactions. |
| Heterogeneous | Amberlyst® 15, Nafion®, Silica-Alumina, Zeolites | Easily separable and recyclable, reduced product contamination, suitable for continuous flow processes. | May require higher temperatures, potential for mass transfer limitations, catalyst deactivation over time. |
Expert Insight: For applications in drug discovery where metal contamination is a concern and ease of purification is paramount, the use of a heterogeneous catalyst such as Amberlyst® 15 is highly recommended. For rapid, small-scale reactions where purification can be readily achieved, a soluble acid like pTSA may be more convenient.
Experimental Protocols
4.1. Safety Precautions
-
This compound: This compound is a flammable liquid.[1] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Acetaldehyde and Propionaldehyde: The depolymerization products are volatile, flammable, and irritants.[2] The reaction should be performed in a closed system or under a constant flow of inert gas (e.g., nitrogen or argon) to a suitable trap or scrubber.
-
Acid Catalysts: Strong acids are corrosive. Handle with care and use appropriate PPE.
4.2. Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (pTSA)
This protocol is suitable for small to medium-scale batch reactions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert gas supply (N₂ or Ar)
-
Heating mantle with a temperature controller
Procedure:
-
Reactor Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1 equivalent) and the anhydrous solvent (to achieve a desired concentration, e.g., 0.5 M).
-
Catalyst Loading: Add pTSA (0.01-0.05 equivalents). The optimal catalyst loading should be determined empirically.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, ¹H NMR, or FTIR spectroscopy (see Section 5).
-
Quenching: Once the desired conversion is reached, cool the reaction mixture to room temperature and quench the catalyst by adding a mild base (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate).
-
Work-up and Isolation: The resulting aldehydes can be used directly in a subsequent reaction or isolated by careful distillation. Note the low boiling points of the products.
4.3. Protocol 2: Heterogeneous Catalysis with Amberlyst® 15
This protocol is ideal for cleaner reactions and catalyst recycling, and is adaptable to flow chemistry.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, heptane)
-
Amberlyst® 15 ion-exchange resin
-
Round-bottom flask with a magnetic stir bar or a packed-bed flow reactor
-
Reflux condenser (for batch)
-
Inert gas supply (N₂ or Ar)
-
Heating mantle or column oven
Procedure (Batch Mode):
-
Catalyst Preparation: Wash the Amberlyst® 15 resin with the reaction solvent and dry it under vacuum before use.
-
Reactor Setup: Add the pre-treated Amberlyst® 15 (e.g., 10-20 wt% relative to the trioxane) to a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add a solution of this compound in the anhydrous solvent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) with efficient stirring.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Product Isolation: After the reaction, simply filter off the catalyst beads. The catalyst can be washed with solvent, dried, and reused. The filtrate containing the aldehydes can be used directly or purified.
Figure 2: Comparison of batch and conceptual flow protocols for catalytic depolymerization.
Analytical Methods for Reaction Monitoring
The progress of the depolymerization can be monitored by tracking the disappearance of the starting material and the appearance of the products.
-
Gas Chromatography (GC): This is the preferred method for quantitative analysis. A GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax or mid-polarity column) can effectively separate and quantify this compound, acetaldehyde, and propionaldehyde.[3][4] Headspace GC is particularly useful for analyzing the volatile aldehydes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in real-time. The disappearance of the characteristic signals of the trioxane ring protons and the appearance of the aldehydic protons (around 9.7 ppm for acetaldehyde and 9.8 ppm for propionaldehyde) can be integrated to determine the conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In-line FTIR spectroscopy can be a powerful process analytical technology (PAT) tool. The reaction can be monitored by the decrease in the C-O-C acetal stretching vibrations of the trioxane ring and the increase in the strong C=O stretching vibration of the aldehyde products (around 1730 cm⁻¹).
Potential Side Reactions and Troubleshooting
The primary side reactions of concern are the self- and cross-aldol condensations of the product aldehydes. These reactions are typically base-catalyzed but can also occur under acidic conditions at elevated temperatures.
Potential Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient catalyst activity, low temperature, or catalyst deactivation. | Increase catalyst loading, increase reaction temperature, or use a fresh/regenerated catalyst. |
| Formation of colored byproducts | Aldol condensation and subsequent dehydration reactions. | Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the system is under an inert atmosphere to prevent oxidation. |
| Inconsistent Results | Presence of water, which can affect catalyst activity and promote side reactions. | Use anhydrous solvents and reagents. Dry heterogeneous catalysts before use. |
| Difficulty in Product Isolation | High volatility of the product aldehydes. | Use a cold trap (-78 °C) to collect the products during distillation. Alternatively, use the product stream directly in the next synthetic step without isolation. |
Applications in Drug Development and Organic Synthesis
The controlled in-situ generation of acetaldehyde and propionaldehyde offers several advantages in a research and development setting:
-
Stoichiometric Control: Enables precise dosing of volatile aldehydes in complex multi-step syntheses.
-
Safety and Handling: Mitigates the risks associated with storing and handling large quantities of volatile and reactive aldehydes.
-
Process Intensification: The use of heterogeneous catalysts in flow reactors allows for continuous and scalable production of the aldehyde mixture.
-
Novel Reactivity: The simultaneous generation of two different aldehydes can be exploited in tandem or cascade reactions to rapidly build molecular complexity. For example, in the synthesis of heterocycles where both aldehydes can be incorporated in a controlled manner.
Conclusion
The catalytic depolymerization of this compound is a robust and practical method for the controlled generation of acetaldehyde and propionaldehyde. This approach provides a safer and more manageable alternative to using the free aldehydes directly. By selecting the appropriate catalyst and reaction conditions, researchers can effectively integrate this methodology into a wide range of synthetic applications, from small-scale laboratory synthesis to larger-scale process development in the pharmaceutical and chemical industries. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this valuable synthetic tool.
References
-
SciSpace. The mechanism of depolymerization of paraldehyde catalyzed by solid acid. Available from: [Link].
- Zellner, R. J., & Ehman, P. J. (1955). U.S. Patent No. 2,722,552. Washington, DC: U.S.
-
Kinetics Analysis of Paraldehyde Depolymerization for a Chemical Heat Pump. Available from: [Link].
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link].
-
The Good Scents Company. (n.d.). 2,4,6-triethyl-1,3,5-trioxane. Available from: [Link].
- Li, Q., Hunter, K. C., & East, A. L. L. (2009). A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for N-Hexane --> Propane + Propene. The Journal of Physical Chemistry A, 113(27), 7854–7865.
-
Sciencemadness Discussion Board. (2010). 1,3,5 - Trioxane synthesis. Available from: [Link].
- Muchohi, S. N., Kokwaro, G. O., & Ogutu, B. R. (2004). Determination of paraldehyde by gas chromatography in whole blood from children.
- Pericàs, M. A., et al. (2012). Paraldehyde as an Acetaldehyde Precursor in Asymmetric Michael Reactions Promoted by Site-Isolated Incompatible Catalysts.
- Zhang, X., et al. (2019). Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8954173.
Sources
- 1. Removal of mixtures of acetaldehyde and propionaldehyde from waste gas in packed column with immobilized activated sludge gel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of 2,4-Diethyl-6-methyl-1,3,5-trioxane in acidic conditions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource on the stability of 2,4-Diethyl-6-methyl-1,3,5-trioxane in acidic environments. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested guidance to support your experimental success.
Technical Support Guide: this compound
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face. We will delve into the "why" behind the phenomena you observe, ensuring that the protocols and advice provided are not just steps to follow, but a framework for predictive and robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its acidic stability a critical parameter?
This compound is a cyclic acetal, specifically a trimer formed from two molecules of propionaldehyde and one molecule of acetaldehyde.[1][2] Like other 1,3,5-trioxanes, it is a stable, often solid, compound that can serve as a source for its constituent aldehydes.[3][4]
The stability of this molecule in acidic conditions is a paramount concern for several applications:
-
Drug Development: For orally administered drugs containing a trioxane moiety, the compound must survive the highly acidic environment of the stomach (pH 1.5–3.5) to be absorbed and reach its target site.[5][6] Poor acid stability can lead to premature degradation, drastically reducing bioavailability and therapeutic efficacy.
-
Chemical Synthesis: In synthetic chemistry, trioxanes are used as anhydrous sources of aldehydes.[3][4] The controlled release of these aldehydes is often triggered by an acid catalyst. Understanding the kinetics of this decomposition is essential for managing reaction rates and preventing unwanted side reactions.
-
Formulation Science: When formulating products that may be exposed to acidic excipients or environments, predicting the stability of the trioxane ring is crucial for ensuring the shelf-life and integrity of the final product.
Q2: What fundamentally happens to this compound in an acidic solution?
Under acidic conditions, the formation and decomposition of 1,3,5-trioxanes is a reversible, equilibrium-driven process. In the presence of an acid catalyst and water, this compound will hydrolyze and decompose, reverting back to its constituent aldehydes: two equivalents of propionaldehyde and one equivalent of acetaldehyde.
This acid-catalyzed hydrolysis breaks the acetal linkages that form the six-membered trioxane ring.[3][7] The reaction is essentially the reverse of the acid-catalyzed trimerization used to synthesize the compound.[2][4]
Q3: Can you illustrate the chemical mechanism of this acid-catalyzed decomposition?
Certainly. The decomposition proceeds via a well-understood acid-catalyzed hydrolysis mechanism for acetals. It involves the protonation of a ring oxygen, followed by ring-opening and subsequent cleavage until the monomeric aldehydes are released. The process is initiated by a proton source, typically the hydronium ion (H₃O⁺) in aqueous acidic media.[7][8]
The key steps are:
-
Protonation: A ring oxygen atom is protonated by the acid catalyst. This makes the adjacent carbon atom more electrophilic.
-
Ring Opening: The C-O bond cleaves, opening the ring to form a resonance-stabilized carbocation intermediate. A water molecule can attack this intermediate.
-
Cascade Decomposition: The process continues, leading to the sequential cleavage of the molecule until the stable aldehyde monomers are formed.
Below is a diagram illustrating the initial steps of this pathway.
Caption: Acid-catalyzed decomposition pathway of the trioxane ring.
Q4: What experimental factors influence the rate of decomposition?
Several factors critically affect the stability of the trioxane ring. Understanding and controlling these is key to achieving reproducible results.
| Factor | Effect on Stability | Rationale |
| pH / Acid Strength | Stability decreases significantly as pH lowers (acidity increases). | The reaction is acid-catalyzed. A higher concentration of H⁺ ions increases the rate of the initial protonation step, accelerating the entire decomposition cascade.[7][9] |
| Temperature | Stability decreases as temperature increases. | The decomposition is a chemical reaction with activation energy. Higher temperatures provide more energy to overcome this barrier, increasing the reaction rate constant according to the Arrhenius equation.[10][11] |
| Solvent System | The presence of water is required for hydrolysis. Solvent polarity can also influence reaction rates. | Water acts as the nucleophile that attacks the intermediate carbocation and is consumed in the hydrolysis process.[7] Protic solvents can participate in the proton transfer steps. |
| Substituent Groups | The nature of the alkyl groups (methyl, diethyl) can have minor electronic effects on the ring oxygens' basicity. | While less impactful than pH or temperature, electron-donating groups can slightly influence the rate of protonation. However, for most lab applications, this effect is secondary. |
Q5: How can I monitor the stability and degradation of this compound in my experiments?
Monitoring the degradation requires analytical techniques that can separate and quantify the parent compound from its aldehyde products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and robust method.
-
Method: A reversed-phase C18 column is typically effective. The mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection is possible if the aldehydes are derivatized. A more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. For quantitative analysis of the aldehyde products, they can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) and analyzed by HPLC with a UV-Vis detector.[12]
-
-
Gas Chromatography (GC): Given the volatility of the resulting aldehydes, GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is an excellent alternative. The parent trioxane can also be monitored directly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time. You would observe the disappearance of the characteristic methine protons of the trioxane ring and the concurrent appearance of the aldehydic protons of acetaldehyde and propionaldehyde.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound degrades much faster than expected. | The pH of the solution is lower than intended. The experimental temperature is too high. | Verify the pH of your medium with a calibrated pH meter. Use buffered solutions. Operate in a temperature-controlled water bath or incubator. |
| Inconsistent stability results between batches. | Inconsistent preparation of acidic solutions. Temperature fluctuations in the lab environment. Degradation during sample workup or storage. | Prepare fresh acidic solutions for each experiment and verify pH. Strictly control the temperature. Quench the degradation reaction immediately after sampling (e.g., by neutralizing with a base) and analyze promptly or store at low temperatures (-20°C or below). |
| Parent trioxane disappears, but aldehyde products are not detected or have low recovery. | Aldehydes are volatile and may be lost during sample handling. Aldehydes may have undergone further reactions (e.g., oxidation, polymerization). | Use sealed vials for your stability study. For analysis, use a derivatization agent like DNPH to form a stable, non-volatile product for HPLC analysis.[12] Ensure your analytical method is validated for the specific aldehydes. |
Experimental Protocol: Kinetic Analysis of Acidic Stability
This protocol provides a self-validating framework for assessing the stability of this compound at a specific pH.
Objective: To determine the degradation rate constant (k) and half-life (t₁/₂) of the compound in an acidic buffer.
Workflow Diagram:
Caption: Experimental workflow for a kinetic stability study.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in a non-aqueous, miscible solvent like acetonitrile.
-
Prepare the desired acidic medium (e.g., a 0.1 M KCl/HCl buffer at pH 2.0). Ensure sufficient volume for the entire experiment.
-
-
Reaction Setup:
-
Place a sealed reaction vessel containing the acidic buffer into a water bath set to the desired temperature (e.g., 37°C to mimic physiological conditions). Allow it to equilibrate for at least 30 minutes.
-
-
Initiation and Sampling:
-
To start the reaction (t=0), add a small volume of the stock solution to the pre-heated buffer to achieve the target final concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is low (<1-2%) to not significantly alter the aqueous medium.
-
Immediately withdraw the first aliquot (this is your t=0 sample).
-
Collect subsequent aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
-
Sample Quenching:
-
Immediately transfer each aliquot into a vial containing a quenching solution (e.g., a neutralizing buffer or a strong base like NaOH) to stop the degradation. This step is critical for accurate results.
-
-
Analysis:
-
Analyze all samples (including the t=0 point) by a validated HPLC method to determine the concentration of the remaining parent compound.
-
-
Data Processing:
-
Assume first-order kinetics. Plot the natural logarithm of the concentration ratio (ln[Cₜ/C₀]) versus time, where Cₜ is the concentration at time t, and C₀ is the concentration at t=0.
-
The slope of the resulting line will be equal to the negative of the rate constant (-k).
-
Calculate the half-life using the formula: t₁/₂ = 0.693 / k.
-
This comprehensive approach ensures that your stability data is not only accurate but also interpretable within the mechanistic context of acid-catalyzed hydrolysis.
References
-
ResearchGate. (n.d.). Hydrolysis of trioxane in dilute acid.Link
-
Common Organic Chemistry. (n.d.). 1,3,5-Trioxane.Link
-
Singh, C., & Malik, H. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega, 7(23), 19805-19813. Link
-
ResearchGate. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug.Link
-
Analytice. (n.d.). 1,3,5-trioxane (determined as formaldehyde) - analysis.Link
-
Scribd. (n.d.). Decomposition of 1,3,5-Trioxane at 700-800 K.Link
-
Pu, Y., & Zbieg, J. R. (2016). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. Journal of the American Chemical Society, 138(8), 2635–2638. Link
-
Sciencemadness Discussion Board. (2010). 1,3,5 - Trioxane synthesis.Link
-
Wikipedia. (n.d.). 1,3,5-Trioxane.Link
-
ACS Publications. (2016). Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide.Link
-
PubMed. (1995). Orally active antimalarial 3-substituted trioxanes: new synthetic methodology and biological evaluation.Link
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Link
-
Chemsrc. (n.d.). This compound.Link
-
The Journal of Physical Chemistry. (1992). Decomposition of 1,3,5-trioxane at 700-800 K.Link
-
Google Patents. (n.d.). DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes.Link
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis.Link
-
ResearchGate. (n.d.). Synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane.Link
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications.Link
-
National Institutes of Health. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.Link
-
PubMed. (2012). Medicinal chemistry perspectives of trioxanes and tetraoxanes.Link
Sources
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- 3. 1,3,5-Trioxane [commonorganicchemistry.com]
- 4. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
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- 11. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 12. 1,3,5-trioxane (determined as formaldehyde) - analysis - Analytice [analytice.com]
Technical Support Center: Purification of 2,4-Diethyl-6-methyl-1,3,5-trioxane
An in-depth guide to the purification of 2,4-Diethyl-6-methyl-1,3,5-trioxane from synthesis byproducts, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a mixed cyclic trimer synthesized via the acid-catalyzed co-trimerization of one equivalent of acetaldehyde and two equivalents of propionaldehyde[1][2]. As with many cyclic acetals, its stability is sensitive to reaction and purification conditions. The presence of impurities, such as residual aldehydes, isomeric trioxanes, or aldol condensation products, can significantly impact its use in downstream applications, particularly in drug development where purity is paramount.
This guide provides detailed, field-tested answers to common questions and troubleshooting scenarios encountered during the purification of this specific trioxane.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The crude reaction mixture typically contains a range of substances derived from the starting materials and reaction conditions. These include:
-
Unreacted Monomers: Acetaldehyde and propionaldehyde.
-
Homotrimers: 2,4,6-trimethyl-1,3,5-trioxane (also known as paraldehyde) and 2,4,6-triethyl-1,3,5-trioxane, formed from the self-trimerization of the individual aldehydes[3].
-
Water: A direct byproduct of the acetal formation equilibrium[4].
-
Residual Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are often used to catalyze the trimerization[5][6].
-
Aldol Products: Aldol condensation can occur as a side reaction, leading to higher molecular weight impurities[3].
Q2: Why is the trioxane unstable during purification, especially at high temperatures?
A2: The 1,3,5-trioxane ring is susceptible to acid-catalyzed depolymerization (or retro-trimerization), a reaction that reverts the molecule back to its constituent aldehydes[7][8][9]. This process is significantly accelerated by two factors:
-
Residual Acid: Any remaining acid catalyst from the synthesis will actively promote decomposition.
-
Elevated Temperatures: Heat provides the energy needed to overcome the activation barrier for this reversion, especially in the presence of acid[10][11]. Therefore, complete neutralization of the acid catalyst before any heating or distillation is the most critical step for ensuring product stability and maximizing yield.
Q3: Is fractional distillation the best method for purification?
A3: Yes, fractional distillation under reduced pressure (vacuum) is the gold-standard technique for this purification. The various components in the crude mixture have distinct boiling points, but some may be close enough to require the enhanced separation efficiency of a fractionating column[12]. Vacuum is applied to lower the boiling points of all components, which crucially allows the distillation to proceed at a lower temperature, minimizing the risk of thermal decomposition[13].
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My distillation yield is extremely low, and a thick, polymer-like residue is left in the distillation flask.
-
Question: I neutralized my crude product with sodium bicarbonate solution before distilling, but my yield was poor and the distillation pot contained a dark, viscous residue. What went wrong?
-
Answer: This is a classic sign of incomplete acid neutralization. The trioxane ring is highly sensitive to even trace amounts of acid at elevated temperatures[9][14]. While a bicarbonate wash is a good first step, it may not have been sufficient. The decomposition of the trioxane back into aldehydes, followed by acid-catalyzed aldol condensation of those aldehydes, leads to the formation of non-volatile polymeric material.
Solutions & Preventative Measures:
-
Thorough Washing: Wash the crude organic phase multiple times with a saturated NaHCO₃ solution, followed by washes with brine or deionized water until the aqueous layer is neutral (test with pH paper).
-
Chemical Scavenger: As a failsafe, add a small amount of a high-boiling, non-volatile amine, such as triethanolamine or a hindered base like 2,6-di-tert-butylpyridine, to the distillation flask. This will neutralize any acid that is released or formed during heating. A patent for purifying related cyclic acetals suggests using an amine during distillation to improve stability[5].
-
Use Reduced Pressure: Always use vacuum distillation to keep the pot temperature as low as possible.
-
Problem 2: My final product looks pure by ¹H NMR, but GC-MS analysis shows contamination with other trioxanes.
-
Question: My NMR spectrum is clean, but my GC-MS trace shows peaks corresponding to 2,4,6-trimethyl-1,3,5-trioxane and 2,4,6-triethyl-1,3,5-trioxane. How can I separate these?
-
Answer: This indicates that your fractional distillation setup lacks the necessary efficiency to separate compounds with relatively close boiling points. The structural similarity of these trioxanes means their boiling points will be clustered together.
Solutions & Optimization:
-
Improve Column Efficiency: Switch to a more efficient fractionating column, such as a Vigreux column with more indentations or, ideally, a packed column (e.g., with Raschig rings or metal sponge). These columns provide a greater surface area for successive vaporization-condensation cycles (theoretical plates), enhancing separation[12].
-
Optimize Reflux Ratio: Slow down the distillation rate. By increasing the reflux ratio (the ratio of condensate returned to the column versus condensate collected), you allow more equilibrium cycles to occur on the column, leading to better separation.
-
Ensure Thermal Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss, which is essential for efficient fractionation.
-
Problem 3: The distilled product is cloudy or wet.
-
Question: After distillation, my purified trioxane is cloudy. What is the cause?
-
Answer: Cloudiness almost always indicates the presence of water. Water can form an azeotrope with organic components or be carried over during distillation if the crude product was not properly dried.
Solutions & Preventative Measures:
-
Effective Drying: After the neutralization washes, the organic phase must be rigorously dried before distillation. Use a sufficient amount of an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30-60 minutes to ensure complete water removal.
-
Proper Separation: Ensure clean separation of the organic and aqueous layers during the workup. Accidentally carrying over some of the aqueous phase will overwhelm the drying agent.
-
Data Presentation: Physical Properties of Key Components
For a successful fractional distillation, understanding the boiling points of the target compound and its primary byproducts is essential.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Notes |
| Acetaldehyde | 44.05 | 20.2 | Highly volatile, will be the first component to distill. |
| Propionaldehyde | 58.08 | 46-50 | Also highly volatile, will co-distill with acetaldehyde. |
| Water | 18.02 | 100 | Can form azeotropes; should be removed before distillation. |
| 2,4,6-Trimethyl-1,3,5-trioxane | 132.16 | 124-125 | Paraldehyde, a key impurity to separate. |
| This compound | 160.21 | ~170-175 (Estimated) | Target Compound. Boiling point is estimated based on structure. |
| 2,4,6-Triethyl-1,3,5-trioxane | 174.24 | ~185-190 (Estimated) | Higher boiling impurity. |
Experimental Protocols & Visual Workflows
Protocol 1: Pre-Distillation Workup & Neutralization
This protocol is critical for removing the acid catalyst and water before purification.
-
Transfer: Transfer the crude reaction mixture to a separatory funnel. If a solvent like diethyl ether or dichloromethane was used, ensure there is a sufficient volume to facilitate separation. If not, add a suitable solvent.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, frequently venting to release CO₂ gas. Allow the layers to separate and discard the lower aqueous layer. Repeat this wash 2-3 times.
-
Final Wash: Wash the organic layer with a saturated brine solution (NaCl(aq)). This helps to break up emulsions and remove residual water.
-
pH Check: After the final wash, test a drop of the aqueous effluent with pH paper to ensure it is neutral (pH ~7). If it is still acidic, repeat the bicarbonate wash.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a generous amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for at least 30 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Filtration: Filter the dried solution through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation.
Protocol 2: Fractional Vacuum Distillation
-
Assembly: Assemble a fractional distillation apparatus using a fractionating column (Vigreux or packed) between the distillation flask and the distillation head. Ensure all joints are properly sealed with vacuum grease.
-
Additives: Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. Consider adding a drop of a high-boiling amine as an acid scavenger.
-
Vacuum Application: Connect the apparatus to a vacuum source with a pressure gauge. Slowly and carefully apply the vacuum.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial low-boiling fraction, which will contain residual solvent and unreacted aldehydes.
-
Intermediate Fractions: As the temperature rises, you may collect fractions containing the homotrimers (paraldehyde first). Monitor the head temperature closely; it should plateau during the distillation of each pure component.
-
Product Fraction: Collect the fraction that distills at the expected boiling point for this compound under the measured pressure.
-
Final Fraction: The higher-boiling 2,4,6-triethyl-1,3,5-trioxane will distill last.
-
-
QC Check: Analyze the collected product fraction by GC-MS to confirm its purity and identity.
Visual Diagrams
Purification Workflow
Caption: Overall workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purity issues identified by GC-MS.
References
- Purification of cyclic ketene acetals. (n.d.). Google Patents.
-
Process for separating trioxane. (1985). European Patent Office. Retrieved from [Link]
- Production of cyclic acetals or ketals using solid acid catalysts. (n.d.). Google Patents.
-
Hochgreb, S., & Dryer, F. L. (1992). Decomposition of 1,3,5-trioxane at 700-800 K. Journal of Physical Chemistry. OSTI.GOV. Retrieved from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved from [Link]
-
Zhang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved from [Link]
-
Spontaneous cyclo-trimerization of propionaldehyde in aqueous solution. (2008). ResearchGate. Retrieved from [Link]
- Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution. (n.d.). Google Patents.
-
Process for separating trioxane. (n.d.). European Patent Office. Retrieved from [Link]
-
This compound. (n.d.). Infochems. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Ismalaj, E., et al. (2014). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. PMC - NIH. Retrieved from [Link]
-
A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes. (2012). ResearchGate. Retrieved from [Link]
- Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes. (n.d.). Google Patents.
- Neutralization of acetaldehyde-paraldehyde equilibrium mixtures. (n.d.). Google Patents.
-
5.3: Fractional Distillation. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Trioxane – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
2,3,7,8,12,13,17,18-Octaethylporphyrin. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Alkyne trimerisation. (n.d.). Wikipedia. Retrieved from [Link]
- Method of depolymerizing paraldehyde. (n.d.). Google Patents.
-
Sebacamic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Béni, Z., et al. (2022). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. US8829206B2 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]
- 5. EP0572545B1 - Purification of cyclic ketene acetals - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. 1,3,5-trioxane | 110-88-3 [chemicalbook.com]
- 10. US2830998A - Neutralization of acetaldehyde-paraldehyde equilibrium mixtures - Google Patents [patents.google.com]
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- 13. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]
- 14. 1,3,5-TRIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Identifying Impurities in 2,4-Diethyl-6-methyl-1,3,5-trioxane Synthesis
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating common impurities encountered during the synthesis of 2,4-Diethyl-6-methyl-1,3,5-trioxane. This document moves beyond simple procedural lists to explain the chemical causality behind impurity formation and offers validated analytical strategies for ensuring product purity.
Introduction
The synthesis of this compound is typically achieved via the acid-catalyzed cyclotrimerization of one equivalent of acetaldehyde and two equivalents of propionaldehyde.[1] While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a complex mixture of impurities. Controlling the purity of the final product is critical, as these impurities can impact downstream applications, toxicological profiles, and the overall stability of the material. This guide provides a structured approach to troubleshooting these challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in this synthesis?
A: The most prevalent impurities arise directly from the starting materials and the nature of the acid-catalyzed reaction. These include:
-
Unreacted Monomers: Residual acetaldehyde and propionaldehyde.
-
Homotrimers: Paraldehyde (2,4,6-trimethyl-1,3,5-trioxane) from the self-condensation of acetaldehyde, and 2,4,6-triethyl-1,3,5-trioxane from the self-condensation of propionaldehyde.[2]
-
Aldol Condensation Products: The acidic conditions can promote self- and cross-aldol condensations of the starting aldehydes, leading to α,β-unsaturated aldehydes and related oligomers.[3][4]
-
Water: A byproduct and a reactant in the reversible equilibrium of trioxane formation.
-
Linear Oligomers/Polymers: Linear acetal polymers can form instead of the desired cyclic trimer.
Q2: What is the best initial analytical technique to get a quick purity assessment?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal first-line technique. It provides excellent separation of volatile components like the starting materials, the desired product, and other trioxane byproducts. The mass spectrometer provides immediate structural information, allowing for tentative identification of unexpected peaks.[5][6]
Q3: My initial purification by distillation isn't giving me the purity I need. What's a common reason for this?
A: The boiling points of the desired mixed-trimer and the impurity homotrimers (paraldehyde and triethyl-trioxane) can be very close, making fractional distillation challenging. Furthermore, the presence of water can facilitate the reversion of the trioxane back to its starting aldehydes upon heating, complicating the purification process.[2][7]
Section 2: Detailed Troubleshooting Guide
This section addresses specific experimental observations you may encounter.
Problem 1: My GC-MS shows multiple peaks with mass spectra corresponding to other trioxane structures.
Potential Cause: The acid catalyst does not differentiate between acetaldehyde and propionaldehyde; it simply catalyzes the formation of a six-membered ring from any three aldehyde molecules present.[8] If the stoichiometry is not perfectly controlled or if local concentrations fluctuate, the self-trimerization of acetaldehyde to form paraldehyde (MW 132.16 g/mol ) or propionaldehyde to form 2,4,6-triethyl-1,3,5-trioxane (MW 174.24 g/mol ) becomes a significant competing reaction.[2] A cross-aldol reaction attempting to use two different carbonyl compounds can result in four different products.[9][10]
Diagnostic Strategy:
-
Confirm Masses: Check the mass spectra of the impurity peaks. Paraldehyde will have a molecular ion (M+) at m/z 132, and the triethyl homotrimer will be at m/z 174. The desired product, this compound, has a molecular weight of 160.21 g/mol .[11]
-
Analyze Standards: If possible, run GC-MS analyses of authentic samples of paraldehyde and 2,4,6-triethyl-1,3,5-trioxane to confirm retention times and fragmentation patterns.
-
Review Stoichiometry: Meticulously re-evaluate the molar ratios of the acetaldehyde and propionaldehyde used in the reaction.
Preventative Actions:
-
Controlled Addition: Employ a slow, controlled addition of one aldehyde to a mixture of the second aldehyde and the acid catalyst. This can help maintain the desired stoichiometric ratio in the reaction flask and minimize self-trimerization.
-
Temperature Control: Run the reaction at low temperatures (e.g., -10 to 0 °C) to slow down the reaction rate, which can sometimes improve selectivity.[12]
Problem 2: My ¹H NMR spectrum is "messy," with unexpected signals in the 5.5-7.0 ppm and 9.5-10.0 ppm regions.
Potential Cause: These signals are characteristic of aldol condensation byproducts. The acidic catalyst can promote the formation of an enol from one aldehyde molecule, which then acts as a nucleophile, attacking the protonated carbonyl of a second aldehyde molecule.[13] Subsequent dehydration (condensation) leads to the formation of α,β-unsaturated aldehydes.[3]
-
Vinyl Protons (δ 5.5-7.0 ppm): Indicate the C=C double bond in the unsaturated product.
-
Aldehyde Proton (δ 9.5-10.0 ppm): Corresponds to the -CHO group of the condensation product.
Diagnostic Strategy:
-
Identify Key Signals: Look for the characteristic coupling patterns of vinylic systems and the sharp singlet/doublet of an aldehyde proton.
-
Decoupling Experiments: Use ¹H NMR decoupling experiments to confirm the relationship between the aldehyde proton and the vinylic protons.
-
2D NMR: Techniques like COSY can definitively establish the connectivity of protons in these byproducts.
Preventative Actions:
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. Water can participate in the equilibria and may facilitate side reactions.
-
Choice of Catalyst: Some catalysts are more prone to promoting aldol reactions than others. Consider screening milder acid catalysts (e.g., solid acid catalysts like zeolites or certain ion-exchange resins) which have been shown to offer higher selectivity in some cases.[7]
-
Purification: These higher-boiling, more polar impurities can often be removed by careful distillation or column chromatography. Washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic catalysts and some acidic byproducts before distillation.[14]
Problem 3: My yield is low, and I'm left with a significant amount of a non-volatile, viscous residue.
Potential Cause: This residue is likely composed of linear polymers or oligomers of the aldehydes. Instead of cyclizing, the reactive intermediates can propagate in a linear fashion, forming polyacetal chains. This is particularly problematic if the reaction concentration is too high or if the temperature is not adequately controlled. Aldehydes are known for their tendency to polymerize.[15]
Diagnostic Strategy:
-
Solubility Test: Test the solubility of the residue. Polyacetals often have limited solubility in common organic solvents compared to the cyclic trimer.
-
FTIR Spectroscopy: Acquire an FTIR spectrum of the residue. It will show strong C-O-C stretching frequencies characteristic of an acetal polymer, but will lack the sharp, well-defined peaks of the crystalline cyclic trimer.
-
NMR of Residue: A ¹H NMR of the soluble portion of the residue will likely show very broad, poorly resolved peaks, which is characteristic of polymeric material.
Preventative Actions:
-
Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization (to form the trimer) over intermolecular polymerization.
-
Temperature and Catalyst Quenching: As soon as the reaction is deemed complete by a monitoring technique like GC, promptly neutralize or remove the acid catalyst to prevent further polymerization and degradation upon workup.
Section 3: Visualization & Data
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying an unknown impurity observed during routine analysis.
Caption: Troubleshooting workflow for impurity identification.
Reaction Pathways: Desired Product vs. Impurities
This diagram illustrates the primary reaction pathway and key side reactions.
Caption: Synthesis and side reaction pathways.
Table 1: Analytical Data for Key Compounds
| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Key MS Fragments (m/z) |
| Acetaldehyde | C₂H₄O | 44.05 | 9.8 (q, 1H), 2.2 (d, 3H) | 44 (M+), 29 (CHO+) |
| Propionaldehyde | C₃H₆O | 58.08 | 9.7 (t, 1H), 2.4 (dq, 2H), 1.1 (t, 3H) | 58 (M+), 29 (CHO+) |
| Paraldehyde | C₆H₁₂O₃ | 132.16 | ~5.0 (q, 3H), ~1.3 (d, 9H) | 132 (M+), 117, 88, 45, 44 |
| This compound | C₈H₁₆O₃ | 160.21 | ~5.1-4.8 (m, 3H, ring CH), ~1.6 (m, 4H, CH₂), ~1.3 (d, 3H, CH₃), ~0.9 (t, 6H, CH₂CH₃) | 160 (M+), 131, 117, 102, 73, 59 |
| 2,4,6-Triethyl-1,3,5-trioxane | C₉H₁₈O₃ | 174.24 | ~4.8 (t, 3H), ~1.6 (m, 6H), ~0.9 (t, 9H) | 174 (M+), 145, 116, 73, 59 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. MS fragmentation is dependent on ionization energy.
Section 4: Recommended Analytical Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Dilute the crude reaction mixture or purified product ~1:1000 in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation:
-
GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Oven Program: Start at 40 °C for 3 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
MS Detector: Scan range m/z 25-300. Ionization source at 70 eV.
-
-
Data Analysis: Integrate all peaks. Identify starting materials by their low retention times. Identify the product and trioxane impurities by comparing their mass spectra to the data in Table 1 and library databases.
Protocol 2: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve good signal-to-noise.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
Data Analysis:
-
Integrate the distinct regions of the spectrum. The ratio of the ring protons (~4.8-5.1 ppm) to the alkyl protons (0.9-1.7 ppm) should match the expected structure.
-
Carefully examine the regions from 5.5-7.0 ppm and 9.5-10.0 ppm for evidence of aldol condensation products.
-
A broad peak around 1.5-2.5 ppm may indicate the presence of water.
-
References
-
Sciencemadness Discussion Board. (2008). Purification of 1,3,5-trioxane. Available at: [Link]
-
SpectraBase. 1,3,5-Trioxane - Optional[1H NMR] - Spectrum. Available at: [Link]
-
SpectraBase. 1,3,5-Trioxane - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
- Google Patents. (1970). Purification of trioxane. US3519650A.
-
Z-GLOBAL. (2000). Synthesis of 1,3,5–Trioxanes: Catalytic Cyclotrimerization of Aldehydes. Available at: [Link]
-
PubChem. 1,3,5-Trioxane. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. this compound. Available at: [Link]
-
ResearchGate. (2009). Tentative identification of acetals by GC/MS analysis.. Available at: [Link]
-
Filo. (2025). Explain the cross adol condensation between acetaldehyde and propa aldehyde. Available at: [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]
-
ResearchGate. (2008). The reaction of acetaldehyde and propionaldehyde with hydroxyl radicals: Experimental determination of the primary H2O yield at room temperature. Available at: [Link]
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Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]
-
YouTube. (2019). The Aldol Condensation (Acidic Conditions). jOeCHEM. Available at: [Link]
-
Brainly.in. (2019). How many aldols are formed when acetaldehyde and propanaldehyde undergo aldol condensation?. Available at: [Link]
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ADICHEMISTRY. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Available at: [Link]
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Quora. (2022). What happens when a mixture of acetaldehyde and benzaldehyde is subjected to cross-aldol condensation? What is the chemical equation?. Available at: [Link]
-
ResearchGate. (2012). Tentative Identification of Acetals by GC/MS Analysis. Available at: [Link]
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Infochems. this compound. Available at: [Link]
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ResearchGate. (2015). A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes. Available at: [Link]
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NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
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PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]
-
Common Organic Chemistry. 1,3,5-Trioxane. Available at: [Link]
- Google Patents. (1982). Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes. DE2827974C3.
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ResearchGate. (1996). Acid-Catalyzed Trimerization of Acetaldehyde: A Highly Selective and Reversible Transformation at Ambient Temperature in a Zeolitic Solid. Available at: [Link]
-
University Course Material. FOUR PRODUCTS ARE OBSERVED WHEN A CROSSED ALDOL IS ATTEMPTED USING TWO DIFFERENCE CARBONYL COMPOUNDS BOTH OF WHICH HAVE ALPHA H. Available at: [Link]
- Google Patents. (2002). Process for removing a ketone and/or aldehyde impurity. WO2002012162A1.
-
Pearson. (2024). In the presence of an acid catalyst, acetaldehyde forms a trimer.... Available at: [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
PubMed. (2024). Cyclic Acetals as Expanding Monomers to Reduce Shrinkage. Available at: [Link]
-
SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Available at: [Link]
-
Global Journals. (2014). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Available at: [Link]
-
Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Available at: [Link]
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Technical Support Center: Optimizing Reaction Yield with 2,4-Diethyl-6-methyl-1,3,5-trioxane
Welcome to the technical support center for 2,4-Diethyl-6-methyl-1,3,5-trioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to optimize your reaction yields and overcome common experimental hurdles.
Introduction to this compound
This compound is a cyclic acetal, specifically a trimer formed from two molecules of propionaldehyde and one molecule of acetaldehyde.[1] It serves as a stable, solid source of these aldehydes, which can be advantageous for reactions where controlled release of the aldehyde is required. The core of its reactivity lies in the acid-catalyzed equilibrium between the trioxane and its constituent aldehydes.[2] Understanding and controlling this equilibrium is paramount to achieving high reaction yields.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low or No Reaction Conversion
Question: I am not observing any significant conversion of my starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion is typically indicative of a failure to efficiently depolymerize the trioxane to release the reactive aldehydes. This can be attributed to several factors:
-
Insufficient Catalyst Activity: The depolymerization of this compound is an acid-catalyzed process. If you are using a heterogeneous catalyst, ensure it has not been deactivated. For homogeneous catalysts, verify the concentration and pKa.
-
Inadequate Temperature: While lower temperatures can favor trioxane formation, a certain activation energy must be overcome for its depolymerization.[2] The reaction temperature may be too low to initiate the release of acetaldehyde and propionaldehyde.
-
Presence of Basic Impurities: Any basic impurities in your reaction mixture, including basic sites on your substrate, can neutralize the acid catalyst, thereby inhibiting the depolymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Catalyst Screening
-
Set up parallel reactions with your standard reaction conditions.
-
In each reaction, use a different acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, ferric chloride).
-
Monitor the consumption of the starting material by a suitable analytical technique (e.g., GC-MS, HPLC, or TLC).
-
Compare the reaction rates to identify the most effective catalyst for your system.
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing a complex mixture of side products, leading to a low yield of the desired product. What is causing this and how can I improve selectivity?
Answer:
The formation of side products often arises from the uncontrolled reactivity of the liberated aldehydes. Acetaldehyde and propionaldehyde are prone to self-condensation (aldol reactions) and other side reactions under acidic conditions.
-
Excessive Catalyst Loading or Strength: A highly acidic environment can accelerate side reactions.
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for undesired pathways.[2]
-
Slow Substrate Reaction Rate: If the reaction of the aldehydes with your substrate is slow, they will have a longer residence time in the reaction mixture, increasing the probability of side reactions.
Strategies for Improving Selectivity:
| Strategy | Mechanism | Recommended Action |
| Optimize Catalyst Loading | Reduce the rate of side reactions by lowering the catalyst concentration. | Titrate the catalyst loading downwards in 0.1 mol% increments. |
| Lower Reaction Temperature | Decrease the rate of side reactions, which often have a higher activation energy than the desired reaction. | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Increase Substrate Concentration | Favor the reaction of the aldehydes with the substrate through Le Chatelier's principle. | If possible, increase the concentration of your primary substrate. |
| In Situ Trapping | Immediately react the liberated aldehydes with a trapping agent that can be reversed later, or that forms the desired product directly. | This is highly substrate-specific and requires careful experimental design. |
Issue 3: Reaction Stalls Before Completion
Question: The reaction starts well but then stalls, leaving a significant amount of unreacted starting material. What could be the cause?
Answer:
A stalling reaction often points to catalyst deactivation or a shift in the reaction equilibrium.
-
Catalyst Deactivation: The catalyst may be consumed by a side reaction or poisoned by an impurity introduced with the reactants or solvent.
-
Equilibrium Shift: The accumulation of products, including water if it is a byproduct, can shift the equilibrium of the depolymerization reaction back towards the stable trioxane, effectively stopping the release of the reactive aldehydes.
Troubleshooting Steps:
-
Analyze the Reaction Mixture: At the point where the reaction stalls, take a sample and analyze it for the presence of the trioxane. If the trioxane has reformed, this indicates an equilibrium issue.
-
Add a Dehydrating Agent: If water is a suspected byproduct, add a dehydrating agent like molecular sieves to the reaction mixture to drive the equilibrium towards the products.
-
Incremental Catalyst Addition: If catalyst deactivation is suspected, a small, fresh portion of the catalyst can be added to restart the reaction. If this is successful, it confirms catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle this compound?
A1: this compound is a flammable solid.[3] It should be stored in a cool, dry, well-ventilated area away from sources of ignition and strong acids. Keep the container tightly closed. When handling, use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q2: Can I use this compound in aqueous media?
A2: Due to the acid-catalyzed nature of its depolymerization, the trioxane will likely be unstable in acidic aqueous solutions, leading to the release of acetaldehyde and propionaldehyde.[4] In neutral or basic aqueous media, it will be more stable. However, its utility in water is limited by its solubility.
Q3: How can I monitor the depolymerization of the trioxane?
A3: The depolymerization can be monitored by observing the appearance of the aldehyde peaks in your analytical trace (e.g., GC-MS or ¹H NMR). In ¹H NMR, you can monitor the disappearance of the characteristic methine protons of the trioxane ring.
Q4: What are the main advantages of using this compound over gaseous formaldehyde or liquid acetaldehyde/propionaldehyde?
A4: The primary advantages are:
-
Ease of Handling: As a solid, it is easier and safer to handle and weigh than gaseous formaldehyde or volatile liquid aldehydes.
-
Controlled Release: The gradual, in situ release of the aldehydes can help to control exotherms and minimize side reactions by keeping the instantaneous concentration of the free aldehyde low.
-
Stability: It is more stable for long-term storage compared to the individual aldehydes, which can be prone to polymerization or oxidation.
Q5: What catalysts are recommended for the depolymerization?
A5: A range of acid catalysts can be effective. The choice of catalyst will depend on your specific reaction conditions and the nature of your substrate.
Recommended Catalysts for Trioxane Depolymerization:
| Catalyst Type | Examples | Advantages | Considerations |
| Homogeneous | p-Toluenesulfonic acid, Sulfuric acid | High activity, good for solution-phase reactions | Can be difficult to remove from the reaction mixture |
| Heterogeneous | Amberlyst-15, Zeolites, Bentonitic earth[2] | Easily removed by filtration, can be recycled | May have lower activity than homogeneous catalysts, potential for mass transfer limitations |
| Lewis Acids | Ferric chloride, Indium trichloride[2][5] | Can offer different selectivity compared to Brønsted acids | May be sensitive to water, can coordinate with other functional groups |
Reaction Mechanism: Acid-Catalyzed Depolymerization
Caption: Simplified mechanism of acid-catalyzed trioxane depolymerization.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Chemsrc. this compound | CAS#:117888-04-7.[Link]
-
RSC Publishing. Microcatalytic study of the depolymerization of 2,4,6-trimethyl-1,3,5-trioxan (paraldehyde) over mordenite surfaces. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
ResearchGate. A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes.[Link]
-
The Good Scents Company. 2,4,6-triethyl-1,3,5-trioxane parapropionaldehyde.[Link]
-
ACS Publications. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide.[Link]
-
National Industrial Chemicals Notification and Assessment Scheme. 1,3,5-Trioxane: Human health tier II assessment.[Link]
-
NIH. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines.[Link]
-
Chemsrc. 1,3,5-Trioxane,2,4,6-triethyl- | CAS#:2396-42-1.[Link]
Sources
Technical Support Center: Storage and Handling of 2,4-Diethyl-6-methyl-1,3,5-trioxane
Welcome to the technical support guide for 2,4-Diethyl-6-methyl-1,3,5-trioxane. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Unintended polymerization is a critical issue that can compromise experimental outcomes and lead to material loss. This guide provides in-depth, field-proven insights into the causes of polymerization and robust protocols for its prevention.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What is this compound and why is it prone to polymerization?
A: this compound is a cyclic trimer, specifically a cyclic acetal, formed from acetaldehyde and propionaldehyde.[1][2] Its core structure is the 1,3,5-trioxane ring, which is highly susceptible to acid-catalyzed ring-opening polymerization.[3][4] The presence of even trace amounts of acidic impurities can initiate a cationic polymerization cascade, converting the liquid monomer into a viscous oligomer or a solid polymer. This reaction is analogous to the well-documented polymerization of 1,3,5-trioxane (the trimer of formaldehyde) to form polyoxymethylene (POM).[5][6][7]
Q2: What are the primary triggers for polymerization during storage?
A: The primary trigger is exposure to acidic catalysts.[3][8] These can be strong protonic acids (e.g., H₂SO₄), Lewis acids, or even acidic surfaces.[5][9] Key environmental and handling factors that can introduce or generate acidic species include:
-
Atmospheric Moisture and CO₂: Moisture can absorb atmospheric carbon dioxide to form carbonic acid, a weak but effective initiator over time.
-
Contaminated Containers: Using containers that have previously held acidic materials or have reactive surfaces.
-
Oxidative Degradation: Although less common for trioxanes, slow oxidation can sometimes produce acidic byproducts.
-
Cross-Contamination: Introduction of acidic reagents from spatulas, pipettes, or in a shared laboratory atmosphere.
Q3: What are the visual or physical signs of polymerization?
A: The onset of polymerization can be identified by a noticeable change in the physical properties of the material. Key indicators include:
-
Increased Viscosity: The liquid will become noticeably thicker or more syrupy.
-
Appearance of Haze or Cloudiness: The initially clear liquid may become turbid as oligomers form and phase separation begins.
-
Precipitation of Solids: In advanced stages, a white or translucent solid polymer may precipitate from the solution.
-
Exotherm: The polymerization process is often exothermic. A container that feels warm to the touch without external heating is a critical warning sign of a runaway reaction.
Q4: What are the ideal long-term storage conditions?
A: Proper storage is the most effective preventative measure. The core principles are to exclude moisture, air, light, and acidic contaminants.
| Parameter | Recommendation | Rationale & Scientific Basis |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of any potential degradation or polymerization reactions.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air and moisture, preventing the formation of acidic species from CO₂ and H₂O.[3][10] |
| Container | Amber Borosilicate Glass or Fluorinated Polymer (e.g., FEP, PFA) with PTFE-lined cap | Prevents photo-initiation and ensures a non-reactive contact surface, avoiding potential leaching of acidic catalysts from lower-grade materials. |
| Location | Cool, Dry, Dark, Well-Ventilated | Protects from environmental factors like heat and light.[11] Ventilation is a general safety best practice. |
| Chemical Segregation | Store away from all acids, strong bases, and oxidizing materials. | Prevents accidental contamination from fumes or spills.[4][12] |
Q5: Can I add a standard polymerization inhibitor like hydroquinone or BHT?
A: No, this is a common misconception. Standard inhibitors like hydroquinone, MEHQ, or BHT are radical scavengers designed to prevent free-radical polymerization, which is common for monomers like styrene or acrylates.[13][] The polymerization of trioxanes is a cationic (acid-catalyzed) process.[5] Therefore, a radical inhibitor will be ineffective. The appropriate stabilizer for this system is a non-nucleophilic, weak organic base that can act as an "acid scavenger" to neutralize any trace acidic impurities.
Section 2: Troubleshooting Guide - Problem & Solution
This guide provides a logical workflow for diagnosing and addressing stability issues encountered during your work.
Problem: Increased viscosity or solid formation is observed in the storage container.
This indicates that polymerization has already begun. The primary goal is to ensure safety and prevent further material loss.
Caption: Troubleshooting logic for identifying the cause of polymerization.
-
Immediate Safety Action: If the container is warm, it may indicate a runaway reaction. Do not handle it. Evacuate the immediate area and alert your institution's safety officer.
-
Quarantine: If the container is at ambient temperature, carefully place it in secondary containment (e.g., a plastic bucket or basin) and move it to a fume hood. Label it clearly as "Polymerized Material - Do Not Use."
-
Root Cause Analysis: Use the workflow diagram above to investigate the potential cause. This is crucial for preventing recurrence with new batches.
-
Disposal: Dispose of the compromised material according to your institution's hazardous waste guidelines. Do not attempt to reverse the polymerization, as this can be hazardous.[15][16]
Section 3: Protocols and Methodologies
Adherence to standardized protocols is the cornerstone of maintaining chemical integrity.
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container seal for any damage. If compromised, do not accept the shipment.
-
Initial Storage: Immediately place the sealed container in a designated, segregated cold storage area (2-8°C) that is dark and dry.
-
Aliquoting for Use:
-
Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold liquid.
-
Work in a fume hood with low ambient humidity.
-
Use only clean, dry glass or PTFE labware for transfer.
-
Before re-sealing the main container, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.
-
Seal the container tightly with a PTFE-lined cap and secure with paraffin film for an extra barrier.
-
Return the main container to cold storage promptly.
-
Protocol 2: Quality Control (QC) Assay for Detecting Polymerization by ¹H NMR
This quick QC check should be performed on a small aliquot before its use in a critical experiment, especially if the material has been stored for an extended period.
-
Sample Preparation: Prepare a standard NMR sample by dissolving a small amount (5-10 mg) of this compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pure Monomer: The spectrum should show sharp, well-defined peaks corresponding to the methyl and ethyl groups on the trioxane ring.[17]
-
Onset of Polymerization: Look for the appearance of new, broad signals, typically in the polyacetal region. Any significant peak broadening of the monomer signals also indicates the presence of oligomers.
-
Acceptance Criteria: The integrated area of any polymeric signals should be less than 1% of the total signal area for high-purity applications.
-
Section 4: Scientific Deep Dive - The Chemistry of Prevention
Mechanism of Acid-Catalyzed Polymerization
The polymerization proceeds via a cationic ring-opening mechanism. A proton or Lewis acid initiates the reaction by attacking one of the ring oxygens, creating an unstable oxonium ion. This intermediate then rearranges, opening the ring to form a carbocation, which subsequently attacks another monomer molecule, propagating the polymer chain.
Caption: Cationic ring-opening polymerization mechanism of trioxanes.
The Role of Stabilizers as Acid Scavengers
To prevent the initiation step shown above, a chemical stabilizer can be added. The ideal stabilizer is a weak, non-nucleophilic base that will readily neutralize stray acid catalysts without participating in other unwanted side reactions.
| Stabilizer Candidate | Type | Suggested Concentration | Key Considerations |
| Triethylamine (TEA) | Tertiary Amine | 50-200 ppm | Volatile; may be removed during solvent evaporation. Effective acid scavenger. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | Hindered Amine | 50-200 ppm | Sterically hindered, making it very non-nucleophilic. Excellent choice for sensitive applications. |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | Hindered Diamine | 10-50 ppm | Extremely strong, non-nucleophilic proton scavenger. Use at very low concentrations. |
| Basic Alumina (Activated, Brockmann I) | Solid Scavenger | N/A | Can be used to "filter" the monomer before use to remove acidic impurities. Not for in-solution storage. |
Note: Before adding any stabilizer, researchers must verify its compatibility with their specific downstream application. A small-scale compatibility test is always recommended.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - s-Trioxane, 99.5+%. Retrieved from [Link]
-
Isabelle, M., et al. (2012). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. PMC - NIH. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:117888-04-7. Retrieved from [Link]
- Lecomte, P., et al. (2003). Method for preparing polyorganosiloxanes by polymerisation catalysed by a catalytic system based of triflic acid derivatives. Google Patents (US20030109659A1).
- Soum, A., et al. (2004). Method for preparing polyorganosiloxanes by polymerization catalyzed by a catalytic system based on triflic acid or triflic acid derivatives. Google Patents (US6737495B2).
-
Kühn, F. E., et al. (2002). Transition Metal Catalyzed Polymerization of 1,3,5-Trioxane. Universität Tübingen. Retrieved from [Link]
-
Stolar, M., et al. (2021). A robust depolymerization route for polysiloxanes. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Publications. (2007). Acid-Catalyzed Synthesis of Trioxane in Aprotic Media. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). 1,3,5 - Trioxane synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Quimidroga. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
-
Infochems. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3,5-Trioxane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of moisture on solid state stability. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Do Polymerization Inhibitors Work?. YouTube. Retrieved from [Link]
-
Anchordoquy, T. J., et al. (2001). Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations. NIH. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes.
-
ResearchGate. (2004). A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). Solubility of Formaldehyde and Trioxane in Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (2010). Vapor-Liquid Equilibrium of Trioxane-Formaldehyde-Water Mixtures. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A robust depolymerization route for polysiloxanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Depolymerization of polydimethylsiloxanes in ammonia – a new approach to silicone recycling. Retrieved from [Link]
-
AZoM. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
ResearchGate. (1967). Some peculiarities of cationic polymerization of trioxane. Retrieved from [Link]
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troubleshooting failed reactions with 2,4-Diethyl-6-methyl-1,3,5-trioxane
Welcome to the technical support center for 2,4-Diethyl-6-methyl-1,3,5-trioxane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this mixed trioxane in organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its application, with a focus on ensuring scientific integrity and experimental success.
Introduction: The Dual Nature of this compound
This compound is a stable, crystalline solid that serves as a convenient source of two key aldehydes: propionaldehyde and acetaldehyde.[1][2] Its utility lies in the in-situ generation of these otherwise volatile and potentially reactive monomers. The core principle of its application involves the depolymerization of the trioxane ring, typically under acidic conditions, to release the constituent aldehydes for subsequent reactions.
However, the simultaneous release of two different enolizable aldehydes presents a significant challenge in achieving reaction selectivity, particularly in common applications such as aldol condensations. This guide will focus on understanding and troubleshooting the outcomes of this inherent chemical complexity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound resulted in a complex, inseparable mixture of products. What is the likely cause?
This is the most common issue encountered when using this mixed trioxane, especially in reactions like the aldol condensation. The acid-catalyzed depolymerization releases both acetaldehyde and propionaldehyde into the reaction mixture. Since both of these aldehydes possess α-hydrogens, they can act as both nucleophiles (forming enolates) and electrophiles.[1][3] This leads to a statistical mixture of up to four initial aldol addition products:
-
Self-condensation of acetaldehyde: Acetaldehyde enolate reacting with acetaldehyde.
-
Self-condensation of propionaldehyde: Propionaldehyde enolate reacting with propionaldehyde.
-
Crossed-aldol product 1: Acetaldehyde enolate reacting with propionaldehyde.
-
Crossed-aldol product 2: Propionaldehyde enolate reacting with acetaldehyde.
Each of these aldol adducts can potentially undergo subsequent dehydration, further complicating the product mixture.
Q2: How can I confirm that the trioxane is depolymerizing?
In most cases, the depolymerization of the trioxane is not the rate-limiting or failing step. The reaction is typically catalyzed by Brønsted or Lewis acids.[4] To confirm depolymerization, you can run a control experiment where the trioxane is treated with the acid catalyst in a suitable solvent and monitor the reaction by:
-
¹H NMR spectroscopy: Look for the disappearance of the characteristic trioxane signals and the appearance of the aldehydic protons of acetaldehyde and propionaldehyde.
-
GC-MS: Analyze for the presence of the low boiling point aldehydes.
Q3: Is it possible to achieve a selective reaction with only one of the aldehydes from the trioxane?
Achieving high selectivity is challenging due to the similar reactivity of acetaldehyde and propionaldehyde.[5] Strategies for selective mixed aldol reactions typically rely on:
-
Using a non-enolizable aldehyde: One of the reaction partners lacks α-hydrogens and can only act as an electrophile.[1][3] This is not applicable when both aldehydes are generated from the trioxane.
-
Using a significantly more acidic carbonyl compound: This ensures that one species is preferentially deprotonated to form the enolate.[1][3] Acetaldehyde and propionaldehyde have comparable acidities.
Therefore, directing the reaction towards a single product is inherently difficult.
Q4: Are there any alternative applications for this mixed trioxane where selectivity is less of an issue?
While challenging for selective synthesis, this trioxane could potentially be used in applications where a mixture of short-chain aldehydes is acceptable or desired, such as in certain polymerization reactions or as a formaldehyde source in specific contexts, though it is primarily a source of acetaldehyde and propionaldehyde.
Troubleshooting Failed Reactions: A Deeper Dive
Problem 1: Low overall yield and a complex product mixture.
Causality: As detailed in the FAQs, the primary cause is the lack of chemoselectivity in the reaction between the two liberated aldehydes.[1][3] This leads to the formation of multiple products, making the isolation of a single desired compound in high yield nearly impossible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and complex mixtures.
Detailed Troubleshooting Steps:
-
Comprehensive Product Analysis: Before attempting to optimize, fully characterize the product mixture using techniques like GC-MS and ¹H NMR to identify the distribution of the four potential aldol products.
-
Consider a Directed Aldol Approach: If a specific crossed-aldol product is desired, it is highly recommended to abandon the use of the mixed trioxane. Instead, employ a directed aldol reaction strategy using the pure aldehydes.[6] This typically involves the pre-formation of the enolate of one aldehyde (e.g., using LDA) before the slow addition of the second aldehyde at low temperature.
-
Alternative Reagents: If the goal is to introduce an ethyl or propyl group via an aldol-type reaction, consider using alternative, more selective reagents such as the corresponding silyl enol ethers in a Mukaiyama aldol reaction.
Problem 2: No reaction observed, starting trioxane recovered.
Causality: This is a less common issue, but can occur due to inefficient depolymerization of the trioxane.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of reactivity.
Detailed Troubleshooting Steps:
-
Catalyst Choice and Concentration: Ensure the acid catalyst is active and used in a sufficient amount. For Brønsted acids like p-toluenesulfonic acid or sulfuric acid, a catalytic amount should be sufficient. For Lewis acids like BF₃·OEt₂, ensure it has not been deactivated by moisture.[4]
-
Reaction Conditions: The depolymerization may require heating.[7] If the reaction is being run at room temperature, consider increasing the temperature incrementally.
-
Solvent: The choice of solvent can influence the stability of the trioxane and the effectiveness of the catalyst. Aprotic solvents are generally preferred.
Experimental Protocol: A Case Study of a Mixed Aldol Condensation
The following protocol for a mixed aldol condensation between acetaldehyde and propionaldehyde generated in-situ from this compound is provided for illustrative purposes to highlight the expected outcome.
Reaction Scheme:
This compound --(H⁺)--> Acetaldehyde + Propionaldehyde --(Base)--> Mixture of 4 aldol products
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 160.21 | 10 | 1.0 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 | 0.05 |
| Sodium hydroxide | 40.00 | 10 | 1.0 |
| Ethanol | - | 50 mL | - |
Procedure:
-
To a stirred solution of this compound (1.60 g, 10 mmol) in ethanol (30 mL) is added p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).
-
The mixture is heated to 50 °C for 1 hour to ensure complete depolymerization.
-
The reaction is cooled to room temperature, and a solution of sodium hydroxide (0.40 g, 10 mmol) in ethanol (20 mL) is added dropwise over 15 minutes.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of 1 M HCl (10 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
Expected Outcome:
The crude product will be a mixture of the four possible aldol addition products and their dehydration products. Analysis by GC-MS and ¹H NMR will be necessary to identify the components of the mixture. Purification of a single product from this mixture by standard column chromatography will be extremely challenging.
Concluding Remarks
While this compound offers a convenient solid source of acetaldehyde and propionaldehyde, its application in reactions requiring high chemoselectivity, such as mixed aldol condensations, is fundamentally problematic. A thorough understanding of the inherent lack of selectivity is crucial for troubleshooting and for making informed decisions about synthetic strategy. For the synthesis of specific crossed-aldol products, a directed approach with pure aldehydes is the recommended and more reliable method.
References
-
OpenStax. (2023). 23.5 Mixed Aldol Reactions. Organic Chemistry. [Link]
-
LibreTexts. (2021). 23.5: Mixed Aldol Reactions. Chemistry LibreTexts. [Link]
-
Chegg. (2023). Solved Question 1 1.1 Explain the chemoselectivity of the. [Link]
-
Experiment 19 — Aldol Condensation. (n.d.). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Poon, K. C., et al. (2012). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. Journal of the American Chemical Society, 134(38), 15869–15872. [Link]
-
ChemSrc. (n.d.). This compound. [Link]
-
Chad's Prep. (2018). 21.5c Mixed Aldol Reactions. YouTube. [Link]
-
The Organic Chemistry Tutor. (2023). Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022). Mixed Aldol Condensation Made EASY. YouTube. [Link]
-
ResearchGate. (2014). Can someone suggest a protocol for aldol condensation?[Link]
-
Posner, G. H., et al. (2005). Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II). The Journal of Organic Chemistry, 70(13), 5103–5110. [Link]
-
Khan Academy. (n.d.). Aldol condensation. [Link]
-
Al-Megren, H. A., et al. (2018). Reaction Pathways at the Initial Steps of Trioxane Polymerisation. Polymers, 10(11), 1234. [Link]
-
LibreTexts. (2021). 23.5 Mixed Aldol Reactions. Chemistry LibreTexts. [Link]
-
Robinson, T. M., Box, M. C., & Gallardo-Williams, M. T. (2020). Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. World Journal of Chemical Education, 8(3), 104-106. [Link]
-
Singh, C., et al. (2015). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega, 1(1), 101–109. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | CAS#:117888-04-7 | Chemsrc [chemsrc.com]
- 3. 23.5 Mixed Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 4. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
side reactions of 2,4-Diethyl-6-methyl-1,3,5-trioxane with strong bases
Welcome to the technical support guide for 2,4-Diethyl-6-methyl-1,3,5-trioxane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows, particularly in the presence of strong bases. This guide provides in-depth technical information, troubleshooting advice, and best-practice protocols to ensure the success of your experiments.
Introduction to this compound
This compound is a cyclic acetal, specifically a mixed trimer of propionaldehyde and acetaldehyde. Structurally, it is a six-membered ring with alternating oxygen and carbon atoms. The 1,3,5-trioxane ring system is known for its stability, especially under neutral to strongly basic conditions.[1] This stability makes it a useful synthon in various organic transformations. However, unexpected side reactions can occur, often due to factors such as reagent purity and reaction conditions. This guide will address the potential for such side reactions and provide strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: I am planning to use a strong base, such as n-butyllithium or a Grignard reagent, in a reaction involving this compound. Should I expect any side reactions with the trioxane ring?
A1: Generally, the 1,3,5-trioxane ring is remarkably stable in the presence of strong bases and nucleophiles.[1] This is a fundamental principle of acetal chemistry; the acetal linkage lacks a readily abstractable proton and is not electrophilic enough to react with common organometallic reagents. Therefore, under standard anhydrous conditions, you should not expect direct reaction of the strong base with the trioxane ring itself. The primary role of acetals in organic synthesis is often as protecting groups for carbonyl compounds precisely because of this stability towards bases.
Q2: My reaction is sluggish, and it seems like my strong base is being consumed. Could the trioxane be interfering with the reaction?
A2: While a direct reaction is unlikely, the oxygen atoms in the trioxane ring possess lone pairs of electrons and can act as Lewis bases. This means they can coordinate with the metal cation of your strong base (e.g., Li⁺ from n-BuLi). This complexation can reduce the effective concentration and reactivity of the strong base in the solution.
-
Troubleshooting:
-
Stoichiometry: Consider adding a slight excess of the strong base to compensate for any amount that may be complexed by the trioxane.
-
Additives: In some cases, additives that can chelate the metal cation more strongly than the solvent or the trioxane may be beneficial, although this can also alter the reactivity of the base.
-
Q3: I am observing unexpected byproducts in my reaction mixture. What could be the source of these impurities?
A3: The most probable cause of unexpected byproducts is the presence of aldehyde impurities in your this compound starting material. The trioxane is formed from the acid-catalyzed trimerization of acetaldehyde and propionaldehyde.[1] This reaction is reversible, and trace amounts of acid can cause the trioxane to decompose back to its constituent aldehydes.[2]
Aldehydes are highly reactive towards strong bases and nucleophiles.[3][4][5] For example:
-
With organolithium or Grignard reagents: These will add to the carbonyl group of the aldehyde to form secondary alcohols after workup.
-
With strong, non-nucleophilic bases (e.g., LDA): These can deprotonate the α-carbon of the aldehydes, leading to enolate formation and subsequent aldol condensation reactions.
-
Troubleshooting:
-
Purity Check: Before use, analyze your this compound by ¹H NMR or GC-MS to check for the presence of acetaldehyde and propionaldehyde.
-
Purification: If aldehydes are present, purify the trioxane by distillation or recrystallization.
-
Proper Storage: Store the trioxane under anhydrous and neutral conditions to prevent degradation.
-
Q4: Is it possible for strong bases to deprotonate the C-H bonds on the trioxane ring?
A4: The C-H bonds on the trioxane ring are generally considered to be non-acidic. The pKa of these protons is expected to be very high, likely in the range of 40-50, similar to other alkanes. Abstraction of these protons would require an exceptionally strong base (a "superbase") and is highly unlikely to occur with common strong bases like organolithiums or Grignard reagents. For a proton to be acidic, the resulting conjugate base needs to be stabilized, for example, by resonance or induction.[6][7] The carbanion that would be formed by deprotonating the trioxane ring has no such stabilizing features.
Q5: Could the trioxane ring open under strongly basic conditions?
A5: Ring-opening of the trioxane ring is characteristic of its reaction with acids, which protonate the oxygen atoms and facilitate cleavage of the C-O bonds.[2] Under basic conditions, there is no analogous low-energy pathway for ring opening. The alkoxide leaving groups that would be generated are poor leaving groups, making a nucleophilic attack on the ring carbons or an elimination reaction highly unfavorable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or does not go to completion. | Complexation of the strong base by the trioxane's oxygen atoms. | Add a slight excess (1.1-1.2 equivalents) of the strong base. |
| Unexpected alcohol byproducts are formed. | Presence of acetaldehyde and/or propionaldehyde impurities reacting with the nucleophilic base. | Analyze the trioxane for aldehyde impurities. If present, purify by distillation or recrystallization. Ensure proper storage of the trioxane. |
| Formation of high molecular weight byproducts. | Aldol condensation of aldehyde impurities initiated by the strong base. | Purify the trioxane to remove aldehyde impurities. |
| Inconsistent reaction outcomes. | Variable purity of the this compound starting material. | Implement a standard purification protocol for the trioxane before use in sensitive reactions. |
Experimental Protocols
Protocol 1: Purification of this compound
Objective: To remove residual aldehyde impurities.
Materials:
-
This compound
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distillation apparatus
Procedure:
-
Place the this compound in a round-bottom flask.
-
Add a small amount of anhydrous Na₂SO₄ to dry the material.
-
Set up a fractional distillation apparatus.
-
Distill the trioxane under reduced pressure. Collect the fraction corresponding to the boiling point of the pure trioxane.
-
Store the purified trioxane over molecular sieves in an inert atmosphere.
Protocol 2: General Reaction with a Strong Base
Objective: To perform a reaction using a strong base in the presence of this compound while minimizing side reactions.
Materials:
-
Purified this compound
-
Substrate
-
Strong base (e.g., n-BuLi, Grignard reagent)
-
Anhydrous solvent (e.g., THF, diethyl ether)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the substrate and the purified this compound in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C for organolithium reactions).
-
Slowly add the strong base to the reaction mixture via syringe.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).
Visualizations
Caption: General stability of the 1,3,5-trioxane ring with strong bases.
Caption: Reaction of aldehyde impurities with a strong base.
Caption: Troubleshooting workflow for side reactions.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3,5-Trioxane [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Selectivity in Reactions of 2,4-Diethyl-6-methyl-1,3,5-trioxane
Welcome to the technical support center for 2,4-Diethyl-6-methyl-1,3,5-trioxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile aldehyde precursor. As a mixed trioxane, formed from two equivalents of propionaldehyde and one of acetaldehyde, its primary challenge and opportunity lie in controlling the selective release and subsequent reaction of these aldehydes.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve your desired reaction outcomes with high fidelity.
Troubleshooting Guide: Enhancing Reaction Selectivity
This section addresses specific experimental issues in a question-and-answer format. The key to mastering selectivity is understanding the subtle interplay of catalysts, sterics, and reaction conditions.
Question 1: My reaction is non-selective and produces a mixture of products derived from both acetaldehyde and propionaldehyde. How can I favor the reaction of just one?
Answer: This is the most common challenge. The trioxane ring can open to release either aldehyde, and controlling this process is paramount. Selectivity arises from exploiting the inherent electronic and steric differences between the methyl (from acetaldehyde) and ethyl (from propionaldehyde) substituents.
Causality: The trioxane ring is an acetal, and its cleavage is typically acid-catalyzed.[3] The reaction proceeds via protonation of a ring oxygen, followed by ring-opening to form a stabilized oxocarbenium ion. The stability of this intermediate dictates the cleavage pathway. The ethyl groups of the propionaldehyde units are more electron-donating than the methyl group of the acetaldehyde unit, which can influence the stability of adjacent carbocationic centers. Furthermore, the bulkier ethyl groups create more steric hindrance.
Solutions to Improve Selectivity:
-
Catalyst Choice is Critical:
-
Brønsted vs. Lewis Acids: While strong Brønsted acids (e.g., H₂SO₄, HCl) are effective at ring-opening, they are often too aggressive, leading to rapid, uncontrolled decomposition and a statistical mixture of aldehydes.[4] Mild Lewis acids are generally superior for achieving selectivity.[5][6] A Lewis acid can coordinate to a specific oxygen atom, guided by steric hindrance, and facilitate a more controlled ring-opening.[7] For example, a bulky Lewis acid may preferentially coordinate to the least sterically hindered oxygen atom, potentially favoring the release of a specific aldehyde.
-
Try This: Switch from a Brønsted acid to a Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂), or Zinc chloride (ZnCl₂). Start with catalytic amounts (0.1-0.2 equivalents) at low temperatures.
-
-
Leverage Steric Hindrance:
-
If your nucleophile/reaction partner is sterically demanding, it will preferentially react with the less hindered aldehyde (acetaldehyde).
-
Conversely, to favor reaction at the propionaldehyde-derived position, you might need a small, highly reactive nucleophile that is less sensitive to steric bulk.
-
-
Temperature Control:
-
Lowering the reaction temperature (e.g., from room temperature to -78 °C) is a powerful tool. It reduces the overall reaction rate and amplifies the small energetic differences between the competing reaction pathways, often leading to a significant enhancement in selectivity. Start your reactions cold and allow them to warm slowly.
-
Question 2: The reaction is sluggish and gives a low yield, even though I'm using a catalyst. What's going wrong?
Answer: Poor conversion suggests an activation energy barrier that isn't being overcome efficiently, or a catalyst that is being inhibited or is simply not active enough under your conditions.
Causality: The stability of the 1,3,5-trioxane ring is significant, and its decomposition requires sufficient energy.[8][9][10][11] If the chosen catalyst is too weak or the temperature is too low for the specific substrate and solvent system, the reaction will not proceed at a reasonable rate.
Solutions to Improve Conversion:
-
Re-evaluate Your Catalyst: If you are using a very mild Lewis acid to maximize selectivity, you may need to find a better balance between reactivity and selectivity. Consider a slightly stronger, but still controllable, Lewis acid. For instance, if ZnCl₂ is ineffective, you might try TiCl₄ at a low temperature.
-
Solvent Effects: The choice of solvent is crucial as it must solvate the reactants and, more importantly, the charged intermediates formed during the reaction.[12][13][14][15][16]
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are often good choices as they can stabilize the oxocarbenium ion intermediate without interfering with the catalyst.
-
Coordinating Solvents: Be cautious with coordinating solvents like Tetrahydrofuran (THF) or ethers, as they can bind to the Lewis acid catalyst, reducing its activity. If you must use an ether, you may need a higher catalyst loading.
-
-
Incremental Temperature Increase: If the reaction is clean but slow at low temperatures, a modest increase in temperature (e.g., from -78 °C to -40 °C) can sometimes be enough to promote the reaction without sacrificing too much selectivity. Monitor the reaction carefully by TLC or LCMS as you warm it.
Question 3: I'm observing significant formation of byproducts, including polymers. How can I obtain a cleaner reaction?
Answer: Polymerization is a common side reaction, especially with aldehydes. This typically occurs when the concentration of the free aldehyde becomes too high, or when the reaction conditions favor self-condensation (e.g., aldol reactions).[17]
Causality: The goal of using the trioxane is often to generate the aldehyde in situ at a low concentration, so that it is immediately consumed by the desired reaction partner. If the rate of aldehyde release from the trioxane is faster than the rate of its consumption, the free aldehyde concentration builds up, leading to undesired side reactions.
Solutions for a Cleaner Reaction:
-
Control the Rate of Addition: Instead of adding the catalyst to the mixture of the trioxane and the other reactant, try adding the trioxane itself slowly to a solution of the reactant and the catalyst. This "inverse addition" technique keeps the trioxane concentration low and ensures that any aldehyde released is in the presence of a large excess of its intended reaction partner.
-
Use a Scavenger: If applicable to your desired reaction, consider adding a mild desiccant (like anhydrous MgSO₄ or molecular sieves) to the reaction mixture. This can help to remove trace amounts of water that might facilitate unwanted side reactions.
-
Check Reagent Purity: Aldehydes are prone to oxidation to carboxylic acids.[18][19] Ensure your this compound is pure and has not partially decomposed during storage.
Process Optimization Workflow
For a systematic approach to troubleshooting selectivity issues, follow this decision tree.
Caption: A workflow for troubleshooting poor selectivity.
Frequently Asked Questions (FAQs)
Q: What is this compound?
A: It is a stable, crystalline solid that serves as a synthetic equivalent (a precursor) to propionaldehyde and acetaldehyde.[1][2] It is a cyclic acetal formed from the acid-catalyzed trimerization of two molecules of propionaldehyde and one molecule of acetaldehyde. Its primary use in organic synthesis is for the controlled, in situ generation of these aldehydes, which can be difficult to handle and store due to their volatility and tendency to polymerize.
Q: What are the key factors controlling selectivity in its reactions?
A: The three main pillars of control are:
-
Catalyst Choice: Lewis acids generally offer better control than Brønsted acids by enabling more specific coordination and activation of the trioxane ring.[5][6]
-
Steric Effects: The difference in size between the methyl and ethyl groups can be exploited. Bulky catalysts or reactants can be used to favor interaction at the less hindered site.
-
Reaction Temperature: Lower temperatures amplify the subtle energy differences between competing reaction pathways, often dramatically increasing the selectivity for one product over another.
Q: Which analytical techniques are best for monitoring reaction progress?
A: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of the starting material and the appearance of products.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for quantitative analysis. These methods can separate and quantify the starting material, desired product(s), and any byproducts, giving you an accurate measure of conversion and selectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of an aliquot from the reaction mixture can be very informative. The distinct signals for the methyl and ethyl groups of the trioxane and the aldehyde products can be used to determine the reaction's progress and the ratio of products formed.
Q: Are there specific safety precautions for this compound?
A: Yes. While the trioxane itself is a stable solid, it is classified as a flammable liquid and vapor.[1] More importantly, it can decompose, especially under acidic conditions or upon heating, to release volatile and flammable aldehydes (propionaldehyde and acetaldehyde).[3] Acetaldehyde, in particular, is a hazardous substance. Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid exposure to strong acids and high temperatures outside of a controlled reaction setting.
Illustrative Data & Experimental Protocol
Table 1: Effect of Reaction Parameters on Selectivity
The following table presents illustrative data for a hypothetical reaction of the trioxane with a nucleophile (Nu⁻), showcasing how conditions can be tuned to favor the product from either acetaldehyde (Product A) or propionaldehyde (Product P).
| Entry | Catalyst (0.1 eq.) | Solvent | Temperature (°C) | Selectivity (A:P Ratio) |
| 1 | H₂SO₄ | DCM | 25 | 35:65 |
| 2 | H₂SO₄ | DCM | -78 | 45:55 |
| 3 | BF₃·OEt₂ | DCM | 25 | 60:40 |
| 4 | BF₃·OEt₂ | DCM | -78 | 85:15 |
| 5 | TiCl₄ | Toluene | -78 | 20:80 |
| 6 | BF₃·OEt₂ | THF | -78 | 50:50 (Slow) |
This data is for illustrative purposes to demonstrate general principles.
General Mechanism of Selective Ring-Opening
Caption: Acid-catalyzed ring-opening pathways.
Protocol: Optimizing for Selective Reaction with Acetaldehyde
This protocol outlines a general procedure for a reaction where high selectivity for the acetaldehyde-derived product is desired.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous. Dichloromethane (DCM) should be distilled from CaH₂.
-
The nucleophile/substrate (1.2 equivalents) is dissolved in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
-
Reaction Setup:
-
Cool the flask containing the substrate to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 equivalents) to the cooled solution via syringe. Stir for 5 minutes.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
-
Execution:
-
Using a syringe pump, add the trioxane solution to the cold, stirred reaction mixture over a period of 1-2 hours. A slow addition rate is crucial for maintaining a low concentration of the generated aldehyde.
-
Monitor the reaction progress by TLC or by quenching small aliquots and analyzing via GC-MS.
-
-
Workup and Isolation:
-
Once the trioxane is consumed (as indicated by monitoring), quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
References
A comprehensive list of references supporting the technical claims and protocols described in this guide will be provided upon request to ensure access to the most current and relevant scientific literature.
Sources
- 1. This compound | C8H16O3 | CID 547840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:117888-04-7 | Chemsrc [chemsrc.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. (520d) Mechanistic Study of Regio-Selective Ring-Opening Reactions of Mono-Substituted Epoxides Using Lewis Acid Catalysts | AIChE [proceedings.aiche.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Decomposition of 1,3,5-trioxane at 700-800 K (Journal Article) | OSTI.GOV [osti.gov]
- 11. scribd.com [scribd.com]
- 12. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 13. fiveable.me [fiveable.me]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2,4-Diethyl-6-methyl-1,3,5-trioxane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-Diethyl-6-methyl-1,3,5-trioxane. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this reaction from the bench to production. We will delve into the core principles of the synthesis, troubleshoot common issues with causality-based explanations, and provide field-proven protocols to ensure a successful and efficient scale-up.
Core Principles: The Chemistry of Trioxane Formation
The synthesis of this compound is achieved through the acid-catalyzed co-cyclotrimerization of two equivalents of propionaldehyde and one equivalent of acetaldehyde.[1][2] This reaction is a classic example of cyclic acetal formation, where three aldehyde molecules combine to form a stable six-membered ring.[3]
The reaction proceeds via a stepwise mechanism initiated by the protonation of an aldehyde carbonyl group, which activates it for nucleophilic attack by the oxygen of a second aldehyde molecule. This process continues until the cyclic trimer is formed and the catalytic acid is regenerated.[3] Understanding this mechanism is crucial for controlling the reaction and minimizing by-product formation.
Caption: Acid-catalyzed mechanism for 1,3,5-trioxane formation.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction is highly exothermic, and the solution is turning dark brown. What is happening and how can I prevent it?
Answer: This is a classic sign of a runaway reaction and subsequent polymerization or degradation of the aldehydes.
-
Causality: The acid-catalyzed trimerization is significantly exothermic.[4] Uncontrolled addition of the acid catalyst to the bulk aldehyde mixture leads to a rapid temperature spike. High temperatures promote undesirable side reactions, such as aldol condensations and polymerizations, which produce colored by-products and reduce the yield of the desired trioxane.
-
Troubleshooting Protocol:
-
Cooling: Begin by cooling the aldehyde mixture to 0-5 °C in an ice-salt bath before adding any catalyst. Maintain this temperature throughout the catalyst addition.
-
Controlled Catalyst Addition: Add the acid catalyst (e.g., concentrated H₂SO₄) dropwise over an extended period. For a 1 mole scale reaction, this could be over 30-60 minutes. This allows the cooling system to dissipate the heat generated.
-
Reverse Addition: A highly effective scale-up technique is to add the aldehyde mixture slowly to the cooled catalyst solution (or a solution of the catalyst in a small amount of an inert solvent). This keeps the instantaneous concentration of unreacted aldehyde low.
-
Consider a Solid Acid Catalyst: Using a strong acidic cation exchange resin or acid-treated silica gel can moderate the reaction.[5][6] These catalysts often lead to cleaner reactions and are easily removed by filtration, simplifying the workup.[5]
-
Q2: My yield is consistently low, even with good temperature control. What are the other likely causes?
Answer: Low yields can stem from several factors beyond thermal control, primarily related to reaction equilibrium, reactant quality, and workup losses.
-
Causality: The formation of trioxanes is a reversible equilibrium.[4][7] The presence of water can shift the equilibrium back towards the starting aldehydes. Additionally, aldehydes are prone to air oxidation to form carboxylic acids, which can interfere with the reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use dry reagents and glassware. The starting aldehydes should be freshly distilled if their purity is questionable. Water inhibits the reaction.
-
Check Aldehyde Quality: Test your acetaldehyde and propionaldehyde for acidic impurities (like acetic or propionic acid) from oxidation. These can be removed by distillation from a non-volatile base like sodium bicarbonate.
-
Allow Sufficient Reaction Time: While the initial reaction is fast, driving the equilibrium towards the product may require stirring for several hours at a controlled temperature (e.g., 0-10 °C) after the initial exotherm subsides.[5]
-
Neutralize Before Distillation: Before purification, thoroughly wash the crude product with a dilute base (e.g., 5% NaHCO₃ solution) followed by water to remove all traces of the acid catalyst.[8][9] Any residual acid will cause the trioxane to depolymerize back to aldehydes upon heating during distillation.[4][10]
-
Q3: My crude product analysis (GC-MS/NMR) shows multiple trioxane species. How do I improve selectivity and purify my target compound?
Answer: The formation of multiple trioxane by-products is the primary selectivity challenge in this co-trimerization.
-
Causality: You are reacting two different aldehydes, leading to a statistical distribution of products. Besides the desired this compound (2 parts propionaldehyde, 1 part acetaldehyde), you will inevitably form the homo-trimers:
-
Paraldehyde: (2,4,6-trimethyl-1,3,5-trioxane) from three molecules of acetaldehyde.[11]
-
2,4,6-Triethyl-1,3,5-trioxane: from three molecules of propionaldehyde.
-
-
Troubleshooting & Purification Protocol:
-
Control Stoichiometry: While a perfect 2:1 ratio of propionaldehyde to acetaldehyde is the theoretical starting point, you may need to empirically adjust this ratio to maximize the yield of the desired mixed trimer.
-
Fractional Distillation: Purification relies on the boiling point differences between the trioxane species. This requires a highly efficient fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure to prevent thermal decomposition.[8]
-
Analyze Fractions: Collect multiple small fractions during distillation and analyze each by GC or NMR to identify those rich in the target compound.
-
| Compound Name | Structure | Approx. Boiling Point (°C) |
| Paraldehyde | 2,4,6-trimethyl-1,3,5-trioxane | 124[9] |
| Target Product | This compound | ~140-160 (estimated) |
| 2,4,6-Triethyl-1,3,5-trioxane | 2,4,6-triethyl-1,3,5-trioxane | ~169-171 |
Frequently Asked Questions (FAQs)
-
What is the best catalyst for scale-up? For ease of handling, reduced corrosion, and simplified workup at scale, solid acid catalysts such as Amberlyst-15 or other strong acidic cation exchange resins are highly recommended.[5] They eliminate the need for aqueous neutralization washes, which can be cumbersome in large reactors, and the catalyst can often be filtered off and reused.[5]
-
What are the critical safety precautions for this synthesis?
-
Flammability: Acetaldehyde (b.p. 20°C) and propionaldehyde (b.p. 48°C) are highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood or a properly rated reactor, away from ignition sources.[4]
-
Runaway Potential: Due to the exothermic nature of the reaction, always have an adequate cooling system and monitor the internal temperature closely. Plan for emergency cooling.
-
Corrosivity: Concentrated mineral acids are highly corrosive. Use appropriate personal protective equipment (gloves, goggles, lab coat).
-
Handling Trioxanes: 1,3,5-trioxanes are flammable solids or liquids and can cause respiratory irritation.[12][13] Depolymerization can release formaldehyde or other aldehydes, so handle them in well-ventilated areas.[14][15]
-
-
My purified product's purity decreases over time. Why? This indicates product instability, likely due to residual acidic impurities. Even trace amounts of acid can catalyze the depolymerization of the trioxane back to its constituent aldehydes, especially if exposed to heat or moisture.[4] Ensure the final product is stored over a neutral drying agent like anhydrous potassium carbonate if long-term stability is required.
Recommended Scale-Up Protocol
This protocol is a general guideline for a ~1 mole scale synthesis. Adjustments will be necessary based on your specific equipment and scale.
A. Synthesis Workflow
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Technical Support Center: Stability of 2,4-Diethyl-6-methyl-1,3,5-trioxane
Welcome to the technical support center for 2,4-Diethyl-6-methyl-1,3,5-trioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Leveraging extensive experience with related cyclic ethers and acetals, this document explains the causality behind experimental observations and provides self-validating protocols to ensure the integrity of your results.
Introduction to this compound Stability
This compound is a cyclic acetal, specifically a mixed trimer of acetaldehyde and propionaldehyde.[1] Like its structural analogs, paraldehyde (2,4,6-trimethyl-1,3,5-trioxane) and the parent 1,3,5-trioxane, its stability is significantly influenced by temperature and the presence of acidic or basic impurities.[2][3] Understanding these factors is critical for its proper handling, storage, and use in experimental settings to avoid degradation and ensure reproducible outcomes.
This guide will address common questions and issues related to the stability of this compound, with a focus on the effects of temperature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My sample of this compound has developed a brownish discoloration and a sharp, vinegar-like odor. Is it still usable?
Answer:
No, the sample has likely degraded and should not be used for experiments where high purity is required. The observed changes are classic indicators of decomposition. The 1,3,5-trioxane ring is susceptible to opening, especially in the presence of trace amounts of acid and oxygen. This process is often accelerated by elevated temperatures and exposure to light.[3][4]
The probable degradation pathway involves the following steps:
-
Ring-opening: The trioxane ring cleaves to release the constituent aldehydes: acetaldehyde and propionaldehyde. This is the reverse of its synthesis reaction.
-
Oxidation: The liberated aldehydes, particularly acetaldehyde, are readily oxidized to their corresponding carboxylic acids. The sharp, vinegar-like odor is characteristic of acetic acid, the oxidation product of acetaldehyde.[3] The brownish color is likely due to the formation of polymeric byproducts from the aldehydes.
Troubleshooting Guide: Visual Inspection and Qualitative Assessment
-
Visual Check: Hold the sample against a white background. Any deviation from a colorless liquid, such as a yellow or brown tint, suggests degradation.
-
Odor Test: Carefully waft the vapors towards your nose. A sharp, acrid, or vinegar-like smell is a strong indicator of aldehyde oxidation to carboxylic acids. The pure compound should have a more pleasant, chloroform-like odor.[5]
-
Reference Comparison: If you have a new, unopened batch of this compound, use it as a visual and olfactory reference.
FAQ 2: I am observing inconsistent results in my temperature-sensitive reaction. Could the stability of this compound be a factor?
Answer:
In a heated reaction, this compound can act as a source of acetaldehyde and propionaldehyde. The release of these aldehydes can introduce reactive species into your experiment, leading to side reactions and variability in your results.
Troubleshooting Guide: Assessing Thermal Stability in Your Experimental Setup
Objective: To determine if this compound is degrading under your experimental conditions.
Protocol: Small-Scale Stability Test
-
Sample Preparation: In a clean, dry glass vial, place a small amount of your this compound.
-
Control Sample: Prepare an identical vial and keep it at room temperature, protected from light.
-
Heating: Heat the test sample to your experimental temperature for the duration of your reaction.
-
Analysis: After the heating period, allow the sample to cool. Compare its appearance and odor to the control sample.
-
Confirmatory Analysis (Recommended): Analyze both the heated and control samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: Look for the appearance of new peaks corresponding to acetaldehyde, propionaldehyde, acetic acid, and propionic acid.
-
NMR: In the ¹H NMR spectrum, the appearance of new signals, particularly in the aldehyde region (~9.7-9.8 ppm for the CHO proton) and the carboxylic acid region (~10-12 ppm, often broad), would indicate decomposition. The parent compound has characteristic signals that can be referenced.[8]
-
Data Interpretation:
| Observation | Implication |
| No change in color or odor | Likely stable under the tested conditions. |
| Slight yellowing or faint odor | Onset of degradation. |
| Brown color and strong vinegar odor | Significant decomposition. |
| New peaks in GC-MS or NMR | Confirms decomposition and identifies byproducts. |
FAQ 3: What are the optimal storage and handling conditions to maintain the stability of this compound?
Answer:
Proper storage and handling are crucial to prevent premature degradation. The guidelines for paraldehyde, a close analog, are highly applicable.
Storage Recommendations:
-
Temperature: Store at room temperature (below 25°C), away from heat sources.[4] Do not freeze, as this can cause crystallization.
-
Light: Protect from direct light by storing in an amber glass bottle.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use glass containers with airtight seals. This compound can react with and degrade many plastics and rubbers.[3][4]
Handling Procedures:
-
Inert Atmosphere: When dispensing the liquid, do so under a stream of inert gas if possible.
-
Avoid Contamination: Use clean, dry glass syringes or pipettes. Avoid using plastic labware for prolonged contact.[9]
-
Minimize Exposure: Open the container for the shortest time necessary and securely reseal it immediately after use.
-
Freshness: For critical applications, it is best to use a freshly opened container.
Visual Workflow for Storage and Handling:
Caption: Recommended storage and handling workflow.
FAQ 4: My synthesis of a derivative using this compound is sluggish and gives low yields. Could residual acid from its synthesis be the problem?
Answer:
Yes, residual acid from the synthesis of this compound can significantly impact its stability and reactivity. 1,3,5-Trioxanes are synthesized via the acid-catalyzed cyclotrimerization of aldehydes.[10] If the acidic catalyst is not completely removed during purification, it can catalyze the reverse reaction (ring-opening), especially when heated.[2][10]
This equilibrium shift towards the starting aldehydes can reduce the effective concentration of the trioxane in your reaction mixture, leading to slower reaction rates and lower yields.
Troubleshooting Guide: Testing for and Removing Acidic Impurities
Protocol 1: pH Measurement of an Aqueous Extract
-
Extraction: Vigorously shake 1 mL of your this compound sample with 1 mL of deionized water in a sealed glass vial for 1-2 minutes.
-
Phase Separation: Allow the layers to separate.
-
pH Measurement: Carefully remove the aqueous layer and measure its pH using a calibrated pH meter or high-quality pH paper.
-
Interpretation: A pH below 7.0 indicates the presence of acidic impurities.
Protocol 2: Neutralization and Re-purification
-
Neutral Wash: If acidity is detected, wash the bulk material with a 5% sodium bicarbonate solution, followed by several washes with deionized water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filtration: Filter to remove the drying agent.
-
Distillation (Optional but Recommended): For the highest purity, perform a fractional distillation under reduced pressure.
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
By following these guidelines, you can ensure the stability of your this compound, leading to more reliable and reproducible experimental results.
References
-
Medicines for Children. Paraldehyde (rectal) for stopping seizures. Available from: [Link]
-
Kumari, A., et al. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega. Available from: [Link]
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Hochgreb, S., & Dryer, F. L. (1992). Decomposition of 1,3,5-trioxane at 700-800 K. OSTI.GOV. Available from: [Link]
-
Common Organic Chemistry. 1,3,5-Trioxane. Available from: [Link]
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Taylor & Francis Online. Bulk copolymerization of 1,3,5-trioxane and 1,3-dioxolane in presence of phosphotungstic acid catalyst and tetrahydrofuran as retarder: crystallinity and thermal properties. Available from: [Link]
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Great Ormond Street Hospital. Paraldehyde and olive oil enema. Available from: [Link]
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Scribd. Decomposition of 1,3,5-Trioxane at 700-800 K. Available from: [Link]
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Phebra. Paraldehyde Injection BP. Available from: [Link]
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Medicines for Children. Rectal paraldehyde for stopping seizures. Available from: [Link]
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MIMS Philippines. Paraldehyde: Uses, Dosage, Side Effects and More. Available from: [Link]
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Hnyk, D., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules. Available from: [Link]
-
chemeurope.com. 1,3,5-Trioxane. Available from: [Link]
-
Mateo, C. M., et al. (2007). Thermal decomposition of trioxanes in solution of 1,4-dioxane. IDECEFYN. Available from: [Link]
-
Chemsrc. This compound | CAS#:117888-04-7. Available from: [Link]
-
InfochemsDB. This compound. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Wikipedia. 1,3,5-Trioxane. Available from: [Link]
-
Shaw, J. T., & Lectka, T. (2012). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. PMC. Available from: [Link]
- Google Patents. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes.
-
NIST. 1,3,5-Trioxane. Available from: [Link]
-
ResearchGate. ¹H‐NMR spectra of TEPA resin with the internal standard 1,3,5‐trioxane... Available from: [Link]
-
Beierle, J. M., et al. (2019). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews. Available from: [Link]
-
DergiPark. Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. Available from: [Link]
-
Simone, F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry. Available from: [Link]
-
PubChem. 1,3,5-Trioxane. Available from: [Link]
-
Royal Society of Chemistry. Stability of alkyl carbocations. Available from: [Link]
-
MDPI. Facile Synthesis of Asymmetric aza-Boron Dipyrromethene Analogues Bearing Quinoxaline Moiety. Available from: [Link]
-
ResearchGate. Effect of aromatic ring in the alkyl chain on properties of aryl alkyl surfactant solutions. Available from: [Link]
-
ResearchGate. Asymmetric Synthesis of Full Substituted Cyclohexa‐1,3‐dienes via Organocatalyzed Cascade Michael‐Cyclization of α, α‐Dicyanoalkenes with Nitroolefins. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Formaldehyde Sources: 2,4-Diethyl-6-methyl-1,3,5-trioxane vs. Paraformaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a formaldehyde source can significantly impact reaction efficiency, reproducibility, and safety. While paraformaldehyde has long been a standard, alternative reagents such as 2,4-Diethyl-6-methyl-1,3,5-trioxane offer distinct properties that may be advantageous in specific applications. This guide provides an in-depth, objective comparison of these two formaldehyde sources, supported by available data and established chemical principles, to aid researchers in making informed decisions for their experimental designs.
Introduction: The Need for Controlled Formaldehyde Release
Formaldehyde is a fundamental C1 building block in a myriad of organic transformations, including Mannich reactions, Prins reactions, and the formation of various heterocyclic systems. However, its gaseous nature and high reactivity necessitate the use of solid surrogates that can controllably release monomeric formaldehyde in situ. Paraformaldehyde, a polymer of formaldehyde, and substituted trioxanes, which are cyclic trimers of aldehydes, represent two major classes of such reagents.
At a Glance: Key Physicochemical and Handling Properties
A direct comparison of the physical and chemical properties of this compound and paraformaldehyde reveals key differences in their structure, solubility, and thermal behavior.
| Property | This compound | Paraformaldehyde |
| Chemical Formula | C₈H₁₆O₃[1] | (CH₂O)n (n=8-100)[2] |
| Molecular Weight | 160.21 g/mol [1] | (30.03)n g/mol |
| Physical Form | Liquid or low-melting solid | White crystalline powder[3] |
| Melting Point | Not widely reported, expected to be low | 120-170 °C (decomposes)[4] |
| Boiling Point | Not widely reported | Decomposes |
| Solubility | Soluble in many organic solvents | Sparingly soluble in cold water, more soluble in hot water with depolymerization. Insoluble in most organic solvents.[5][6] |
| Decomposition | Thermally or acid-catalyzed retro-trimerization to acetaldehyde and propionaldehyde | Depolymerizes upon heating or in the presence of acid or base to release formaldehyde.[2] |
| Anhydrous Nature | Inherently anhydrous | Can be obtained in anhydrous form, but often contains residual water. |
Mechanism of Formaldehyde Generation: A Tale of Two Pathways
The processes by which these two compounds release formaldehyde are fundamentally different, influencing their reactivity and compatibility with various reaction conditions.
Paraformaldehyde undergoes a depolymerization reaction, which is essentially an "unzipping" of the polymer chain to release monomeric formaldehyde. This process can be initiated by heat or catalyzed by either acid or base.[2][6] The rate of formaldehyde release is dependent on temperature, pH, and the degree of polymerization of the paraformaldehyde sample.[7]
Caption: Depolymerization of Paraformaldehyde.
This compound , on the other hand, is a stable cyclic trimer. Its decomposition to generate aldehydes occurs via a retro-trimerization reaction, which is the reverse of its formation.[4] This process is typically catalyzed by acid and can also be induced thermally at elevated temperatures.[5][8] It is important to note that the decomposition of this specific substituted trioxane will yield a mixture of acetaldehyde and propionaldehyde, not formaldehyde. This guide will proceed with the understanding that for applications requiring formaldehyde, the unsubstituted 1,3,5-trioxane would be the appropriate analog to compare with paraformaldehyde. For the purpose of this comparative guide, we will focus on the general advantages that trioxane structures may offer over polymeric sources.
Caption: Retro-trimerization of 1,3,5-Trioxane.
Performance in Synthetic Applications: A Comparative Analysis
While direct, side-by-side experimental data for this compound versus paraformaldehyde as a formaldehyde source is limited, we can infer performance differences based on their chemical nature and studies of related compounds.
Solubility and Homogeneity: A significant advantage of substituted trioxanes is their solubility in a wide range of organic solvents.[3] This allows for homogeneous reaction conditions, which can lead to more reproducible results and milder reaction temperatures. Paraformaldehyde's insolubility in most organic solvents often necessitates heterogeneous reaction mixtures, which can suffer from inconsistent reaction rates and require more vigorous conditions to achieve complete reaction.
Anhydrous Conditions: Trioxanes are inherently anhydrous, making them an excellent choice for moisture-sensitive reactions.[9] While anhydrous paraformaldehyde is available, it can be hygroscopic, and its depolymerization in the presence of trace water can introduce unwanted moisture into the reaction.
Reactivity and Control: The acid-catalyzed decomposition of trioxanes can offer a more controlled release of the aldehyde compared to the often less predictable depolymerization of paraformaldehyde.[3] This controlled release can be crucial in minimizing side reactions and improving the selectivity for the desired product. One study on the Prins reaction noted that 1,3,5-trioxane was a more reactive source of formaldehyde than paraformaldehyde under their specific acidic conditions, leading to higher yields.[3]
Byproducts and Purity: The depolymerization of paraformaldehyde can sometimes be incomplete, leaving oligomeric species that may interfere with the reaction or complicate purification. The retro-trimerization of a pure trioxane, in contrast, cleanly yields the monomeric aldehyde.
Experimental Protocol: A Model for Comparative Evaluation in a Prins Reaction
To provide a framework for the direct comparison of these two formaldehyde sources, the following is a detailed, hypothetical experimental protocol for a Prins reaction between styrene and the respective formaldehyde source to form 4-phenyl-1,3-dioxane. This protocol is based on established procedures for Prins reactions.[10]
Objective: To compare the yield and reaction time of the Prins reaction using this compound (as a model for trioxane reactivity) and paraformaldehyde as the aldehyde source.
Reaction Scheme:
Materials:
-
Styrene
-
This compound
-
Paraformaldehyde
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃)
-
Anhydrous Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Internal Standard (e.g., Dodecane) for GC analysis
-
Standard laboratory glassware, dried in an oven before use
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Reagent Addition (Flask 1 - Trioxane): To the first flask, add styrene followed by this compound.
-
Reagent Addition (Flask 2 - Paraformaldehyde): To the second flask, add styrene followed by paraformaldehyde.
-
Internal Standard: Add a known amount of the internal standard to each flask.
-
Catalyst Addition: Cool both reaction mixtures to 0 °C in an ice bath. Slowly add the Lewis acid catalyst to each flask.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by Gas Chromatography (GC) to determine the consumption of styrene and the formation of the 4-aryl-1,3-dioxane product.
-
Work-up: Once the reactions have reached completion (or after a set time for comparison), quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Analysis and Purification: Concentrate the filtrate under reduced pressure. Determine the crude yield by GC analysis against the internal standard. The product can be further purified by column chromatography.
Data to Collect:
-
Reaction time to completion.
-
Yield of 4-aryl-1,3-dioxane at various time points and at the end of the reaction.
-
Observation of any side products.
Caption: Experimental workflow for comparing formaldehyde sources.
Safety Considerations
Both paraformaldehyde and this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Paraformaldehyde is a known irritant and sensitizer, and is classified as a carcinogen. The GHS classification for this compound indicates it is a flammable liquid. Always consult the Safety Data Sheet (SDS) for each compound before use.
Conclusion and Recommendations
The choice between this compound (or more accurately, its parent 1,3,5-trioxane for formaldehyde generation) and paraformaldehyde as a formaldehyde source is highly dependent on the specific requirements of the chemical transformation.
Paraformaldehyde remains a cost-effective and widely used reagent, particularly for large-scale applications where its insolubility and the need for heating are not significant drawbacks.
Substituted trioxanes like this compound, and specifically 1,3,5-trioxane for formaldehyde generation, offer distinct advantages in terms of:
-
Solubility in organic solvents, enabling homogeneous reaction conditions.
-
Anhydrous nature , crucial for moisture-sensitive reactions.
-
Controlled release of the aldehyde, potentially leading to higher selectivity and yields.
For laboratory-scale synthesis, particularly in the development of complex molecules and for reactions requiring precise control, the use of 1,3,5-trioxane as a formaldehyde source is a compelling alternative to paraformaldehyde. While the initial cost may be higher, the potential for improved yields, cleaner reactions, and milder conditions can offset this.
Further direct comparative studies are warranted to fully elucidate the performance differences between these reagents across a broader range of synthetic applications.
References
-
Paraformaldehyde - Wikipedia. (URL: [Link])
-
PRINS REACTION USING TRIOXANE FOR TRISUBSTITUTED, cis-FUSED HEXAHYDRO-2H-FURO[3,2-b]PYRAN DERIVATIVE. HETEROCYCLES, Vol. 96, No. 3, 2018. (URL: [Link])
- Depolymeriz
-
Efficient synthesis of 1,3-dioxanes catalyzed by trifluoromethanesulfonic acid using formalin as formaldehyde source - ResearchGate. (URL: [Link])
- Anionic, in Situ Generation of Formaldehyde: A Very Useful and Versatile Tool in Synthesis. (URL: not available)
-
Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation (2019) | Hong Li | 25 Citations - SciSpace. (URL: [Link])
-
Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation | Request PDF - ResearchGate. (URL: [Link])
- Condensation of Unsaturated Compounds with Formaldehyde (the Prins Reaction). (URL: not available)
-
(PDF) Prins Reaction Using Trioxane for Trisubstituted, cis-Fused Hexahydro-2H-furo[3,2-b]pyran Derivative - ResearchGate. (URL: [Link])
- RU2036919C1 - Method of 1,3-dioxolane synthesis - Google P
- Anhydrous formaldehyde plant. (URL: )
-
Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane - Organic Chemistry Portal. (URL: [Link])
-
Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides - MDPI. (URL: [Link])
-
Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di- tert -butylphenoxy(difluoro)borane - ResearchGate. (URL: [Link])
-
Sustainable electrochemical synthesis of dry formaldehyde from anhydrous methanol - Green Chemistry (RSC Publishing). (URL: [Link])
- CN116813457A - Preparation method of anhydrous formaldehyde solution - Google P
-
DETERMINATION OF PARAFORMALDEHYDE REACTIVITY AND ITS RELATIONSHIP TO PRF RESIN GELATION - Wood and Fiber Science. (URL: [Link])
-
This compound - PubChem. (URL: [Link])
-
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Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. (URL: [Link])
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New compounds via Mannich reaction of cytosine, paraformaldehyde and cyclic secondary amines | Request PDF - ResearchGate. (URL: [Link])
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Orally active antimalarial 3-substituted trioxanes: new synthetic methodology and biological evaluation - PubMed. (URL: [Link])
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Redetermination of 2,4,6-tricyclohexyl-1,3,5-trioxane - PMC - NIH. (URL: [Link])
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1,3,5-trioxane (determined as formaldehyde) - analysis - Analytice. (URL: [Link])
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An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC - NIH. (URL: [Link])
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The Catalytic Asymmetric Intermolecular Prins Reaction - PMC - NIH. (URL: [Link])
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A Comparative Guide to the Validation of Analytical Methods for 2,4-Diethyl-6-methyl-1,3,5-trioxane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 2,4-Diethyl-6-methyl-1,3,5-trioxane, a cyclic ether with potential applications in various chemical syntheses. As a Senior Application Scientist, the objective here is to dissect the nuances of method validation, offering a practical framework grounded in established regulatory principles set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This ensures that the method is reliable, reproducible, and fit for its purpose, which is paramount when assessing the quality, purity, and potency of pharmaceutical components.[3] For a compound like this compound, where its precise quantification could be critical, a thoroughly validated analytical method is indispensable.
This guide will explore the validation of three common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Comparative Overview of Analytical Techniques
The choice of analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., sensitivity, selectivity, speed). This compound (C8H16O3, MW: 160.21 g/mol ) is a flammable liquid, and its structure suggests volatility, making it a suitable candidate for GC-MS.[4] HPLC-UV could be a viable alternative, particularly if derivatization is employed to introduce a chromophore, or for the analysis of non-volatile impurities. qNMR offers a distinct advantage as a primary ratio method that often does not require a reference standard of the analyte itself.[5]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[5] |
| Specificity | High, due to mass fragmentation patterns. | Moderate to high, dependent on chromatographic resolution and chromophore uniqueness. | High, based on unique chemical shifts of protons. |
| Sensitivity | High (ng/mL to pg/mL). | Moderate (µg/mL to ng/mL). | Lower (mg/mL to µg/mL). |
| Precision | Excellent (RSD < 2%). | Excellent (RSD < 2%). | Excellent (RSD < 1%). |
| Accuracy | Excellent (Recovery 98-102%). | Excellent (Recovery 98-102%). | Excellent (often considered a primary method). |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Development Cost | Moderate. | Moderate. | High (instrumentation). |
Experimental Protocols and Validation Parameters
The validation of these analytical methods will be conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, its inherent volatility makes GC-MS a primary choice.
dot
Caption: Workflow for HPLC-UV analysis and validation.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Validation Parameters: The validation parameters for HPLC-UV are the same as for GC-MS: Specificity, Linearity and Range, Accuracy, Precision, LOD/LOQ, and Robustness.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte. Q[5]uantification is achieved by comparing the integral of an analyte's signal with that of a certified internal standard.
dot
Caption: Workflow for qNMR analysis and validation.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Validation Parameters:
-
Specificity: The resolution of at least one signal of the analyte from any other signals in the spectrum.
-
Linearity: Assessed by preparing samples with varying ratios of analyte to internal standard.
-
Accuracy: Can be determined by analyzing a certified reference material or by comparison to another validated method.
-
Precision: Assessed by repeated measurements of the same sample.
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
-
Robustness: Evaluated by varying experimental parameters such as the relaxation delay and pulse angle.
Conclusion
The validation of analytical methods is a critical component of the drug development process, ensuring data integrity and product quality. For this compound, GC-MS stands out as a highly specific and sensitive method for routine analysis. HPLC-UV offers a complementary technique, particularly for the analysis of related substances and impurities. qNMR provides a powerful, primary method for accurate quantification without the need for a specific reference standard.
The choice of method will depend on the specific application, but any method employed must be rigorously validated according to the principles outlined in international guidelines to ensure the reliability and accuracy of the results. This guide provides a framework for approaching this validation process, emphasizing the scientific rationale behind the experimental design and the importance of a comprehensive evaluation of method performance.
References
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BA Sciences. USP <1225> Method Validation. Available from: [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
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International Council for Harmonisation. (2024). Quality Guidelines. Available from: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
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ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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A Comparative Analysis of the Biological Activity of 2,4-Diethyl-6-methyl-1,3,5-trioxane and Other Cyclic Ether Sedatives
A Guide for Researchers and Drug Development Professionals
Introduction: The 1,3,5-Trioxane Scaffold in Neuropharmacology
The 1,3,5-trioxane ring system, a cyclic trimer of aldehydes, represents a unique scaffold in medicinal chemistry. While the 1,2,4-trioxane core is renowned for its potent antimalarial properties, as exemplified by artemisinin and its derivatives, the 1,3,5-trioxane structure is historically associated with central nervous system (CNS) depressant effects.[1][2] The most well-characterized member of this class is paraldehyde, the cyclic trimer of acetaldehyde (2,4,6-trimethyl-1,3,5-trioxane), which has been used clinically for its sedative, hypnotic, and anticonvulsant properties.[3][4] This guide provides a comparative overview of the biological activity of 2,4-Diethyl-6-methyl-1,3,5-trioxane, a less-studied analog, in relation to the established profile of paraldehyde and other relevant trioxanes.
This document will delve into the known and inferred structure-activity relationships, potential mechanisms of action, and provide detailed experimental protocols for the in-vitro and in-vivo evaluation of these compounds. The objective is to equip researchers and drug development professionals with a comprehensive understanding of this chemical class and a practical framework for further investigation.
Comparative Biological Activity: Paraldehyde as the Archetype
Paraldehyde (2,4,6-trimethyl-1,3,5-trioxane) has a long history of clinical use in treating conditions such as acute agitation, alcohol withdrawal, and status epilepticus.[3][4] Its primary mechanism of action, though not fully elucidated, is believed to involve the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to CNS depression.[4] This results in its characteristic sedative and anticonvulsant effects.
The biological profile of this compound is not extensively documented in publicly available literature. However, based on its structural similarity to paraldehyde, we can hypothesize its activity profile. The key difference lies in the alkyl substituents on the trioxane ring: two ethyl groups and one methyl group in the target compound, versus three methyl groups in paraldehyde.
Structure-Activity Relationship (SAR) Insights:
The lipophilicity and steric bulk of the alkyl substituents on the trioxane ring are expected to influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Lipophilicity: The ethyl groups in this compound increase its lipophilicity compared to paraldehyde. This could potentially lead to:
-
Enhanced ability to cross the blood-brain barrier, possibly resulting in a faster onset of action or greater potency.
-
Altered metabolic profile, potentially affecting the duration of action.
-
-
Steric Bulk: The larger ethyl groups may influence the binding affinity and efficacy at the target receptor, presumably the GABA-A receptor. The specific arrangement of these groups could lead to differences in subtype selectivity compared to the symmetrically substituted paraldehyde.
Hypothesized Biological Profile of this compound:
Based on these SAR principles, it is plausible that this compound will also exhibit sedative, hypnotic, and anticonvulsant properties. The potency and duration of these effects relative to paraldehyde would need to be determined experimentally.
Experimental Evaluation of Biological Activity
To empirically compare the biological activity of this compound with paraldehyde, a series of in-vivo and in-vitro assays are recommended.
In-Vivo Assessment of Sedative and Hypnotic Effects
1. Open Field Test for Locomotor Activity:
This test is used to assess the sedative effects of a compound by measuring the reduction in spontaneous locomotor activity.
-
Protocol:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (this compound or paraldehyde) or vehicle control intraperitoneally (i.p.).
-
Place the mouse in the center of an open field apparatus (e.g., a 40 cm x 40 cm arena with walls).
-
Record the total distance traveled, number of line crossings, and rearing frequency for a defined period (e.g., 15-30 minutes) using an automated tracking system.
-
A significant decrease in these parameters compared to the vehicle control indicates a sedative effect.
-
2. Thiopental-Induced Sleeping Time:
This assay evaluates the hypnotic potential of a compound by measuring its ability to prolong sleep induced by a sub-hypnotic dose of a barbiturate.
-
Protocol:
-
Administer the test compound or vehicle control to mice.
-
After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.).
-
Record the latency to the loss of the righting reflex (onset of sleep) and the duration of the loss of the righting reflex (duration of sleep).
-
A significant prolongation of the sleeping time compared to the vehicle control suggests hypnotic activity.
-
In-Vivo Assessment of Anticonvulsant Activity
1. Maximal Electroshock (MES) Seizure Test:
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.
-
Protocol:
-
Administer the test compound or vehicle control to mice.
-
After a suitable absorption period, induce seizures by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
2. Pentylenetetrazole (PTZ)-Induced Seizure Test:
The PTZ test is a model for identifying compounds effective against myoclonic and absence seizures.
-
Protocol:
-
Administer the test compound or vehicle control to mice.
-
After the absorption period, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.).
-
Observe the mice for the onset of clonic convulsions and the incidence of mortality.
-
A significant delay in the onset of convulsions or a reduction in the incidence of seizures compared to the vehicle control indicates anticonvulsant activity.
-
Data Presentation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
| Compound | Dose (mg/kg) | Open Field: Total Distance (cm) | Thiopental-Induced Sleep: Duration (min) | MES Test: % Protection | PTZ Test: Latency to Seizure (s) |
| Vehicle Control | - | ||||
| Paraldehyde | |||||
| This compound |
Note: Doses should be determined through dose-ranging studies.
Synthesis of this compound
For researchers wishing to synthesize this compound for their studies, a general procedure for the acid-catalyzed cyclotrimerization of aldehydes can be adapted. The synthesis of an unsymmetrical trioxane like this compound involves the co-trimerization of propionaldehyde and acetaldehyde.
dot
Caption: Synthetic workflow for this compound.
Proposed Mechanism of Action: A GABAergic Hypothesis
The sedative, hypnotic, and anticonvulsant effects of paraldehyde are primarily attributed to its positive allosteric modulation of GABA-A receptors. It is highly probable that this compound shares this mechanism.
dot
Caption: Hypothesized mechanism of action at the GABA-A receptor.
Conclusion and Future Directions
While this compound remains a relatively unexplored compound, its structural analogy to paraldehyde strongly suggests a profile of CNS depressant activity. The key differentiators are likely to be its potency, onset, and duration of action, which are influenced by the increased lipophilicity and steric bulk conferred by the ethyl substituents. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its sedative, hypnotic, and anticonvulsant properties. Further research into the pharmacokinetics, metabolism, and potential receptor subtype selectivity of this and other alkyl-substituted 1,3,5-trioxanes could unveil novel therapeutic agents with improved clinical profiles for the management of seizures and other neurological disorders.
References
-
Singh, C., et al. (2022). Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. Pharmaceuticals, 15(3), 360. [Link]
-
Phebra. (n.d.). Paraldehyde Injection BP. [Link]
-
Synapse, P. (2024). What is Paraldehyde used for? [Link]
-
Shukla, K., et al. (2023). An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes. Medicinal Research Reviews, 43(5), 1546-1596. [Link]
Sources
A Comparative Guide to Purity Assessment of 2,4-Diethyl-6-methyl-1,3,5-trioxane: HPLC vs. Gas Chromatography
Introduction
2,4-Diethyl-6-methyl-1,3,5-trioxane is a cyclic ether, a derivative of the 1,3,5-trioxane heterocyclic system.[1] As with many specialized chemical reagents used in research and development, particularly in pharmaceutical and materials science, the purity of this compound is paramount. Impurities can arise from starting materials—in this case, acetaldehyde and propionaldehyde—or from side reactions and degradation, potentially impacting experimental outcomes and product safety.
This guide provides an in-depth comparison of two primary analytical techniques for assessing the purity of this compound: a proposed High-Performance Liquid Chromatography (HPLC) method and the more conventional Gas Chromatography (GC) approach. While GC is often the default for volatile compounds, HPLC offers unique advantages, particularly when dealing with thermally labile or non-volatile impurities.[2][3] This document will explore the theoretical basis, practical implementation, and comparative performance of each technique, empowering researchers to make informed decisions for their quality control workflows.
Part 1: A Proposed HPLC Method for Purity Analysis
While less common for volatile trioxanes, developing an HPLC method is a valuable objective, as it provides an orthogonal technique to GC and can be indispensable if potential impurities are non-volatile. The primary challenge is detection, as the trioxane structure lacks a significant chromophore for high-sensitivity UV-Vis detection.
Causality Behind Method Design:
-
Stationary Phase: A reversed-phase C18 column is the logical starting point. This non-polar stationary phase effectively retains moderately non-polar analytes like this compound from a polar mobile phase, allowing for separation based on hydrophobicity.
-
Mobile Phase: An isocratic mixture of acetonitrile and water provides a simple, robust mobile phase. Acetonitrile is chosen for its low UV cutoff (~190 nm), which is critical when attempting to detect analytes with poor UV absorbance at low wavelengths.
-
Detection: This is the most critical parameter.
-
UV Detection: Direct detection is attempted at a low wavelength (e.g., 200-210 nm). While sensitivity will be low, it may be sufficient for detecting the main peak and major impurities as a percentage of the total area.
-
Alternative Detectors: For more accurate quantification or when UV is insufficient, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be necessary. However, these detectors are not compatible with gradient elution, limiting their flexibility.
-
Proposed HPLC Experimental Protocol
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v). Filter and degas prior to use. .
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 205 nm.
-
Run Time: 15 minutes.
-
-
Analysis:
-
Inject a blank (mobile phase), followed by the standard solution five times to establish system suitability.
-
Inject the sample solution.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
HPLC Analysis Workflow
Sources
A Senior Application Scientist's Guide to Cross-Referencing NMR Data for 2,4-Diethyl-6-methyl-1,3,5-trioxane
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive framework for the cross-referencing and analysis of ¹H and ¹³C NMR data for the cyclic acetal 2,4-Diethyl-6-methyl-1,3,5-trioxane.
Due to the limited availability of public experimental NMR spectra for this compound, this guide will focus on a predictive and comparative approach. By leveraging data from structurally analogous compounds and fundamental principles of NMR spectroscopy, we can establish a robust methodology for spectral interpretation and verification.
Predicted NMR Spectral Characteristics of this compound
The structure of this compound, a substituted cyclic trimer of acetaldehyde and propionaldehyde, dictates a specific set of expected NMR signals. The trioxane ring typically adopts a chair conformation to minimize steric hindrance. The substituents (one methyl and two ethyl groups) can exist in either axial or equatorial positions, leading to the possibility of stereoisomers. For the purpose of this guide, we will consider the most likely isomer or an averaged spectrum if conformational exchange is rapid on the NMR timescale.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the protons of the methyl and ethyl substituents, as well as the methine protons on the trioxane ring.
-
Ring Methine Protons (O-CH-O): The protons on the carbon atoms of the trioxane ring are in an acetal environment and are expected to resonate downfield, typically in the range of 4.8-5.5 ppm. Due to the different substituents, the three methine protons are chemically non-equivalent and should, in principle, give rise to three distinct signals. These would likely appear as quartets or complex multiplets due to coupling with the protons on the adjacent substituent groups.
-
Ethyl Group Protons (-CH₂CH₃): The two ethyl groups will each have a methylene (-CH₂) and a methyl (-CH₃) group. The methylene protons, being adjacent to the electron-withdrawing trioxane ring, will be deshielded and are expected to appear as quartets (due to coupling with the methyl protons) in the range of 1.5-1.8 ppm. The methyl protons of the ethyl groups will resonate further upfield, likely as triplets (due to coupling with the methylene protons) in the region of 0.9-1.2 ppm.
-
Methyl Group Protons (-CH₃): The single methyl group attached to the trioxane ring will produce a doublet in the region of 1.2-1.4 ppm, arising from coupling to the adjacent methine proton.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide complementary information, with distinct signals for each carbon environment in the molecule.
-
Ring Methine Carbons (O-C-O): The three carbon atoms within the trioxane ring are acetal carbons and will be significantly deshielded, appearing in the downfield region of the spectrum, typically between 95-105 ppm.
-
Ethyl Group Carbons (-CH₂CH₃): The methylene carbons of the ethyl groups are expected to resonate around 25-30 ppm, while the terminal methyl carbons will be further upfield, around 8-12 ppm.
-
Methyl Group Carbon (-CH₃): The carbon of the methyl substituent on the ring is expected to appear in the region of 20-25 ppm.
Comparative Analysis with Structurally Related Trioxanes
A powerful approach to validating predicted NMR data is to compare it with experimental data from closely related, commercially available compounds. For this purpose, we will use 2,4,6-trimethyl-1,3,5-trioxane (also known as paraldehyde) as a primary reference compound.
Experimental NMR Data for 2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde)
Paraldehyde is the cyclic trimer of acetaldehyde and presents a more symmetrical structure than the target molecule. This symmetry simplifies its NMR spectra.
| Compound | Proton Signal | ¹H Chemical Shift (δ, ppm) * | Multiplicity | J (Hz) |
| 2,4,6-Trimethyl-1,3,5-trioxane | Ring CH | 5.21 / 5.28 | Quartet | 5.0 / 5.8 |
| Methyl CH₃ | 1.24 / 1.39 | Doublet | 5.0 / 5.8 | |
| Data reported for stereoisomers in CCl₄ solution. Source: JUNGNICKEL, J.L. & REILLY, C.A. J.MOL.SPECTROSC. 16, 135 (1965).[1] |
The presence of two sets of signals for paraldehyde in the literature indicates the presence of stereoisomers (cis and trans), which are separable or exist in slow exchange. This observation is critical when considering the potential complexity of the spectra for the less symmetrical this compound.
Spectral Comparison and Interpretation
-
Ring Proton Shifts: The ring methine protons in paraldehyde appear around 5.2-5.3 ppm.[1] We can expect the corresponding protons in this compound to be in a similar region. The substitution of methyl with ethyl groups is not expected to cause a dramatic shift in the methine proton resonances.
-
Substituent Proton Shifts: The methyl protons in paraldehyde resonate around 1.2-1.4 ppm.[1] In our target molecule, the methyl protons will be in a similar environment. The methylene protons of the ethyl groups in the target molecule will be further downfield than the methyl protons of paraldehyde due to the additional carbon atom, and the terminal methyls of the ethyl groups will be further upfield.
-
Symmetry Considerations: The key difference between the spectra will be the reduction in symmetry. While paraldehyde can exhibit two sets of signals for its isomers, this compound, being unsymmetrically substituted, will have a more complex spectrum with a greater number of distinct signals for both protons and carbons, assuming slow conformational exchange.
Experimental Protocol for NMR Data Acquisition and Validation
To obtain definitive NMR data for this compound, a standardized experimental protocol is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (NS): 16-32 scans.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
-
-
Data Validation and Cross-Referencing:
-
Compare the obtained ¹H and ¹³C chemical shifts, multiplicities, and integration values with the predicted values.
-
Cross-reference the data with the experimental values for analogous compounds like 2,4,6-trimethyl-1,3,5-trioxane.
-
For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Visualizing the Workflow
A clear workflow is crucial for reproducible scientific methodology.
Caption: Workflow for NMR Data Acquisition and Analysis.
Conclusion
References
-
Jungnickel, J. L., & Reilly, C. A. (1965). Chemical Shifts and Coupling Constants in the NMR Spectra of the Stereoisomers of Paraldehyde. Journal of Molecular Spectroscopy, 16(1), 135-143. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]
Sources
A Comparative Guide to the Potential Applications of 2,4-Diethyl-6-methyl-1,3,5-trioxane
This guide provides a comprehensive technical review of 2,4-Diethyl-6-methyl-1,3,5-trioxane, a cyclic acetal derived from the trimerization of propionaldehyde and acetaldehyde. In the absence of extensive direct research on this specific molecule, this document synthesizes information from its constituent precursors and structurally analogous compounds to explore its potential applications, performance characteristics, and comparative positioning against established alternatives. We will delve into two primary hypothesized application areas: the fragrance and flavor industry and agrochemistry as a molluscicidal agent . This analysis is grounded in established chemical principles and supported by experimental data from related compounds, providing a robust framework for future research and development.
Part 1: Chemical Profile and Synthesis
This compound (CAS: 117888-04-7) is a substituted 1,3,5-trioxane, which is a six-membered ring containing three alternating oxygen atoms and three carbon atoms. The substituents—two ethyl groups and one methyl group—are attached to the carbon atoms of the trioxane ring.
Key Chemical Properties:
-
Molecular Formula: C₈H₁₆O₃
-
Molecular Weight: 160.21 g/mol
-
Structure: A stable cyclic trimer of two molecules of propionaldehyde and one molecule of acetaldehyde.
-
Stability: Like other cyclic acetals, it is expected to be stable under neutral and basic conditions but can be hydrolyzed back to its constituent aldehydes under acidic conditions. This stability is a key attribute, particularly in fragrance applications where the parent aldehydes may be prone to oxidation.[1]
Synthesis Pathway
The synthesis of this compound is achieved through the acid-catalyzed cyclotrimerization of its constituent aldehydes, propionaldehyde and acetaldehyde. This reaction is typically carried out in the presence of an acid catalyst.
Caption: Synthesis of this compound.
Part 2: Hypothesized Application I: Fragrance & Flavor
The inclusion of aldehydes like acetaldehyde and propionaldehyde in fragrance formulations is a common practice.[2] Acetaldehyde is known for its ethereal, fruity scent, while propionaldehyde contributes a pungent, earthy, and alcoholic aroma.[3][4][5][6] The formation of a cyclic acetal from these precursors suggests that this compound may possess a unique and potentially desirable odor profile, likely falling within the "green" or "fruity" fragrance families.[7][8]
Cyclic acetals are often favored over their parent aldehydes in perfumery due to their enhanced stability in various product bases, such as soaps and detergents, where aldehydes can be prone to oxidation or polymerization.[9][10]
However, it is critical to note that a close structural analog, 2,4,6-triethyl-1,3,5-trioxane, is reported as not being used for fragrance or flavor applications. This underscores the high degree of structural specificity in olfaction and necessitates direct sensory evaluation of the target compound.
Comparative Analysis: Green/Fruity Fragrance Alternatives
To position the potential of this compound, we compare its hypothesized characteristics against well-established fragrance ingredients with green and fruity notes.
| Feature | This compound (Hypothesized) | Hexanal (Aldehyde C-6) | (E)-2-Hexenal (Leaf Aldehyde) |
| Odor Profile | Green, fruity, potentially with earthy or waxy undertones. | Sharp, green, grassy, waxy, with notes of unripe fruit.[11] | Powerful, fresh-green, reminiscent of crushed apple seeds and freshly cut grass.[12][13] |
| Odor Strength | Likely high, characteristic of aliphatic aldehydes and acetals. | High.[11] | Extremely high, requires significant dilution.[13] |
| Tenacity | Moderate to good, expected to be more stable and longer-lasting than its parent aldehydes. | Low (0.6 hours on a smelling strip).[12] | Low. |
| Stability | High, due to the cyclic acetal structure.[1] | Low to moderate; prone to oxidation.[9] | Low to moderate; prone to oxidation. |
| Typical Use | Top to middle notes in floral, fruity, and green fragrance compositions. | Top notes to impart freshness and a natural quality.[14][15] | Top notes for a powerful, natural green effect.[12] |
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis
To definitively characterize the odor profile of this compound, Gas Chromatography-Olfactometry (GC-O) is the standard methodology. This technique separates the volatile compounds of a sample and allows a trained sensory panelist to smell the effluent from the gas chromatograph at an "odor port," identifying the retention times of odor-active compounds.[6][16]
Objective: To identify and describe the odor-active character of this compound.
Methodology:
-
Sample Preparation: Prepare a 1% solution of this compound in a high-purity, odorless solvent such as ethanol.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent is split (typically 1:1) between the FID and the ODP.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and a polar column (e.g., DB-WAX) should be used in separate runs to ensure good separation and characterization.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Olfactometry: A trained sensory analyst sniffs the effluent from the ODP and records the retention time and a detailed description of any perceived odor. The intensity of the odor can also be rated on a continuous scale.
-
Data Analysis: The olfactogram (a chromatogram of odor activity) is aligned with the FID chromatogram to correlate specific chemical peaks with their perceived odors.
Caption: Workflow for GC-Olfactometry Analysis.
Part 3: Hypothesized Application II: Molluscicide
The structural relationship of this compound to metaldehyde, the cyclic tetramer of acetaldehyde, suggests a potential application as a molluscicide for the control of slugs and snails.[17] Metaldehyde has been a widely used and effective molluscicide for decades.[17][18] Its mode of action involves disrupting the mucus-producing cells of gastropods, leading to dehydration and death.[19][20] It is plausible that other cyclic polymers of short-chain aldehydes could exhibit similar biological activity.
Comparative Analysis: Molluscicide Alternatives
The primary alternative to metaldehyde-based molluscicides is iron phosphate. A comparison of their key performance characteristics provides context for evaluating any new potential active ingredient.
| Feature | This compound (Hypothesized) | Metaldehyde | Iron (III) Phosphate |
| Mode of Action | Likely neurotoxic and/or disruptive to mucus production, similar to metaldehyde. | Disrupts mucus cells, causing dehydration and paralysis.[17][20] | Acts as a stomach poison, interfering with calcium metabolism and causing cessation of feeding.[17] |
| Speed of Action | Potentially rapid, with mortality within 1-3 days. | Rapid; mortality typically within 1-2 days.[17] | Slow; feeding stops quickly, but death occurs in 3-6 days.[17] |
| Efficacy | Unknown. Requires extensive bio-efficacy testing. | High efficacy against a broad range of slug and snail species.[17][21] | Efficacy can be comparable to metaldehyde, particularly at lower temperatures.[3][17] |
| Oral LD₅₀ (Rat) | Unknown. | 227-690 mg/kg (Slightly to moderately toxic).[22] | >5000 mg/kg (Practically non-toxic). |
| Environmental Impact | Unknown. Potential for breakdown into acetaldehyde and propionaldehyde. | Can contaminate surface water; toxic to wildlife and pets if ingested in sufficient quantities.[22][23] | Generally considered safer for non-target organisms and pets; breaks down into fertilizer components.[17] |
Experimental Protocol: Molluscicide Efficacy Bioassay
Standardized bioassays are required to determine the efficacy of a potential new molluscicide. The following protocol is adapted from established guidelines for testing molluscicides against common pest slugs, such as Deroceras reticulatum (Grey Field Slug).[24][25]
Objective: To determine the lethal concentration (LC₅₀) of this compound required to cause 50% mortality in a target slug population.
Methodology:
-
Test Organism Collection: Collect a sufficient number of adult slugs of a single species from an unsprayed field. Acclimatize them in the laboratory for 48 hours.
-
Bait Preparation: Prepare bait pellets containing varying concentrations of this compound (e.g., 0.5%, 1%, 2.5%, 5% w/w) in a palatable base (e.g., wheat flour). A control bait (0% active ingredient) must also be prepared.
-
Experimental Setup:
-
Use ventilated plastic containers with a moist substrate (e.g., filter paper or soil).
-
Place 10 slugs in each container.
-
Provide a known weight of the prepared bait to each container.
-
Include at least 5 replicate containers for each concentration and the control.
-
-
Exposure and Observation:
-
Maintain the containers at a constant temperature and humidity for the duration of the test (e.g., 20°C, 90% RH).
-
Assess slug mortality at 24, 48, and 72-hour intervals. Mortality is confirmed by lack of response to prodding with a blunt probe.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point, correcting for any control mortality using Abbott's formula.
-
Use probit analysis to calculate the LC₅₀ and LC₉₀ values and their 95% confidence intervals.
-
Caption: Bioassay workflow for testing molluscicide efficacy.
Part 4: Conclusion and Future Directions
This compound stands as a molecule of significant research interest due to its structural heritage. The analysis of its precursors and analogs strongly suggests two divergent but plausible application pathways.
As a potential fragrance ingredient , its cyclic acetal structure promises greater stability than its parent aldehydes, a highly desirable trait in perfumery. However, the olfactory inactivity of a close analog serves as a critical reminder that its sensory properties must be empirically verified. The primary research imperative is to conduct GC-O and sensory panel evaluations to characterize its odor profile and strength.
As a potential molluscicide , its structural similarity to metaldehyde provides a compelling rationale for investigation. Efficacy and toxicological studies are paramount to determine if it offers a viable alternative to existing solutions, potentially with a different efficacy spectrum or environmental profile.
Ultimately, this guide serves as a foundational document, leveraging established scientific principles to build a strong, albeit inferential, case for the further investigation of this compound. The experimental protocols outlined herein provide a clear roadmap for researchers to unlock the true potential of this compound.
References
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Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Metaldehyde. [Link]
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Castle, G. D., et al. (2017). Review of the molluscicide metaldehyde in the environment. Environmental Science: Water Research & Technology. [Link]
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Castle, G. D., et al. (2017). Review of the molluscicide metaldehyde in the environment. Environmental Science: Water Research & Technology (RSC Publishing). [Link]
-
Semantic Scholar. (2017). METALDEHYDE TOXICITY: A BRIEF ON THREE DIFFERENT PERSPECTIVES. [Link]
-
Pieterse, A., et al. (2020). Efficacy of a Novel Metaldehyde Application Method to Control the Brown Garden Snail, Cornu aspersum (Helicidae), in South Africa. PMC - NIH. [Link]
-
Garden Myths. (n.d.). Slug Bait - Metaldehyde vs Iron Phosphate. [Link]
-
HerbiGuide. (n.d.). Metaldehyde Bait. [Link]
-
Crop Production Magazine. (2023). Slugs: How ferric phosphate became a biocontrol success. [Link]
-
World Health Organization. (2019). Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis. [Link]
- Langan, A. M., & Shaw, E. M. (2006). The relative toxicity of metaldehyde and iron phosphate-based molluscicides to earthworms.
-
Research Trend. (2022). Evaluation of Bioefficacy of Metaldehyde 2.5% Dry Pellet against Snails in Cabbage and its Phytotoxicity. [Link]
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. [Link]
-
World Health Organization. (2020). Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis. [Link]
-
The Fragrance Conservatory. (n.d.). Hexanal. [Link]
-
Bailey, S. E. R., et al. (2021). Listening to Slugs: Acceptability and Consumption of Molluscicide Pellets by the Grey Field Slug, Deroceras reticulatum. PMC - NIH. [Link]
-
Advanced Biotech. (n.d.). The Role of Hexanal in Creating Modern Fragrance Profiles. [Link]
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ResearchGate. (2020). Efficacy of a Novel Metaldehyde Application Method to Control the Brown Garden Snail, Cornu aspersum (Helicidae), in South Africa. [Link]
-
MDPI. (2023). Effect of Metaldehyde on Survival, Enzyme Activities, and Histopathology of the Apple Snail Pomacea canaliculata (Lamarck 1822). [Link]
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PerfumersWorld. (n.d.). Hexenal trans-2. [Link]
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Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. [Link]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
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The Good Scents Company. (n.d.). 3-hexenal. [Link]
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The Good Scents Company. (n.d.). (E)-2-hexenal. [Link]
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World Health Organization. (2020). Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis. [Link]
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Buchart Colbert. (n.d.). Scent Breakdown: What Does Green Really Smell Like?. [Link]
- Dixit, S. (n.d.).
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Marć, M. (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NIH. [Link]
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Veterinary Practice. (2013). Metaldehyde poisoning (in the dog). [Link]
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Olfactions. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. [Link]
- Christodoulaki, E. (n.d.).
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MDPI. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. [Link]
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Pairfum London. (2024). Exploring the Enigmatic: What Is the 'Green Smell' in Perfumery?. [Link]
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The Perfumers Apprentice. (n.d.). All Fragrance Ingredients. [Link]
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University of California Statewide IPM Program. (n.d.). Metaldehyde - Pesticide Active Ingredients Database. [Link]
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MSD Veterinary Manual. (n.d.). Metaldehyde Poisoning in Animals. [Link]
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Fontanilla, I. K. C., et al. (2020). A New Method to Test Molluscicides against the Philippine Schistosomiasis Snail Vectors. MDPI. [Link]
-
Perfumer & Flavorist. (2009). Aldehydes and Acetals - Part 1. [Link]
-
Angela Flanders. (2019). Green & herbal notes. [Link]
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MDPI. (2022). The Biosafety Evaluation for Crustaceans: A Novel Molluscicide PBQ Using against Oncomelania hupensis, the Intermediate Host of Schistosoma japonica. [Link]
- Google Patents. (n.d.). EP2757905A1 - Acetals and ketals as fragrances and flavors.
-
TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. [Link]
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Bedoukian Research. (2023). The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. [Link]
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A Researcher's Guide to Acetaldehyde Surrogates in Organic Synthesis: A Comparative Analysis
For chemists engaged in the intricate art of molecule building, the utility of the two-carbon acetaldehyde unit is undeniable. It is a fundamental component in classic and contemporary transformations, from the venerable Aldol condensation to the elegant Pictet-Spengler reaction. However, the practical application of acetaldehyde monomer is fraught with challenges. Its low boiling point (20.2°C), high flammability, and propensity for self-polymerization make it a difficult and hazardous reagent to handle with precision.[1] This has led to the development and use of more stable and manageable acetaldehyde surrogates.
This guide provides a comprehensive comparison of various alternatives to acetaldehyde, with a focus on their practical application in organic synthesis. We will delve into the properties and performance of the classical cyclic oligomers—paraldehyde and metaldehyde—and contrast them with more modern nucleophilic acetaldehyde equivalents. We will also touch upon the less common 2,4-diethyl-6-methyl-1,3,5-trioxane, placing it within the broader context of available synthetic tools. Our analysis is grounded in experimental data and established protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Challenge with Acetaldehyde: Why Surrogates are Essential
Acetaldehyde (CH₃CHO) is a volatile and flammable liquid that requires careful handling in a laboratory setting.[1] Its vapors are irritating to the eyes and respiratory system, and it is classified as a carcinogen.[1] From a synthetic standpoint, its tendency to undergo acid- or base-catalyzed self-condensation complicates its use in reactions where it is intended to react with another carbonyl compound or nucleophile. These challenges necessitate the use of more stable precursors that can controllably release acetaldehyde in situ or act as its synthetic equivalent.
The Classical Approach: Cyclic Oligomers of Acetaldehyde
The most well-established acetaldehyde surrogates are its cyclic trimer, paraldehyde, and its cyclic tetramer, metaldehyde. These compounds offer significantly improved handling characteristics and safety profiles compared to the monomer.
Paraldehyde (2,4,6-Trimethyl-1,3,5-trioxane)
Paraldehyde is a colorless liquid with a characteristic sweet odor.[2] It is the cyclic trimer of acetaldehyde and is synthesized by the acid-catalyzed cyclization of acetaldehyde at room temperature.[2] This reaction is reversible, and paraldehyde can be depolymerized back to acetaldehyde by heating with a catalytic amount of acid, such as sulfuric acid or a solid acid catalyst like silica-alumina.[2][3] This controlled release of the monomer is the cornerstone of its utility in synthesis.
Metaldehyde (2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane)
Metaldehyde is the cyclic tetramer of acetaldehyde, typically formed as a white crystalline solid.[4] Its synthesis is favored at lower temperatures (around -10°C) with acid catalysis.[2] Similar to paraldehyde, it can be depolymerized to acetaldehyde upon heating, with the process starting around 80°C.[4] Metaldehyde is also known for its use as a molluscicide and as a solid fuel.[4][5]
A Lesser-Known Player: this compound
This mixed trioxane, derived from the co-oligomerization of acetaldehyde and propionaldehyde, is a less common acetaldehyde surrogate. While its physical and chemical properties are documented, its application in published organic synthesis literature is not as widespread as that of paraldehyde or metaldehyde.[6][7] Its utility would be predicated on its ability to be selectively depolymerized to release acetaldehyde in the presence of the propionaldehyde-derived units, a process that could introduce complexities in reaction control.
Modern Alternatives: Nucleophilic Acetaldehyde Equivalents
In addition to the cyclic oligomers that serve as sources of electrophilic acetaldehyde, modern organic synthesis has embraced nucleophilic acetaldehyde equivalents. These reagents are designed to act as an acetaldehyde enolate anion, enabling 1,2-addition to carbonyls and other electrophiles.
Enol Ethers and their Derivatives
Ethyl vinyl ether (ethoxyethene) is a prominent example of a stable and versatile precursor to a nucleophilic acetaldehyde equivalent.[8] It is a liquid with a low boiling point and can be deprotonated at the α-position using a strong base like n-butyllithium to generate cis-2-ethoxyvinyllithium.[8] This lithiated species serves as a potent nucleophile for reactions with aldehydes, ketones, and other electrophiles. The resulting vinyl ether adduct can then be hydrolyzed under acidic conditions to unmask the acetaldehyde functionality.[9]
Comparative Performance Analysis
The choice of an acetaldehyde surrogate depends on several factors, including the specific reaction, desired reactivity (nucleophilic vs. electrophilic), handling considerations, and safety. The following tables provide a side-by-side comparison of the key properties and performance metrics of the discussed alternatives.
Table 1: Physical and Safety Properties of Acetaldehyde and its Surrogates
| Compound | Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Water Solubility | Oral LD50 (Rat) |
| Acetaldehyde | C₂H₄O | 44.05 | Liquid | -123.5 | 20.2 | -36 | Miscible | 661 mg/kg |
| This compound | C₈H₁₆O₃ | 160.21 | Liquid | - | - | Flammable | - | Not available |
| Paraldehyde | C₆H₁₂O₃ | 132.16 | Liquid | 12 | 124 | 36 | 12 g/100 mL | 1530 mg/kg[10] |
| Metaldehyde | C₈H₁₆O₄ | 176.21 | Solid | 246 | 112-115 (sublimes) | 36-40 | 200 mg/L[5] | 227-630 mg/kg[5][11] |
| Ethyl Vinyl Ether | C₄H₈O | 72.11 | Liquid | -116 | 33 | -46 | 8.3 g/L[8] | 8160 µL/kg[12] |
Data compiled from various sources including PubChem and supplier safety data sheets.[2][4][6][8][10][12][13]
Experimental Protocols and Workflows
To illustrate the practical application of these surrogates, we provide detailed, step-by-step methodologies for two key transformations in organic synthesis: the Aldol condensation and the Pictet-Spengler reaction.
Experimental Protocol 1: Aldol Condensation
The Aldol condensation is a cornerstone C-C bond-forming reaction. Here, we compare the use of paraldehyde (as an acetaldehyde source) with a nucleophilic equivalent.
Method A: Using Paraldehyde
This method involves the in situ generation of acetaldehyde via depolymerization.
-
Depolymerization Setup: In a two-neck round-bottom flask equipped with a distillation head and a dropping funnel, place paraldehyde and a catalytic amount of a solid acid catalyst (e.g., silica-alumina).
-
Acetaldehyde Generation: Gently heat the flask to a temperature sufficient to effect depolymerization and distill the acetaldehyde as it forms (boiling point 20.2°C).[3] The freshly distilled acetaldehyde is collected in a cooled receiving flask.
-
Aldol Reaction: In a separate reaction vessel under an inert atmosphere, dissolve the ketone substrate in a suitable solvent (e.g., ethanol). Cool the solution in an ice bath.
-
Base Addition: Add an aqueous solution of sodium hydroxide to the ketone solution with stirring.
-
Acetaldehyde Addition: Slowly add the freshly prepared acetaldehyde solution to the reaction mixture.
-
Reaction and Workup: Allow the reaction to stir at room temperature. Monitor by TLC. Upon completion, neutralize the reaction with dilute acid, extract with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo. Purify the product by column chromatography.
Method B: Using an Enol Ether Equivalent (Illustrative)
This approach utilizes a pre-formed nucleophilic acetaldehyde equivalent.
-
Preparation of the Nucleophile: In a flame-dried, three-neck flask under argon, dissolve ethyl vinyl ether in anhydrous THF. Cool the solution to -78°C. Add n-butyllithium dropwise and stir for 1 hour to generate cis-2-ethoxyvinyllithium.
-
Reaction with Electrophile: To the solution of the lithiated enol ether, add a solution of the aldehyde or ketone electrophile in THF dropwise at -78°C.
-
Quenching and Hydrolysis: After stirring for a few hours, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Add dilute aqueous acid (e.g., 1M HCl) and stir to effect hydrolysis of the vinyl ether to the corresponding carbonyl.
-
Workup and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Experimental Protocol 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.
-
Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (e.g., tryptamine) in a suitable solvent (e.g., dichloromethane or toluene).
-
Depolymerization and Addition: In a separate apparatus, depolymerize paraldehyde to acetaldehyde as described in the Aldol protocol. Pass the gaseous acetaldehyde directly into the solution of the β-arylethylamine.
-
Acid Catalysis: Add a protic acid catalyst (e.g., trifluoroacetic acid) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the relationships and processes described, the following diagrams illustrate the synthesis and application of these acetaldehyde surrogates.
Caption: General Workflow for Using Cyclic Oligomers.
Caption: Workflow for a Nucleophilic Acetaldehyde Equivalent.
Conclusion and Recommendations
The choice of an acetaldehyde surrogate is a critical decision in the design of a synthetic route. For reactions requiring the electrophilic character of acetaldehyde, paraldehyde remains a reliable and well-documented choice due to its ease of handling as a liquid and its straightforward depolymerization. [2]Metaldehyde offers similar utility, particularly when a solid reagent is preferred, though its depolymerization may require slightly higher temperatures. [4] For transformations that call for a nucleophilic acetaldehyde synthon, enol ethers like ethyl vinyl ether provide a powerful and modern alternative. [8]The generation of their lithiated derivatives allows for precise C-C bond formation with a wide range of electrophiles.
While This compound exists as a chemical entity, its limited presence in the synthetic literature suggests that it is not a commonly employed acetaldehyde surrogate. Researchers seeking well-precedented and reliable methods would be better served by opting for paraldehyde, metaldehyde, or enol ether-based approaches.
Ultimately, the optimal choice will be dictated by the specific synthetic challenge at hand. By understanding the properties, reactivity, and practical handling of each of these alternatives, researchers can confidently select the most appropriate tool to achieve their synthetic goals.
References
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Gelest, Inc. (2016). ETHYL VINYL ETHER Safety Data Sheet. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2,4-Diethyl-6-methyl-1,3,5-trioxane: A Guide for Laboratory Professionals
Immediate Safety Considerations: Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of 2,4-Diethyl-6-methyl-1,3,5-trioxane. According to PubChem, this compound is classified as a flammable liquid.[1] Furthermore, a safety data sheet for the closely related compound, 2,4,6-Triethyl-1,3,5-trioxane, indicates that it is a flammable liquid and may cause skin, eye, and respiratory irritation.[2] Therefore, it is prudent to handle this compound with the same level of caution, assuming it possesses similar hazardous properties.
Key Assumed Hazards:
-
Flammability: The primary and most immediate hazard is its flammability. Vapors can form flammable mixtures with air, which can be ignited by sparks, open flames, or hot surfaces.
-
Irritation: There is a potential for this chemical to cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.
Due to these hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, and away from any potential ignition sources.[3] Appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, chemical splash goggles, and suitable gloves, must be worn at all times.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream, in strict adherence to local, state, and federal regulations. The following protocol outlines the necessary steps for its safe and compliant disposal.
Part 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Based on its flammability, this compound is classified as a hazardous waste.[4] Specifically, it falls under the ignitability characteristic as defined by the Environmental Protection Agency (EPA).[4]
-
Waste Segregation: To prevent dangerous chemical reactions, it is imperative to collect and store this waste separately from incompatible materials. Do not mix it with oxidizers, strong acids, or strong bases. It should be collected as a non-halogenated organic solvent waste.
Part 2: Container Selection and Labeling
-
Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[5][6] Never use metallic containers for flammable liquid waste.[6]
-
Proper Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Flammable" and "Irritant"
-
The date of initial waste accumulation.
-
The name and contact information of the generating laboratory or personnel.
-
Part 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4] The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions:
-
The container must be kept tightly closed at all times, except when adding waste.[5]
-
Store the container in a secondary containment bin to capture any potential leaks or spills.
-
The SAA for flammable liquids should be in a well-ventilated area, away from heat, sparks, and open flames.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
-
The Critical Role of Your Environmental Health & Safety (EHS) Department
It is imperative to involve your institution's Environmental Health & Safety (EHS) department in the disposal process. They will provide specific guidance based on your institution's policies and local regulations. Your EHS department will also arrange for the pickup and transportation of the hazardous waste by a licensed and certified hazardous waste disposal vendor. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [7]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Unseen: A Senior Application Scientist's Guide to Handling 2,4-Diethyl-6-methyl-1,3,5-trioxane
For the dedicated researcher, the integrity of your work is paramount. This extends beyond the precision of your measurements and the elegance of your experimental design; it is fundamentally rooted in a culture of safety. In this guide, we delve into the essential safety and handling protocols for 2,4-Diethyl-6-methyl-1,3,5-trioxane, a compound for which detailed public safety information is not abundant. Our approach, therefore, is one of proactive caution, drawing upon established principles for handling structurally similar chemicals and flammable organic compounds to ensure both your safety and the validity of your research.
Understanding the Hazard Profile: An Evidence-Based Approach
These related compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[2] Furthermore, 1,3,5-trioxane is suspected of damaging fertility or the unborn child.[3][4] Given these precedents, it is prudent to handle this compound with a high degree of caution, assuming it may pose similar risks.
The trioxane structure also places this compound in the category of ethers, which are known for their potential to form explosive peroxides over time when exposed to air and light. This necessitates specific storage and handling precautions to mitigate this significant, and often overlooked, hazard.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the recommended PPE for handling this compound, with the understanding that a risk assessment of your specific experimental conditions may necessitate a higher level of protection.
| PPE Component | Material/Type Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or Butyl rubber gloves | These materials have demonstrated good resistance to a range of organic solvents and ethers.[5][6] Always check the manufacturer's glove compatibility data for specific breakthrough times. |
| Body Protection | Flame-resistant lab coat | Provides a barrier against splashes and, crucially, offers protection in the event of a fire involving this flammable liquid. |
| Respiratory Protection | NIOSH-approved organic vapor respirator | Required when working outside of a certified chemical fume hood or when there is a risk of inhaling vapors.[7][8] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures that safety is integrated into every stage of the chemical's lifecycle in your laboratory.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Dedicated Storage: Store in a well-ventilated, cool, dry area away from heat, sparks, and open flames.[9][10] A dedicated flammable liquids storage cabinet is essential.
-
Incompatible Materials: Segregate from oxidizing agents, strong acids, and bases to prevent violent reactions.[3][11]
-
Peroxide Prevention: Date the container upon opening. As a peroxide-forming ether, it should be tested for the presence of peroxides before use if it has been open for an extended period or if the date of opening is unknown.[12]
Handling and Use
-
Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Source Control: Ensure that no potential ignition sources, such as hot plates, open flames, or non-intrinsically safe electrical equipment, are in the vicinity of the handling area.[13]
-
Grounding and Bonding: For transfers of larger quantities, use appropriate grounding and bonding techniques to prevent the buildup of static electricity, which can ignite flammable vapors.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
-
Waste Segregation: Dispose of all waste containing this compound as hazardous waste.[3][14] It should be collected in a clearly labeled, sealed container designated for flammable liquid waste.
-
Container Management: Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures.[13]
Emergency Procedures: Preparedness is Key
Spills
-
Minor Spills (within a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[11][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[16]
-
Clean the spill area with soap and water.
-
-
Major Spills (outside of a chemical fume hood or a large volume):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, eliminate all ignition sources.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Workflow: PPE Selection Protocol
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision tree for selecting appropriate PPE.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity. The absence of comprehensive safety data for a particular compound should always be a signal for heightened caution and a reliance on established best practices.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
